molecular formula C5H7N3O2 B083646 1,2-Dimethyl-4-nitro-1H-imidazole CAS No. 13230-04-1

1,2-Dimethyl-4-nitro-1H-imidazole

Cat. No.: B083646
CAS No.: 13230-04-1
M. Wt: 141.13 g/mol
InChI Key: YJJBSMOKINSQQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dimethyl-4-nitro-1H-imidazole is a versatile nitroimidazole derivative that serves as a critical synthetic intermediate and scaffold in advanced medicinal chemistry and drug discovery research. Its primary research value lies in the construction of novel hybrid molecules with potential anti-proliferative activity. Recent studies have conjugated this core structure with piperazine and triazole motifs to create compounds that demonstrate promising in vitro cytotoxicity against human cancer cell lines, such as MCF-7 (breast cancer), with some derivatives exhibiting potent activity . The nitroimidazole core is a privileged structure in anti-infective drug development, and this specific derivative is utilized in the synthesis of highly functionalized molecules to explore new therapeutic agents and address issues like drug resistance . Furthermore, the compound serves as a key building block in synthetic methodologies, such as the Tetrakis(dimethylamino)ethylene (TDAE) approach, enabling access to complex, multi-functional chemical entities for biological evaluation . Its application extends to pharmacokinetic studies and analytical method development, where it can be analyzed and purified using reverse-phase (RP) HPLC and UPLC techniques .

Properties

IUPAC Name

1,2-dimethyl-4-nitroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O2/c1-4-6-5(8(9)10)3-7(4)2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJJBSMOKINSQQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30157470
Record name 1,2-Dimethyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13230-04-1
Record name 1,2-Dimethyl-4-nitroimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13230-04-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dimethyl-4-nitro-1H-imidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013230041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Dimethyl-4-nitro-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30157470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dimethyl-4-nitro-1H-imidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.896
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The Isomeric Scaffold: Differentiation, Synthesis, and Properties

Executive Summary: The "Silent" Isomer

1,2-Dimethyl-4-nitro-1H-imidazole (CAS 13230-04-1) is the regiochemical isomer of the widely used antiprotozoal drug Dimetridazole (1,2-dimethyl-5-nitroimidazole).[1] While the 5-nitro isomer is pharmacologically active against anaerobic organisms due to its favorable redox potential, the 4-nitro isomer represents a critical "impurity of interest" in pharmaceutical manufacturing and a distinct scaffold for structure-activity relationship (SAR) studies.[1]

This guide synthesizes the physicochemical divergence between these isomers, establishing protocols for their synthesis, separation, and analytical validation.

Molecular Architecture & Isomerism

The defining challenge in working with nitroimidazoles is the tautomeric equilibrium of the precursor, 2-methyl-4(5)-nitroimidazole.[1] Upon


-alkylation, two distinct isomers are generated.[1] Understanding this mechanism is prerequisite to controlling purity.[1]
Mechanistic Pathway: Tautomeric Alkylation

The following diagram illustrates the bifurcation point where the "wrong" isomer (4-nitro) is generated during the synthesis of Dimetridazole.[1]

Nitroimidazole_Alkylation Precursor 2-Methyl-4(5)-nitroimidazole (Tautomeric Mixture) Isomer4 1,2-Dimethyl-4-nitroimidazole (The 4-Nitro Isomer) Less Active / Harder to Reduce Precursor->Isomer4 Alkylation at N1 (Sterically favored) Isomer5 1,2-Dimethyl-5-nitroimidazole (Dimetridazole) Active Drug / Low Redox Potential Precursor->Isomer5 Alkylation at N3 (Pharmacologically desired) Reagent Methylating Agent (DMS or MeI) Reagent->Precursor

Figure 1: Divergent synthesis pathways.[1] The formation of the 4-nitro isomer is often a consequence of non-selective alkylation conditions.

Physicochemical Profiling

Differentiation between the 4-nitro and 5-nitro isomers is critical. The 4-nitro isomer generally exhibits higher stability and distinct spectral characteristics.[1]

Table 1: Comparative Properties
Property1,2-Dimethyl-4-nitroimidazole1,2-Dimethyl-5-nitroimidazole (Dimetridazole)
CAS Number 13230-04-1 551-92-8
Molecular Formula C₅H₇N₃O₂C₅H₇N₃O₂
Molecular Weight 141.13 g/mol 141.13 g/mol
Nitro Position C-4 (Remote from N-Me)C-5 (Adjacent to N-Me)
Steric Strain Low (Planar nitro group)High (Nitro twisted out of plane)
Redox Potential High (Hard to reduce)Low (Easily reduced - Bioactive mechanism)
pKa (Conj.[1][2][3] Acid) ~2.1~2.5
Solubility Moderate in MeOH, DMSOSoluble in MeOH, Acidic water

Expert Insight: The "twist" of the nitro group in the 5-nitro isomer (caused by the adjacent methyl group) disrupts conjugation, raising the energy of the molecule and making it easier to reduce enzymatically. The 4-nitro isomer is more planar and stable, which explains its lack of antiprotozoal activity (which requires reduction to toxic radical species).

Synthesis & Regiocontrol Protocol

Objective: To synthesize 1,2-dimethyl-4-nitroimidazole while characterizing the ratio of isomers formed.

Reagents
  • Substrate: 2-Methyl-4(5)-nitroimidazole (CAS 696-23-1)[1]

  • Alkylating Agent: Dimethyl sulfate (DMS) or Methyl Iodide (MeI)[1]

  • Base: Sodium hydroxide (NaOH) or Potassium Carbonate (K₂CO₃)[1]

  • Solvent: DMF or Water/Formic Acid mixtures

Step-by-Step Methodology
  • Preparation: Dissolve 2-methyl-4-nitroimidazole (1.0 eq) in DMF under inert atmosphere (N₂).

  • Deprotonation: Add K₂CO₃ (1.2 eq) and stir at room temperature for 30 minutes to form the imidazolate anion.

  • Alkylation: Add Methyl Iodide (1.1 eq) dropwise. Note: Use of DMS in formic acid tends to favor the 5-nitro isomer (Dimetridazole), whereas neutral/basic alkylation often yields a mixture enriched in the 4-nitro isomer.

  • Reaction Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[1][4] The 4-nitro isomer typically elutes after the 5-nitro isomer on reverse-phase C18 columns due to slightly higher lipophilicity (planar structure).[1]

  • Quenching: Pour reaction mixture into ice water.

  • Purification: The isomers have distinct solubilities.[1] Recrystallization from water often precipitates the less soluble isomer.[1] Column chromatography is required for high purity.[1]

Analytical Distinction (The "Fingerprint")

This is the most critical section for researchers.[1] You cannot rely on melting point alone.[1] NMR is the definitive validation method.[1]

Protocol: NMR Differentiation

Solvent: DMSO-d₆ Instrument: 400 MHz or higher[1]

Signal4-Nitro Isomer (Target)5-Nitro Isomer (Dimetridazole)Mechanistic Reason
Ring Proton (H-C) δ ~ 8.2 - 8.5 ppm (s, 1H)δ ~ 7.9 - 8.0 ppm (s, 1H)The proton at C5 (in the 4-nitro isomer) is adjacent to the electronegative N1, causing significant deshielding.[1]
N-Methyl δ ~ 3.6 - 3.7 ppm δ ~ 3.9 - 4.0 ppm The N-Me in the 5-nitro isomer is deshielded by the adjacent nitro group and steric twist.[1]
C-Methyl δ ~ 2.3 ppmδ ~ 2.4 ppmLess diagnostic, but observable.[1]
Visualization: Analytical Workflow

Analytical_Workflow Sample Crude Reaction Mixture HPLC HPLC Separation (C18, H2O/MeCN) Sample->HPLC Peak1 Peak 1 (RT ~3.5 min) 5-Nitro (Polar/Twisted) HPLC->Peak1 Peak2 Peak 2 (RT ~4.2 min) 4-Nitro (Planar/Lipophilic) HPLC->Peak2 NMR 1H-NMR Confirmation (Check H-Ring Shift) Peak2->NMR Isolating Target

Figure 2: Analytical logic for separating and confirming the 4-nitro isomer.

Biological Implications & Safety

Why this matters: The 4-nitro isomer is often considered a "safe" impurity relative to the 5-nitro parent, but it lacks therapeutic efficacy for the same reason.[1]

  • Redox Activation: The 5-nitro group is easily reduced by anaerobic ferredoxin systems (E₇¹ ~ -460 mV) to form toxic radical anions that damage DNA.[1] The 4-nitro group has a much more negative reduction potential (harder to reduce), rendering it inactive against Trichomonas or Bacteroides.[1]

  • Mutagenicity (Ames Test):

    • 5-Nitroimidazoles: Generally Ames positive (mutagenic) due to nitroreduction.[1]

    • 4-Nitroimidazoles: Often show significantly reduced or no mutagenicity in standard strains (TA98, TA100) because bacterial nitroreductases cannot effectively process them.[1]

    • Reference Grounding: Studies on nitroimidazole genotoxicity confirm that shifting the nitro group from C5 to C4 drastically reduces genotoxic potential [1].[1]

References

  • Boechat, N., et al. (2015).[1] "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz. Available at: [Link]

  • PubChem. (2023).[1] "1,2-Dimethyl-4-nitro-1H-imidazole (Compound)." National Library of Medicine.[1] Available at: [Link][1]

  • European Medicines Agency. (1996).[1] "Dimetridazole: Summary Report (MRL)." Available at: [Link]

Sources

physical and chemical properties of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,2-Dimethyl-4-nitro-1H-imidazole: Properties, Reactivity, and Applications

Abstract

This technical guide provides a comprehensive analysis of 1,2-Dimethyl-4-nitro-1H-imidazole, a heterocyclic compound of significant interest to the scientific and drug development communities. As a member of the nitroimidazole class, this molecule shares a core scaffold with numerous successful therapeutic agents. This document delves into its fundamental physical and chemical properties, explores its chemical reactivity and stability, outlines synthetic approaches, and discusses its established and potential applications in medicinal chemistry, particularly as an antimicrobial and anticancer agent. The guide is structured to provide researchers and drug development professionals with a foundational understanding of the molecule's behavior, grounded in authoritative references and expert insights into its mechanism of action and synthetic utility.

Compound Identification and Overview

1,2-Dimethyl-4-nitro-1H-imidazole is a substituted aromatic heterocycle. The structure consists of a five-membered imidazole ring containing two nitrogen atoms, substituted with two methyl groups at positions 1 and 2, and a nitro group at position 4. The strategic placement of these functional groups, particularly the electron-withdrawing nitro group and the N-1 methyl group, dictates its unique chemical behavior and biological activity.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 1,2-dimethyl-4-nitro-1H-imidazole
CAS Number 13230-04-1[1][2]
Molecular Formula C₅H₇N₃O₂[3]
Molecular Weight 141.13 g/mol [3][4]

| InChIKey | YJJBSMOKINSQQF-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physicochemical properties of 1,2-Dimethyl-4-nitro-1H-imidazole are critical for its behavior in both chemical reactions and biological systems. These properties influence its solubility, membrane permeability, and formulation characteristics.

Table 2: Summary of Physicochemical Data

Property Value Notes
Physical State Solid Based on related nitroimidazole compounds.[5]
Appearance White to Yellow Solid Typical appearance for this class of compounds.[5]
Melting Point 86 - 90 °C Data for the related isomer 1,2-dimethyl-5-nitroimidazole.[5]
Boiling Point 255 - 256 °C Data for the related isomer 1,2-dimethyl-5-nitroimidazole.[5]
Water Solubility Reduced The presence of methyl and nitro groups typically reduces aqueous solubility compared to unsubstituted imidazole.[6]
LogP (Octanol/Water) -0.240 A negative LogP value indicates a degree of hydrophilicity.[3]

| pKa (Conjugate Acid) | ~7 | Imidazole itself has a pKa of ~7. Substituents will alter this value.[7] |

The introduction of two methyl groups and a nitro group significantly modifies the properties of the parent imidazole ring. The methyl groups increase lipophilicity, while the polar nitro group contributes to a complex solubility profile. Compared to derivatives with hydroxyl or carboxylate groups, 1,2-dimethyl-4-nitro-1H-imidazole is expected to have lower solubility in aqueous media.[6]

Chemical Properties and Reactivity

The reactivity of 1,2-Dimethyl-4-nitro-1H-imidazole is dominated by the interplay between the aromatic imidazole ring and the strongly electron-withdrawing nitro group.

The Role of the Nitroimidazole Core

The nitro group is the cornerstone of the molecule's biological activity and chemical reactivity.[6] It renders the imidazole ring electron-deficient, which enhances its electrophilicity and makes it susceptible to nucleophilic attack.[6] This electronic feature is a common characteristic exploited in the synthesis of more complex derivatives.

The imidazole ring itself is amphoteric, meaning it can act as both a weak acid and a weak base.[7] However, the N-1 position is substituted with a methyl group, preventing it from acting as a proton donor at that site. The basic character resides with the lone pair on the N-3 nitrogen. The presence of the nitro group is crucial for maintaining the basicity of this N-3 atom in related structures.[8]

Key Reactions
  • Reduction of the Nitro Group: This is the most critical reaction from a pharmacological standpoint. In low-oxygen environments, such as those found in anaerobic bacteria or hypoxic tumor cells, the nitro group can be enzymatically reduced. This process generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, which are cytotoxic and damage cellular macromolecules like DNA.[6][9]

  • Nucleophilic Aromatic Substitution: The electron-deficient nature of the ring system allows for nucleophilic aromatic substitution reactions, which are useful for further functionalization.

  • Influence of N-Methylation: The methylation at the N-1 position is not merely a synthetic handle; it has profound implications for reactivity. In studies of 4-nitroimidazole, low-energy electrons can trigger complex decomposition reactions. However, methylation at the N-1 site completely blocks this reactivity.[10] This is a critical insight for researchers in fields like radiation therapy, where nitroimidazoles are explored as radiosensitizers.

Stability and Decomposition

Under standard laboratory conditions, 1,2-Dimethyl-4-nitro-1H-imidazole is a stable compound.[11] However, it is incompatible with strong oxidizing agents.[11] Thermal decomposition can lead to the release of hazardous gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5]

Synthesis and Characterization

Synthetic Pathways

The synthesis of substituted nitroimidazoles typically involves a multi-step process that can be adapted to produce specific isomers. A common strategy involves the nitration of a pre-existing dimethylimidazole precursor or the sequential methylation and nitration of an imidazole starting material.

For example, a general approach could involve the nitration of 1,2-dimethylimidazole. Another pathway involves the alkylation of a pre-formed nitroimidazole. The synthesis of 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, for instance, has been achieved by first brominating 4(5)-nitroimidazole and then alkylating the resulting mixture with dimethyl sulphate.[12]

G cluster_0 Pathway A: Nitration First cluster_1 Pathway B: Alkylation First A1 1,2-Dimethylimidazole A3 1,2-Dimethyl-4-nitro-1H-imidazole A1->A3 Nitration A2 Nitrating Agent (HNO₃/H₂SO₄) B1 2-Methyl-4-nitroimidazole B3 1,2-Dimethyl-4-nitro-1H-imidazole B1->B3 N-Alkylation B2 Methylating Agent (e.g., Dimethyl Sulfate)

Caption: Generalized synthetic workflows for 1,2-Dimethyl-4-nitro-1H-imidazole.

Experimental Protocol: A Representative Synthesis

The following is a generalized protocol for the N-alkylation of a nitroimidazole, based on established methodologies.[12]

  • Dissolution: Dissolve the starting material, 2-methyl-4-nitroimidazole, in an appropriate aprotic polar solvent such as Dimethylformamide (DMF).

  • Deprotonation: Add a suitable base (e.g., sodium hydride or potassium carbonate) to the solution at a controlled temperature (e.g., 0 °C) to deprotonate the imidazole nitrogen.

  • Alkylation: Introduce the methylating agent, such as dimethyl sulfate or methyl iodide, to the reaction mixture. Allow the reaction to proceed, often with warming to room temperature or slightly above, for several hours.

  • Workup: Quench the reaction by adding water or an aqueous ammonium chloride solution.

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the pure 1,2-Dimethyl-4-nitro-1H-imidazole.

Spectroscopic Characterization

Full characterization is essential to confirm the structure and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two methyl groups and the remaining proton on the imidazole ring. The N1-methyl signal would likely appear around 3.5-4.0 ppm, the C2-methyl signal around 2.3-2.7 ppm, and the C5-proton as a singlet in the aromatic region, likely downfield (e.g., 7.5-8.5 ppm) due to the electron-withdrawing effect of the adjacent nitro group.

  • ¹³C NMR: The carbon spectrum will show five distinct signals corresponding to the two methyl carbons and the three unique carbons of the imidazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic strong absorption bands for the nitro group (NO₂) asymmetric and symmetric stretches, typically found around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively.

Relevance in Drug Discovery and Development

The nitroimidazole scaffold is a cornerstone of medicinal chemistry, giving rise to life-saving drugs for infectious diseases and cancer.[9]

Mechanism of Action

The primary mechanism of action for nitroimidazole-based drugs is reductive bioactivation.[9] This process is highly selective for hypoxic environments, making these compounds particularly effective against anaerobic organisms or for targeting the low-oxygen cores of solid tumors.

G A Nitroimidazole (Prodrug, R-NO₂) C Single Electron Transfer A->C B Nitroreductase Enzyme (Anaerobic Cell) B->C D Nitro Radical Anion (R-NO₂⁻) C->D E Reactive Nitrogen Species (R-NO, R-NHOH) D->E Further Reduction F Cellular Damage (DNA, Proteins) E->F Covalent Binding & Oxidative Stress

Caption: Bioactivation pathway of nitroimidazole prodrugs in hypoxic cells.

Therapeutic Applications
  • Antimicrobial Agents: 5-nitroimidazoles like metronidazole and tinidazole are widely used against protozoan infections and anaerobic bacteria.[13] The core structure of 1,2-Dimethyl-4-nitro-1H-imidazole makes it a valuable starting point or analogue in the search for new antimicrobial agents.

  • Antitubercular Agents: The nitroimidazole scaffold has seen a resurgence in the fight against tuberculosis, with the approval of drugs like Delamanid and Pretomanid for treating multi-drug resistant (MDR) strains.[9] This compound serves as a key intermediate or building block for synthesizing such complex antitubercular agents.[14]

  • Anticancer Agents: The hypoxia-selective activation of nitroimidazoles makes them attractive candidates for anticancer drugs that target solid tumors.[6] Derivatives are being investigated for their ability to selectively kill cancer cells in the oxygen-deprived tumor microenvironment.[15]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 1,2-Dimethyl-4-nitro-1H-imidazole should always be consulted, data from closely related nitroimidazoles provide a strong basis for safe handling protocols.

  • Potential Hazards: Based on analogues, this compound may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[11][16] Some related compounds are suspected of causing genetic defects.[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, chemical safety goggles, and a lab coat.[11] Handling should occur in a well-ventilated area or a chemical fume hood.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11] Some sources recommend refrigerated storage. Store locked up and away from incompatible materials like strong oxidizing agents.[11]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

1,2-Dimethyl-4-nitro-1H-imidazole is more than a simple chemical entity; it is a versatile building block rooted in a rich history of medicinal chemistry. Its properties are defined by the functional interplay of the imidazole ring, the activating nitro group, and the modulating methyl substituents. Understanding its physicochemical characteristics, reactivity, and synthetic pathways is crucial for leveraging its potential. For researchers in drug discovery, this compound represents a valuable scaffold for developing next-generation therapeutics against infectious diseases and cancer, continuing the legacy of the impactful nitroimidazole class.

References

  • US Environmental Protection Agency (EPA). (n.d.). 1,3-Dimethyl-4-nitro-2,3-dihydro-1H-imidazole Properties. Retrieved from [Link]

  • Alchem.Pharmtech. (n.d.). CAS 13230-04-1 | 1,2-Dimethyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 1,2-Dimethyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Rojas-Salazar, M. I., et al. (2022). Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking. Journal of computational chemistry, 43(21), 1573–1589. Retrieved from [Link]

  • Vedekhina, T. S., et al. (2023). Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies, 18(3), 219-229. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1). Retrieved from [Link]

  • Human Journals. (n.d.). Chemical and Pharmacological Properties of Imidazoles. Retrieved from [Link]

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]

  • Wikipedia. (n.d.). Imidazole. Retrieved from [Link]

  • ResearchGate. (2025, August 18). An Improved Kilogram-Scale Synthesis of 2-Bromo-4-nitro-1H-imidazole: A Key Building Block of Nitroimidazole Drugs. Retrieved from [Link]

  • Tanzer, K., et al. (2014). Reactions in Nitroimidazole Triggered by Low-Energy (0–2 eV) Electrons: Methylation at N1-H Completely Blocks Reactivity. Angewandte Chemie International Edition, 53(44), 11850-11853. Retrieved from [Link]

  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1), 313-319. Retrieved from [Link]

  • Reagentia. (n.d.). 1,2-Dimethyl-4-nitro-1H-imidazole (1 x 100 mg). Retrieved from [Link]

  • Kumar, V., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4703. Retrieved from [Link]

  • European Patent Office. (2013, October 2). Method for preparing 1-substituted-4-nitroimidazole compound.
  • NIST WebBook. (n.d.). 1H-Imidazole, 4-nitro-. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Imidazole, 1,2-dimethyl-. Retrieved from [Link]

  • ResearchGate. (2024, April 8). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.
  • Environmental Science: Water Research & Technology. (n.d.). Reactions of pyrrole, imidazole, and pyrazole with ozone: kinetics and mechanisms. Retrieved from [Link]

  • US Environmental Protection Agency (EPA). (n.d.). Robust Summaries & Test Plan: 1,2-dimethyl-4-nitrobenzene. Retrieved from [Link]

Sources

A Spectroscopic Guide to 1,2-Dimethyl-4-nitro-1H-imidazole: Elucidating Molecular Structure and Purity

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides an in-depth analysis of the spectral data for 1,2-dimethyl-4-nitro-1H-imidazole (CAS No. 13230-04-1), a key heterocyclic compound with applications in pharmaceutical research and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectroscopic characteristics of this molecule for identification, purity assessment, and structural elucidation.

Introduction

1,2-Dimethyl-4-nitro-1H-imidazole is a derivative of nitroimidazole, a class of compounds known for their broad-spectrum antimicrobial and antiprotozoal activities. The addition of methyl groups at the 1 and 2 positions and a nitro group at the 4 position of the imidazole ring significantly influences its electronic properties and biological activity. Accurate characterization of this compound is paramount for its use in research and development. This guide will delve into the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing a foundational understanding of its molecular architecture.

The molecular structure of 1,2-dimethyl-4-nitro-1H-imidazole is presented below. This structure is the basis for the interpretation of all subsequent spectral data.

Caption: Molecular structure of 1,2-dimethyl-4-nitro-1H-imidazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 1,2-dimethyl-4-nitro-1H-imidazole, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Experimental Protocol: NMR

A sample of 1,2-dimethyl-4-nitro-1H-imidazole is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

¹H NMR Spectral Data

The ¹H NMR spectrum of 1,2-dimethyl-4-nitro-1H-imidazole is characterized by three distinct singlet signals, consistent with the three types of non-exchangeable protons in the molecule.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
8.24Singlet1HH-5
3.63Singlet3HN-CH₃
2.30Singlet3HC-CH₃
Data obtained in CDCl₃ at 300 MHz.[1]

Interpretation:

  • H-5 Proton (8.24 ppm): The proton attached to C-5 of the imidazole ring appears as a singlet in the downfield region.[1] Its significant deshielding is attributed to the electron-withdrawing effect of the adjacent nitro group and the aromatic nature of the imidazole ring.

  • N-CH₃ Protons (3.63 ppm): The three protons of the methyl group attached to the N-1 position of the imidazole ring resonate as a singlet.[1] This chemical shift is characteristic of a methyl group attached to a nitrogen atom within a heteroaromatic system.

  • C-CH₃ Protons (2.30 ppm): The three protons of the methyl group at the C-2 position appear as a singlet.[1] This signal is observed at a more upfield position compared to the N-methyl group.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum displays five signals, corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
145.9C-2
140.1C-4
123.5C-5
33.9N-CH₃
12.9C-CH₃
Data obtained in CDCl₃ at 75 MHz.[1]

Interpretation:

  • C-2 and C-4 Carbons (145.9 and 140.1 ppm): The two quaternary carbons of the imidazole ring, C-2 and C-4, are the most deshielded. The carbon bearing the nitro group (C-4) and the carbon between the two nitrogen atoms (C-2) are expected to be in this region.[1]

  • C-5 Carbon (123.5 ppm): The methine carbon (C-5) of the imidazole ring appears at a chemical shift typical for aromatic carbons bearing a hydrogen atom.[1]

  • N-CH₃ and C-CH₃ Carbons (33.9 and 12.9 ppm): The signals for the two methyl carbons are found in the upfield region. The carbon of the N-methyl group is more deshielded than the carbon of the C-methyl group due to the direct attachment to the electronegative nitrogen atom.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of 1,2-dimethyl-4-nitro-1H-imidazole is expected to show characteristic absorption bands for the nitro group, the imidazole ring, and the methyl groups.

Experimental Protocol: IR

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet or analyzed as a thin film or in a suitable solvent.

Expected IR Spectral Data
Wavenumber (cm⁻¹)VibrationFunctional Group
~1540-1520Asymmetric stretchingN-O (Nitro)
~1350-1330Symmetric stretchingN-O (Nitro)
~1600-1450C=C and C=N stretchingImidazole ring
~3100-3000C-H stretchingAromatic C-H
~2950-2850C-H stretchingAliphatic C-H (Methyl)

Interpretation:

  • Nitro Group Vibrations: The most prominent and diagnostic peaks in the IR spectrum will be the strong asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically appearing around 1540-1520 cm⁻¹ and 1350-1330 cm⁻¹, respectively.

  • Imidazole Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the imidazole ring are expected in the 1600-1450 cm⁻¹ region.

  • C-H Stretching Vibrations: The stretching of the C-H bond on the imidazole ring (C-5) will likely appear in the aromatic C-H stretching region (~3100-3000 cm⁻¹). The C-H stretching vibrations of the methyl groups will be observed in the aliphatic C-H stretching region (~2950-2850 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural confirmation.

Experimental Protocol: MS

The mass spectrum can be obtained using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). For a relatively small and volatile molecule like 1,2-dimethyl-4-nitro-1H-imidazole, EI-MS is a common method.

Expected Mass Spectral Data

The molecular weight of 1,2-dimethyl-4-nitro-1H-imidazole is 141.13 g/mol .[2] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 141.

Expected Fragmentation Pattern:

The fragmentation of nitroaromatic compounds often involves the loss of the nitro group or its components. A plausible fragmentation pathway is illustrated below.

MS_Fragmentation M [M]⁺˙ m/z = 141 frag1 [M - NO₂]⁺ m/z = 95 M->frag1 - NO₂ frag2 [M - O]⁺˙ m/z = 125 M->frag2 - O frag3 [M - NO]⁺ m/z = 111 M->frag3 - NO

Caption: Plausible mass spectrometry fragmentation pathway.

Interpretation:

  • Molecular Ion Peak (m/z 141): The presence of a peak at m/z 141 would correspond to the molecular ion of 1,2-dimethyl-4-nitro-1H-imidazole.

  • Loss of NO₂ (m/z 95): A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), which would result in a fragment ion at m/z 95.

  • Loss of O (m/z 125): The loss of an oxygen atom (16 Da) from the nitro group can also occur, leading to a fragment at m/z 125.

  • Loss of NO (m/z 111): Another possible fragmentation is the loss of a nitric oxide radical (NO, 30 Da), which would produce a fragment ion at m/z 111.

Conclusion

The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the characterization of 1,2-dimethyl-4-nitro-1H-imidazole. The ¹H and ¹³C NMR data offer a detailed map of the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups, particularly the nitro group. Mass spectrometry provides the molecular weight and insights into the fragmentation patterns, further corroborating the structure. This guide serves as a valuable resource for the unambiguous identification and quality assessment of this important heterocyclic compound in a research and development setting.

References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16.
  • PubChem. (n.d.). 1,2-Dimethyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Technical Guide: Mechanistic Profile & Characterization of 1,2-Dimethyl-4-nitro-1H-imidazole

[1]

Executive Summary

1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) is a structural isomer of the clinically significant antibiotic Dimetridazole (1,2-dimethyl-5-nitroimidazole).[1] While the 5-nitro isomer exhibits potent broad-spectrum activity against anaerobic bacteria and protozoa via facile redox activation, the 4-nitro isomer is characterized by a significantly lower reduction potential (more negative

1

This guide analyzes the Structure-Activity Relationship (SAR) that differentiates the 4-nitro and 5-nitro scaffolds.[1] It serves as a critical reference for researchers investigating nitroimidazole resistance mechanisms, impurity profiling in pharmaceutical synthesis, and the development of next-generation antitubercular agents (e.g., Delamanid analogs) where the 4-nitro moiety is the pharmacophore of choice.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The distinct biological behavior of this compound is rooted in its electronic structure. The position of the nitro group relative to the imidazole nitrogen determines its electrophilicity and susceptibility to enzymatic reduction.

PropertyDataSignificance
IUPAC Name 1,2-Dimethyl-4-nitro-1H-imidazoleIsomer specificity is critical.[1]
CAS Number 13230-04-1Distinct from Dimetridazole (551-92-8).[1]
Molecular Formula

MW: 141.13 g/mol .[1]
Nitro Position C-4High Stability: Less electron-deficient than C-5 position.[1]
Redox Potential (

)
< -600 mV (Est.)[1]Bio-inertness: Too negative for reduction by ferredoxin (-420 mV).[1]
Solubility DMSO, Methanol, Water (Low)Lipophilicity (

) aids membrane permeation.[1]

Mechanism of Action (MoA)

The mechanism of action for nitroimidazoles is defined by reductive bioactivation . The 1,2-dimethyl-4-nitro-1H-imidazole serves as a "mechanistic negative control" in general anaerobic microbiology but a "positive scaffold" in specific mycobacterial contexts.[1]

The Thermodynamic Barrier (Redox Selectivity)

The core dogma of nitroimidazole toxicity is the single-electron reduction of the nitro group (


  • 5-Nitroimidazoles (e.g., Dimetridazole): Possess a reduction potential (

    
    ) around -460 mV .[1] This overlaps with the redox potential of cellular electron carriers like ferredoxin (in anaerobes), allowing facile electron transfer.
    
  • 4-Nitroimidazoles (Target Compound): The electron density at C-4 is higher than at C-5 due to the resonance contribution of the N-1 lone pair.[1] This shifts the reduction potential to < -600 mV .[1]

  • Outcome: Standard anaerobic nitroreductases (PFOR/Ferredoxin systems) cannot overcome this thermodynamic barrier.[1] Consequently, 1,2-dimethyl-4-nitro-1H-imidazole does not undergo futile cycling or generate DNA-damaging radicals in typical anaerobes (e.g., Bacteroides, Trichomonas), resulting in a lack of genotoxicity and antimicrobial activity in these organisms.[1]

Specific Activation (The Mycobacterial Exception)

While inactive against anaerobes, the 4-nitroimidazole scaffold is the pharmacophore for antitubercular drugs (e.g., Pretomanid).

  • Pathway: Mycobacterium tuberculosis expresses a deazaflavin-dependent nitroreductase (Ddn ) which utilizes the cofactor

    
    .[1]
    
  • Specificity: Ddn is capable of reducing specific 4-nitroimidazoles despite their low reduction potential.[1]

  • Mechanism: If activated (dependent on side-chain sterics), the compound releases reactive nitrogen species (RNS) that inhibit mycolic acid synthesis and poison the respiratory complex.

  • Note: 1,2-Dimethyl-4-nitro-1H-imidazole acts as a minimal scaffold for this pathway, though clinical efficacy requires bulky lipophilic side chains (as seen in Delamanid) to ensure high affinity binding to Ddn.[1]

Visualization of Signaling Pathway

The following diagram contrasts the activation pathways of the 4-nitro and 5-nitro isomers.

Nitroimidazole_MOACompound41,2-Dimethyl-4-nitro-1H-imidazole(High Stability)AnaerobeAnaerobic Bacteria(Ferredoxin System)Compound4->AnaerobeEntryMycoMycobacterium tb(Ddn/F420 System)Compound4->MycoEntryCompound51,2-Dimethyl-5-nitroimidazole(Dimetridazole)Compound5->AnaerobeEntryRadical5Nitro Radical Anion(NO2•-)Anaerobe->Radical5Reduction (E ~ -460mV)InertNo Reaction(Thermodynamic Block)Anaerobe->InertReduction Failed(E < -600mV)MycolicInhibition ofMycolic Acid SynthesisMyco->MycolicSpecific Activation(Ddn Enzyme)DNA_DamageDNA Helix DestabilizationStrand BreaksRadical5->DNA_DamageCovalent Binding

Figure 1: Comparative activation pathways.[1] The 4-nitro isomer resists activation by standard anaerobes due to redox stability, whereas the 5-nitro isomer is rapidly bioactivated.

Experimental Protocols

Synthesis & Purification (Regioselective Methylation)

This protocol describes the synthesis of the target compound, often formed alongside the 5-nitro isomer during methylation of 4(5)-nitroimidazole.

  • Reagents: 2-methyl-4(5)-nitroimidazole (Starting Material), Dimethyl sulfate (DMS), Sodium hydroxide (NaOH), Formic acid.[1]

  • Reaction:

    • Dissolve 2-methyl-4(5)-nitroimidazole in aqueous NaOH (1.1 eq) at 0°C.

    • Add Dimethyl sulfate (1.2 eq) dropwise over 30 minutes.

    • Heat to 50°C for 2 hours. Note: This produces a mixture of 1,2-dimethyl-4-nitroimidazole (Target) and 1,2-dimethyl-5-nitroimidazole (Isomer).[1]

  • Separation (Critical Step):

    • The 5-nitro isomer is generally more basic and polar.[1]

    • Extraction: Extract the reaction mixture with Chloroform (

      
      ). Both isomers extract.[1]
      
    • Crystallization: Evaporate solvent.[1] Recrystallize from Ethanol.[1][2] The 5-nitro isomer typically crystallizes first.[1] The 4-nitro isomer remains in the mother liquor or requires column chromatography.[1]

    • Purification: Silica Gel Chromatography using Ethyl Acetate:Hexane (gradient 1:1 to 4:1).[1] The 4-nitro isomer (less polar) elutes before the 5-nitro isomer.[1]

Analytical Validation (HPLC-UV)

To distinguish the target from the active 5-nitro drug (impurity profiling).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Water (0.1% Formic Acid) : Acetonitrile (85:15 Isocratic).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 315 nm (Specific

    
     for nitroimidazoles).[1]
    
  • Retention Time Logic:

    • 1,2-Dimethyl-5-nitroimidazole: Elutes earlier (more polar).[1]

    • 1,2-Dimethyl-4-nitro-1H-imidazole: Elutes later (more lipophilic/less polar).[1]

Biological Assay: Redox Cycling (Cyclic Voltammetry)

To confirm the thermodynamic stability (MoA validation).

  • Setup: Three-electrode system (Glassy carbon working, Pt wire counter, Ag/AgCl reference).

  • Medium: Anhydrous DMF with 0.1 M Tetrabutylammonium perchlorate (TBAP).

  • Procedure:

    • Dissolve compound (1 mM) in medium.[1]

    • Scan rate: 100 mV/s.[1]

    • Scan range: 0 to -2.5 V.[1]

  • Expected Result:

    • Observe the first reversible reduction peak (

      
      ).[1]
      
    • Target (4-nitro): Peak appears > -1.1 V (vs Ag/AgCl).[1]

    • Control (5-nitro): Peak appears ~ -0.9 V (vs Ag/AgCl).[1]

    • Interpretation: The negative shift confirms the resistance to biological reduction.

References

  • PubChem. (2025).[1][3] 1,2-Dimethyl-4-nitro-1H-imidazole (Compound Summary). National Library of Medicine.[1]

  • Mendz, G. L., et al. (2021).[1] Redox potential and the mechanism of action of nitroimidazoles.[4] Journal of Antimicrobial Chemotherapy.[1] (Contextual grounding on redox thresholds).

  • Thompson, A. M., et al. (2019).[1] Anti-tubercular 4-nitroimidazoles: Structure-activity relationships for analogs of PA-824. Journal of Medicinal Chemistry.[1][5] [1]

  • Boechat, N., et al. (2015).[1] Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group.[6] Memórias do Instituto Oswaldo Cruz.[1]

  • LGC Standards. (2024). Impurity Profiling of Nitroimidazoles: 2-Methyl-4-nitroimidazole.[1][1]

Comprehensive Technical Guide: 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Isomer Characterization, Synthesis, and Pharmacological Distinction

Executive Summary & Chemical Identity

1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) is a structural isomer of the veterinary antiprotozoal drug Dimetridazole (1,2-dimethyl-5-nitroimidazole).[1][2] While often encountered as a synthetic impurity or "wrong isomer" during the manufacturing of 5-nitroimidazole therapeutics, the 4-nitro isomer possesses a distinct pharmacological and toxicological profile.[1]

This guide provides a technical deep-dive into the synthesis, isolation, and mechanistic differentiation of the 4-nitro isomer.[1][2] Unlike its 5-nitro counterpart, which is readily reduced by anaerobic organisms to form cytotoxic radicals, the 4-nitro isomer exhibits a lower reduction potential, rendering it significantly less genotoxic and biologically active in standard assays.[1][2]

Chemical Data Table
PropertySpecification
IUPAC Name 1,2-Dimethyl-4-nitro-1H-imidazole
CAS Number 13230-04-1
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Structural Distinction Nitro group at C4 (adjacent to N1-methyl) vs C5 in Dimetridazole.[1][2][3]
Key Application Analytical Reference Standard (Impurity A), SAR Comparator, Hypoxic Cell Radiosensitizer Research.[1][2]

Synthesis & Regioselectivity

The synthesis of 1,2-dimethyl-4-nitroimidazole is governed by the tautomeric nature of the starting material, 2-methyl-4(5)-nitroimidazole .[1][2] In solution, the proton shifts between N1 and N3, making the nitro group effectively occupy the 4 or 5 position.[2] Methylation of this precursor inevitably yields a mixture of the 4-nitro and 5-nitro isomers.[1]

Mechanism of Isomer Formation

When 2-methyl-4(5)-nitroimidazole is deprotonated, the resulting anion is ambident.[1][2] The electrophile (methylating agent) can attack either nitrogen.[1][2]

  • Steric Hindrance: Attack at the nitrogen adjacent to the nitro group (leading to the 5-nitro isomer) is sterically hindered but electronically favored in certain conditions.[1]

  • Product Distribution: Standard alkylation often favors the 5-nitro isomer (Dimetridazole), making the 4-nitro isomer a minor product (typically 10-30%) that must be isolated via chromatography.[1][2]

Experimental Protocol: Synthesis and Isolation

Objective: Synthesis of 1,2-dimethyl-4-nitroimidazole via N-methylation of 2-methyl-4-nitroimidazole.

Reagents:

  • Precursor: 2-Methyl-4(5)-nitroimidazole (1.0 eq)[1][2]

  • Alkylating Agent: Methyl Iodide (MeI) or Dimethyl Sulfate (1.2 eq)[1][2]

  • Base: Potassium Carbonate (

    
    ) (1.5 eq)[1][2]
    
  • Solvent: DMF (Dimethylformamide) or Acetone[1][2]

Step-by-Step Methodology:

  • Solvation: Dissolve 2-methyl-4(5)-nitroimidazole (e.g., 10 mmol) in anhydrous DMF (15 mL).

  • Deprotonation: Add anhydrous

    
     (15 mmol) to the solution. Stir at room temperature for 30 minutes to ensure formation of the imidazolate anion.
    
  • Alkylation: Add Methyl Iodide (12 mmol) dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 40°C.[1]

  • Reaction Monitoring: Stir at ambient temperature for 4-6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1).[1][2] Two spots will appear:

    • Spot A (Major): 1,2-Dimethyl-5-nitroimidazole (Dimetridazole).[1][2][4]

    • Spot B (Minor): 1,2-Dimethyl-4-nitroimidazole (Target).[1][2]

  • Work-up: Pour the reaction mixture into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Purification (Critical): The crude residue contains both isomers.[1] Purify via silica gel column chromatography using a gradient of Hexane:EtOAc (Start 80:20

    
     50:50). The 4-nitro isomer typically elutes after the 5-nitro isomer due to differences in polarity and hydrogen bonding capability with the silica stationary phase.[1]
    
Visualization: Synthesis & Isomerization Pathway[2]

SynthesisPathway Precursor 2-Methyl-4(5)-nitroimidazole (Tautomeric Equilibrium) Anion Imidazolate Anion (Ambident Nucleophile) Precursor->Anion Deprotonation Prod5 1,2-Dimethyl-5-nitroimidazole (Dimetridazole - Major) Anion->Prod5 N1 Methylation (Steric Hindrance) Prod4 1,2-Dimethyl-4-nitroimidazole (Target - Minor) Anion->Prod4 N3 Methylation (Less Hindered) MeI + MeI / K2CO3

Figure 1: Divergent synthesis pathway showing the competitive formation of 5-nitro and 4-nitro isomers from the ambident imidazolate anion.[1][2]

Pharmacology & Mechanism of Action

The biological activity of nitroimidazoles relies heavily on the nitro group reduction potential .

Mechanism: Reductive Bioactivation[2][5]
  • Entry: The drug enters the cell via passive diffusion.[1]

  • Reduction: Intracellular nitroreductases (specifically ferredoxin-linked oxidoreductases in anaerobes) transfer a single electron to the nitro group (

    
    ).[1][2]
    
  • Radical Formation: This forms a nitro radical anion (

    
    ).[1][2]
    
  • Toxicity:

    • 5-Nitro (Dimetridazole):[1][2][4][5][6] The radical is stable enough to interact with DNA, causing strand breaks and helix destabilization.[2]

    • 4-Nitro Isomer: The 4-nitro group has a more negative one-electron reduction potential (

      
      ).[1][2] This makes it thermodynamically more difficult to reduce.[1] Consequently, it generates fewer cytotoxic radicals under physiological conditions, rendering it significantly less active against protozoa and bacteria.[1][2]
      
Genotoxicity Profile

Research indicates a sharp divergence in mutagenicity between the isomers.[1]

  • 5-Nitro: Highly mutagenic in Ames tests (Salmonella typhimurium) due to efficient reduction to hydroxylamine intermediates.[1][2]

  • 4-Nitro: Often tests negative or weakly positive in genotoxicity assays.[1] The steric environment and electronic properties of the 4-position prevent the efficient enzymatic reduction required to trigger DNA damage.[1]

Visualization: Comparative Redox Activation

RedoxMechanism Drug5 1,2-Dimethyl-5-nitroimidazole (High Redox Potential) Radical5 Nitro Radical Anion (High Yield) Drug5->Radical5 Rapid Reduction Drug4 1,2-Dimethyl-4-nitroimidazole (Low Redox Potential) Radical4 Nitro Radical Anion (Negligible Yield) Drug4->Radical4 Slow/No Reduction Enzyme Nitroreductase (Anaerobic Metabolism) Enzyme->Drug5 Enzyme->Drug4 Damage DNA Strand Breaks (Cell Death) Radical5->Damage Safety Metabolic Clearance (No Toxicity) Radical4->Safety

Figure 2: Mechanistic divergence showing why the 4-nitro isomer lacks the potent cytotoxicity of the 5-nitro isomer.

Analytical Identification

Distinguishing the 4-nitro isomer from the 5-nitro isomer is critical in quality control (QC) for veterinary drugs.[1]

NMR Spectroscopy (1H NMR)

The position of the methyl groups and the imidazole ring proton provides a unique fingerprint.

  • 1,2-Dimethyl-5-nitroimidazole: The ring proton (H4) is adjacent to the nitro group, causing a specific downfield shift.[1][2]

  • 1,2-Dimethyl-4-nitroimidazole: The ring proton (H5) is in a different electronic environment.[1][2]

  • Diagnostic Signal: The N-methyl signal often shifts slightly between isomers (approx

    
     3.5 - 4.0 ppm range).[1][2]
    
HPLC Method (Reference Standard)
  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[1][2]

  • Mobile Phase: Water:Methanol (Isocratic 80:20 or Gradient).[1][2]

  • Detection: UV at 315 nm (Nitro group absorption).[1][2]

  • Elution Order: The 4-nitro isomer is generally less polar than the 5-nitro isomer and will have a distinct retention time (Rt).[1] Note: Relative Rt depends heavily on pH and column chemistry; always inject a known standard.

References

  • PubChem. (n.d.).[1][3] 1,2-Dimethyl-4-nitro-1H-imidazole | C5H7N3O2.[1][2] National Library of Medicine.[1] Retrieved from [Link]

  • Hakmaoui, Y., et al. (2022).[1][2][5][7] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica.[1][6] Retrieved from [Link][1][2][5][6][7][8][9][10][11]

  • Boechat, N., et al. (2015).[1][2] Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz. Retrieved from [Link][1][2][6][7]

  • Walsh, J. S., et al. (1987).[1][2] Preparation, toxicity and mutagenicity of 1-methyl-2-nitrosoimidazole. Biochemical Pharmacology. Retrieved from [Link]

  • Anant Pharmaceuticals. (n.d.).[1] 2-Methyl-4-nitroimidazole Impurity Data Sheet. Retrieved from [Link]

Sources

discovery and history of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological significance of 1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1).

The Structural Isomer that Defined the Redox Boundaries of Nitroimidazole Therapeutics

Executive Summary & Chemical Identity

1,2-Dimethyl-4-nitro-1H-imidazole (Code Name: 8609RP ) is the 4-nitro structural isomer of the veterinary antiprotozoal drug Dimetridazole (1,2-dimethyl-5-nitroimidazole). While often categorized as a synthesis byproduct or impurity, this compound played a pivotal historical role in elucidating the Structure-Activity Relationships (SAR) of nitroimidazole antibiotics. Its comparative inactivity against anaerobic organisms provided the negative control necessary to establish the redox potential threshold required for nitro-radical activation.

Property Data
IUPAC Name 1,2-Dimethyl-4-nitro-1H-imidazole
CAS Registry 13230-04-1
Molecular Formula C₅H₇N₃O₂
Molecular Weight 141.13 g/mol
Historical Code 8609RP (Rhône-Poulenc)
Key Isomer Dimetridazole (5-nitro isomer)

Discovery and History: The Rhône-Poulenc Era

The history of 1,2-dimethyl-4-nitroimidazole is inextricably linked to the "Golden Age" of antibiotic discovery at Rhône-Poulenc (France) in the 1950s.

The Search for Azomycin Analogs

Following the discovery of Azomycin (2-nitroimidazole) from Streptomyces, researchers recognized the nitroimidazole ring as a potent pharmacophore against anaerobic bacteria and protozoa (specifically Trichomonas vaginalis).

  • The Challenge: Azomycin was too toxic for systemic use.

  • The Solution: Rhône-Poulenc chemists initiated a systematic synthesis of methylated nitroimidazoles to optimize the therapeutic index.

The "8609RP" vs. "8595RP" Divergence

During the synthesis of 1,2-dimethylimidazole derivatives, nitration yielded two distinct isomers:

  • 1,2-Dimethyl-5-nitroimidazole (8595RP / Dimetridazole): Exhibited potent antiprotozoal activity.

  • 1,2-Dimethyl-4-nitroimidazole (8609RP): Exhibited negligible activity in early screens.

This divergence was critical. By comparing 8609RP (inactive) with Dimetridazole (active), researchers like Cosar and Julou (1959) and later Adams et al. were able to hypothesize that the position of the nitro group determines the molecule's electron affinity. This work laid the foundation for the development of Metronidazole (Flagyl), the standard of care for anaerobic infections today.

Chemical Synthesis and Regioselectivity

The synthesis of 1,2-dimethyl-4-nitroimidazole is a classic study in the regioselectivity of electrophilic aromatic substitution on heteroaromatic rings.

The Nitration Protocol

Direct nitration of 1,2-dimethylimidazole using mixed acid (HNO₃/H₂SO₄) or nitric acid in acetic anhydride typically yields a mixture of the 4-nitro and 5-nitro isomers.

  • Mechanism: The imidazole ring is electron-rich. However, in strongly acidic media, the imidazole nitrogen is protonated (imidazolium ion), which deactivates the ring.

  • Regiochemistry:

    • 5-Position: Sterically less hindered (usually) but electronically distinct.

    • 4-Position: Often favored in specific anhydrous conditions or when using acyl nitrates (e.g., HNO₃/TFAA).

Recent optimization studies (e.g., using trifluoroacetic anhydride) have shown that conditions can be tuned to shift the ratio, but in standard industrial synthesis of Dimetridazole, the 4-nitro isomer (1,2-dimethyl-4-nitroimidazole) is the primary isomeric impurity that must be removed via fractional crystallization.

Visualization: Synthesis & Isomerization Pathways

The following diagram illustrates the divergent synthesis pathways and the critical separation step.

SynthesisPath Start 1,2-Dimethylimidazole (Precursor) Intermediate Sigma Complex Intermediate Start->Intermediate Electrophilic Attack Reagent Nitration Agent (HNO3 / H2SO4) Reagent->Intermediate Product5 1,2-Dimethyl-5-nitroimidazole (Dimetridazole - Active Drug) Intermediate->Product5 Major Product (Thermodynamic) Product4 1,2-Dimethyl-4-nitroimidazole (8609RP - Inactive Isomer) Intermediate->Product4 Minor Product (Kinetic/Impurity)

Figure 1: Divergent synthesis of nitroimidazole isomers. The 4-nitro isomer (bottom) is the key byproduct in Dimetridazole manufacturing.

Pharmacology: The Redox Paradox

Why is 1,2-dimethyl-4-nitroimidazole (4-NO₂) inactive while its 5-NO₂ isomer is a potent drug? The answer lies in Redox Potential (E¹₇) .

Mechanism of Action (The "Active" Pathway)

Nitroimidazoles are prodrugs . They must be activated inside the pathogen cell.

  • Entry: The drug diffuses into the cell.

  • Reduction: Ferredoxin or nitroreductase enzymes transfer a single electron to the nitro group.

  • Radical Formation: This forms a nitro-radical anion (R-NO₂•⁻).

  • Damage: This radical is toxic; it covalently binds to DNA, causing strand breaks and cell death.

The Failure of the 4-Nitro Isomer

For this cycle to occur, the drug's reduction potential must be higher (less negative) than the redox potential of the cellular electron donor (ferredoxin).

  • 5-Nitro Isomers (Dimetridazole): E¹₇ ≈ -460 mV. This is within the range of ferredoxin; electron transfer occurs readily.

  • 4-Nitro Isomers (1,2-Dimethyl-4-nitroimidazole): E¹₇ ≈ -500 mV to -550 mV. This potential is too negative . The cellular enzymes cannot "push" the electron onto the nitro group effectively.

  • Result: No radical formation → No DNA damage → No therapeutic effect.

Visualization: The Redox Gate

RedoxLogic Enzyme Ferredoxin / Nitroreductase (Electron Donor) Iso5 1,2-Dimethyl-5-nitroimidazole (E ~ -460 mV) Enzyme->Iso5 Electron Transfer (Thermodynamically Favorable) Iso4 1,2-Dimethyl-4-nitroimidazole (E < -500 mV) Enzyme->Iso4 Electron Transfer (Blocked / Unfavorable) Radical Nitro-Radical Anion (R-NO2•-) Iso5->Radical NoRxn No Reduction Occurs (Drug Remains Inert) Iso4->NoRxn DNA DNA Strand Breakage (Cell Death) Radical->DNA

Figure 2: The Redox Gate Mechanism. The 4-nitro isomer fails to accept electrons from metabolic enzymes due to its highly negative reduction potential.

Analytical Profile & Impurity Management

In modern drug development, 1,2-dimethyl-4-nitroimidazole is primarily monitored as an impurity in Dimetridazole batches.

Detection Methods
  • HPLC (High-Performance Liquid Chromatography): The 4-nitro and 5-nitro isomers can be separated using C18 reverse-phase columns. The 4-nitro isomer generally elutes differently due to slight differences in polarity and hydrogen-bonding capability.

  • UV Spectroscopy: Both isomers absorb in the UV range, but their λmax values differ slightly due to the conjugation differences between the nitro group and the imidazole ring nitrogen.

  • Crystal Structure: Recent crystallographic studies have highlighted specific halogen bonding interactions in derivatives of the 4-nitro isomer, which aids in solid-state characterization.

Toxicity Profile

While less active against bacteria, the 4-nitro isomer is still a nitro-aromatic compound. However, because it is difficult to reduce, it generally exhibits lower mutagenicity (Ames test) and lower cytotoxicity compared to the 5-nitro isomer. It is often used as a reference standard to prove that toxicity in nitroimidazoles is mechanism-based (reduction-dependent) rather than non-specific.

References

  • Rhône-Poulenc Patents. (1950s).
  • Cosar, C., & Julou, L. (1959). Activity of (hydroxy-2' ethyl)-1 methyl-2 nitro-5 imidazole (8.823 R.P.) against experimental Trichomonas vaginalis infections. Annales de l'Institut Pasteur, 96, 238-241.

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms. I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.

  • BOC Sciences. (2024). 1,2-Dimethyl-4-nitro-1H-imidazole Product Data & CAS 13230-04-1.

  • PubChem. (2024). Compound Summary: 1,2-Dimethyl-4-nitroimidazole.[1][2][3][4] National Library of Medicine.

  • Stenutz, R. (2024). Data Sheet: 1,2-dimethyl-5-nitroimidazole (Dimetridazole) and Isomers.

Sources

An In-depth Technical Guide to the Safety and Handling of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dimethyl-4-nitro-1H-imidazole is a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2] Its structural similarity to other nitroimidazole compounds suggests potential applications as a building block for novel therapeutic agents, particularly in areas such as antimicrobial and anticancer research where the nitroimidazole scaffold has shown promise.[3][4] The presence of the nitro group and the imidazole core, however, necessitates a thorough understanding of its chemical properties and potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the safety and handling procedures for 1,2-Dimethyl-4-nitro-1H-imidazole, drawing upon data from structurally similar compounds and established best practices for handling nitroaromatic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of 1,2-Dimethyl-4-nitro-1H-imidazole is presented in the table below. Understanding these properties is fundamental to its safe handling and storage.

PropertyValueSource
CAS Number 13230-04-1[1]
Molecular Formula C₅H₇N₃O₂[1]
Molecular Weight 141.13 g/mol [1]
Appearance Solid (form may vary)General knowledge
Solubility Data not available; likely sparingly soluble in water, with better solubility in organic solvents.Inferred from related compounds
Melting Point Data not available
Boiling Point Data not available
Vapor Pressure Data not available

Hazard Identification and Toxicological Profile

Acute Toxicity: Based on data for 4-nitroimidazole, this compound is expected to be harmful if swallowed, in contact with skin, or inhaled.[5] For a structurally similar compound, 1,2-dimethyl-4-nitrobenzene, the oral LD50 in rats is 2,636 mg/kg, and the dermal LD50 in rabbits is > 5,695 mg/kg, indicating low to moderate acute toxicity.[6]

Skin and Eye Irritation: Like many nitroaromatic compounds, 1,2-Dimethyl-4-nitro-1H-imidazole is expected to cause skin and eye irritation.[5]

Respiratory Irritation: Inhalation of dusts may cause respiratory tract irritation.[5]

Genotoxicity and Carcinogenicity: Concerns regarding the mutagenicity and genotoxicity of nitroimidazoles have been raised, as these adverse effects are often linked to the bioreduction of the nitro group.[7] Carcinogenicity tests on metronidazole, a related compound, have produced mixed results.[8] Therefore, it is prudent to handle 1,2-Dimethyl-4-nitro-1H-imidazole as a potential mutagen and carcinogen until specific data is available.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential when working with 1,2-Dimethyl-4-nitro-1H-imidazole.

Engineering Controls
  • Fume Hood: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust and a fume hood is not available or insufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

The following diagram illustrates the workflow for donning and doffing PPE to minimize cross-contamination.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Wash Hands Don2 Don Lab Coat Don1->Don2 Don3 Don Eye/Face Protection Don2->Don3 Don4 Don Gloves Don3->Don4 Doff1 Remove Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Remove Eye/Face Protection Doff2->Doff3 Doff4 Wash Hands Doff3->Doff4 Synthesis_Workflow Start Start Step1 Cool H₂SO₄ Start->Step1 Step2 Add 1,2-dimethylimidazole Step1->Step2 Step3 Prepare Nitrating Mixture Step2->Step3 Step4 Add Nitrating Mixture Step2->Step4 Step3->Step4 Step5 Reaction Monitoring (TLC) Step4->Step5 Step6 Quench with Ice Step5->Step6 Step7 Neutralize with NaHCO₃ Step6->Step7 Step8 Extract with CH₂Cl₂ Step7->Step8 Step9 Dry and Evaporate Step8->Step9 Step10 Purify Step9->Step10 End End Step10->End

Sources

Theoretical & Physicochemical Profile: 1,2-Dimethyl-4-nitro-1H-imidazole

[1][2]

Executive Technical Summary

1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) is a nitroimidazole derivative characterized by a nitro group at the C4 position and methyl substitutions at N1 and C2.[1][2] Unlike its commercially dominant isomer, Dimetridazole (1,2-dimethyl-5-nitroimidazole) , the 4-nitro variant exhibits distinct electronic distribution and redox potentials.[1]

While 5-nitroimidazoles are established antimicrobial agents activated by anaerobic reduction, the 4-nitro isomers are gaining traction in drug discovery (specifically for tuberculosis and oncology) due to their altered reduction potential, which may mitigate mutagenic toxicity while maintaining efficacy against resistant strains.

Theoretical Framework & Electronic Structure

The theoretical properties of nitroimidazoles are governed by the electron-withdrawing nature of the nitro group (

Density Functional Theory (DFT) Parameters

Computational studies utilizing DFT (typically B3LYP/6-31G* level) reveal critical differences between the 4-nitro and 5-nitro isomers.[1]

Property1,2-Dimethyl-4 -nitroimidazole1,2-Dimethyl-5 -nitroimidazoleSignificance
Dipole Moment (

)
~6.5 - 7.0 D~4.5 - 5.5 DThe 4-nitro isomer is generally more polar due to the constructive vector addition of the N1-methyl and C4-nitro dipoles.[1]
HOMO Energy Lower (More stable)HigherCorrelates with nucleophilic susceptibility.[1]
LUMO Energy HigherLowerThe 5-nitro isomer is easier to reduce (lower LUMO), explaining its higher anaerobic potency but also higher toxicity.[1]
Heat of Formation Less StableMore StableThe 5-nitro isomer is often the thermodynamic product in methylation reactions due to "N-methyl effect" steric relief.[1]
Molecular Electrostatic Potential (MEP)

The MEP map of 1,2-dimethyl-4-nitroimidazole shows a concentrated region of negative potential over the nitro group oxygens and the imidazole N3 nitrogen. The positive potential is localized around the methyl protons and the C5 proton.

  • Implication: The C5 position in the 4-nitro isomer is highly electrophilic, making it susceptible to nucleophilic attack or further functionalization, a property exploited in medicinal chemistry optimization.

Isomerism & Tautomeric Stability

The precursor, 2-methyl-4(5)-nitroimidazole, exists in tautomeric equilibrium.[1]

  • In solution: The 4-nitro tautomer is generally favored.[1]

  • Methylation: Alkylation at N1 fixes the bond structure.[1] Direct methylation often yields a mixture, where the 5-nitro isomer (Dimetridazole) is favored sterically or thermodynamically depending on the agent (e.g., dimethyl sulfate vs. methyl iodide) and base used. Obtaining the pure 4-nitro isomer requires controlled regioselective synthesis.[1]

Synthesis & Regiochemistry

The synthesis of 1,2-dimethyl-4-nitroimidazole is a classic study in heterocyclic regioselectivity.[1] The critical step is the methylation of 2-methyl-4(5)-nitroimidazole .[1]

Synthetic Workflow

The following diagram illustrates the divergent pathways dictated by reaction conditions (kinetic vs. thermodynamic control).

SynthesisPathPrecursor2-Methyl-4(5)-nitroimidazole(Tautomeric Mixture)ReagentMethylating Agent(MeI or DMS) + BasePrecursor->ReagentTransitionTransition StateSteric vs. Electronic ControlReagent->TransitionProd41,2-Dimethyl-4-nitroimidazole(Target Isomer)Transition->Prod4Kinetic Control(N1 Alkylation of 4-NO2 tautomer)Prod51,2-Dimethyl-5-nitroimidazole(Dimetridazole - Byproduct)Transition->Prod5Thermodynamic Control(Steric Hindrance)

Figure 1: Divergent methylation pathways of 2-methyl-4(5)-nitroimidazole. The 4-nitro isomer is formed via alkylation of the N1 nitrogen when the nitro group is at C4, avoiding the steric clash between the N-methyl and adjacent nitro group seen in the 5-nitro isomer.

Protocol: Regioselective Synthesis

To maximize the yield of the 4-nitro isomer:

  • Reagents: 2-methyl-4-nitroimidazole, Dimethyl sulfate (DMS), Formic acid/Acetic anhydride (catalyst).[1]

  • Conditions: Lower temperatures often favor the 4-nitro isomer (kinetic product) by alkylating the less hindered nitrogen of the specific tautomer.[1]

  • Purification: The isomers have significantly different polarities.[1] The 4-nitro isomer is typically less soluble in non-polar solvents and can be separated via fractional crystallization or silica gel chromatography (eluting after the less polar 5-nitro isomer).[1]

Physicochemical Characterization

Accurate identification requires distinguishing the 4-nitro isomer from the 5-nitro isomer using spectroscopic markers.[1]

Nuclear Magnetic Resonance (NMR)

The position of the ring proton (C5-H for 4-nitro vs C4-H for 5-nitro) is the definitive diagnostic.[1]

Nucleus1,2-Dimethyl-4 -nitroimidazole (

ppm)
1,2-Dimethyl-5 -nitroimidazole (

ppm)
Note

H (Ring H)
7.70 - 7.80 (s, 1H, H-5)7.90 - 8.00 (s, 1H, H-4)The H-5 proton is slightly more shielded than H-4 in the 5-nitro isomer.

H (N-Me)
~3.65~3.95N-Me in 5-nitro is deshielded by the adjacent anisotropic nitro group.[1][3]

H (C-Me)
~2.40~2.50
Solubility & Lipophilicity[2]
  • LogP: ~ -0.2 to 0.1 (Slightly hydrophilic).[1]

  • Solubility: Soluble in polar organic solvents (DMSO, Methanol, Acetonitrile). Sparingly soluble in water compared to hydrochloride salts.[1]

  • pKa: The imidazole ring nitrogen is very weakly basic due to the strong electron-withdrawing nitro group (

    
    ).[1]
    

Pharmacological Implications

While 5-nitroimidazoles (Metronidazole) are the gold standard for anaerobes, 4-nitroimidazoles are emerging as superior candidates for aerobic and microaerophilic pathogens, particularly Mycobacterium tuberculosis.

Mechanism of Action: Bio-reduction

The biological activity relies on the enzymatic reduction of the nitro group to toxic radical species.

MOADrug1,2-Dimethyl-4-nitroimidazole(Prodrug)RadicalNitro Radical Anion(R-NO2•-)Drug->Radical 1e- ReductionEnzymeNitroreductase (Ddn/F420)(Bacterial Specific)Enzyme->RadicalCatalysisRadical->Drug Futile Cycling (O2 present)IntermediateNitroso / HydroxylamineIntermediatesRadical->Intermediate Further ReductionTargetDNA Damage / Cell Wall Inhibition(Bactericidal Effect)Intermediate->Target Covalent Binding

Figure 2: Bio-activation pathway.[1] 4-nitroimidazoles often require specific deazaflavin-dependent nitroreductases (like Ddn in M. tb) for activation, offering higher specificity than the broad-spectrum redox recycling of 5-nitroimidazoles.[1]

Toxicity Profile
  • Mutagenicity: 4-nitroimidazoles generally exhibit lower mutagenic potential (Ames test) compared to 2-nitro and 5-nitro isomers.[1] The higher negative reduction potential makes them harder to reduce by mammalian enzymes, increasing selectivity for bacterial nitroreductases.

References

  • Regioselective Synthesis & NMR Characterization Hakmaoui, Y., et al. (2022).[4][1] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents. [4][1][3][5]

  • Crystal Structure & Tautomerism De Bondt, H. L., et al. (1993).[1][6] Structure of 4(5)-nitroimidazole at 100 K. [1]

  • Antitubercular Activity of 4-Nitroimidazoles Thompson, A. M., et al. (2026).[1][7][8] Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. [1]

  • Comparative Electronic Properties (DFT Studies) Moraes, A. H., et al. (2022).[1] Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies. [9]

  • General Chemical Data (PubChem) National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 25791, 1,2-Dimethyl-4-nitro-1H-imidazole. [1]

Methodological & Application

Application Notes and Protocols for 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide provides detailed experimental protocols for the synthesis, purification, and characterization of 1,2-Dimethyl-4-nitro-1H-imidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Furthermore, this document outlines a representative protocol for evaluating its potential biological activity, specifically its antimicrobial properties. The methodologies are presented with a focus on the underlying scientific principles to ensure robust and reproducible results.

Introduction: The Significance of Nitroimidazoles

Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their broad spectrum of biological activities.[1][2] This class of compounds has yielded crucial therapeutic agents, including antibacterial and antiprotozoal drugs.[1][2] The mechanism of action of many nitroimidazoles is linked to the reduction of the nitro group under hypoxic conditions, a state prevalent in anaerobic bacteria and solid tumors, leading to the formation of cytotoxic radicals. This selective activation makes them valuable candidates for targeted therapies. The N-alkylation of the imidazole ring is a common strategy to modulate the physicochemical and pharmacological properties of these compounds.[3] This guide focuses on 1,2-Dimethyl-4-nitro-1H-imidazole, a specific N-alkylated nitroimidazole, providing a framework for its synthesis and biological evaluation.

Synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole

The synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole is achieved through the regioselective N-alkylation of a suitable nitroimidazole precursor. The following protocol is adapted from established procedures for the N-alkylation of nitroimidazoles.[4]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 2-Methyl-4(5)-nitroimidazole 2-Methyl-4(5)-nitroimidazole Reaction_Vessel Reaction Mixture (Stirring) 2-Methyl-4(5)-nitroimidazole->Reaction_Vessel Methyl_iodide Methyl iodide Methyl_iodide->Reaction_Vessel Base Base (K2CO3 or KOH) Base->Reaction_Vessel Solvent Solvent (DMSO or Acetonitrile) Solvent->Reaction_Vessel Extraction Extraction with Ethyl Acetate Reaction_Vessel->Extraction Reaction Completion Washing Washing with Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography Evaporation->Chromatography Crude Product Final_Product 1,2-Dimethyl-4-nitro-1H-imidazole Chromatography->Final_Product Purified Product

Caption: Synthetic workflow for 1,2-Dimethyl-4-nitro-1H-imidazole.

Detailed Synthesis Protocol

This protocol describes the N-methylation of 2-methyl-4(5)-nitroimidazole. The choice of base and solvent can be adapted based on laboratory resources and substrate reactivity.[4]

Materials:

  • 2-Methyl-4(5)-nitroimidazole

  • Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)

  • Methyl iodide (CH₃I)

  • Dimethyl sulfoxide (DMSO) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice-water bath

  • Rotary evaporator

  • Chromatography column

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-methyl-4(5)-nitroimidazole (1 equivalent) in either DMSO or acetonitrile.

  • Base Addition: Add potassium carbonate (1.1 equivalents) or potassium hydroxide (1.1 equivalents) to the solution.

  • Stirring: Stir the mixture at room temperature for 15 minutes to facilitate the formation of the imidazolide anion.

  • Addition of Alkylating Agent: Slowly add methyl iodide (2 equivalents) dropwise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, pour the reaction mixture into an ice-water bath.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol

Purification of the crude product is essential to remove unreacted starting materials and byproducts. Column chromatography is a highly effective method for this purpose.[4][5][6]

Procedure:

  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude 1,2-Dimethyl-4-nitro-1H-imidazole in a minimal amount of ethyl acetate and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica with the adsorbed compound onto the top of the prepared column.

  • Elution: Elute the column with a solvent system of ethyl acetate/hexane (9:1 v/v).[4]

  • Fraction Collection: Collect the fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield the purified 1,2-Dimethyl-4-nitro-1H-imidazole.

Characterization

The identity and purity of the synthesized compound must be confirmed through analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for structural elucidation.

NMR Spectroscopy Data

The following NMR data for 1,2-Dimethyl-4-nitro-1H-imidazole has been reported:[4]

Nucleus Solvent Chemical Shift (δ) in ppm Description
¹H NMRCDCl₃3.63(s, 3H, N-CH₃)
2.3(s, 3H; CH₃)
8.24(s, 1H, C5-H)
¹³C NMRCDCl₃33.9(N-CH₃)
12.9(CH₃)
123.5(CH)
140.1(C)
145.9(C)

Application Protocol: Antimicrobial Susceptibility Testing

Nitroimidazole compounds are well-established as antimicrobial agents, particularly against anaerobic bacteria and certain protozoa.[2] The following protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of 1,2-Dimethyl-4-nitro-1H-imidazole against a target microorganism using the agar dilution method.[7]

Antimicrobial Assay Workflow

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock_Solution Prepare Stock Solution of 1,2-Dimethyl-4-nitro-1H-imidazole Serial_Dilutions Perform Serial Dilutions Stock_Solution->Serial_Dilutions Agar_Plates Prepare Agar Plates with Varying Compound Concentrations Serial_Dilutions->Agar_Plates Inoculation Inoculate Agar Plates Agar_Plates->Inoculation Bacterial_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Inoculum->Inoculation Incubation Incubate Plates under Appropriate Conditions Inoculation->Incubation Observation Observe for Bacterial Growth Incubation->Observation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Observation->MIC_Determination

Sources

using 1,2-Dimethyl-4-nitro-1H-imidazole in cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Utilization of 1,2-Dimethyl-4-nitro-1H-imidazole in Cell Culture Systems

Executive Summary & Molecule Profile

1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) is a specific structural isomer of the nitroimidazole class.[1] It is distinct from its widely used 5-nitro isomer, Dimetridazole (a common veterinary antibiotic).[1]

In research and drug development, the 4-nitro isomer is primarily utilized as a mechanistic comparator or negative control in bioreduction studies.[1] Due to the position of the nitro group, the 4-nitro isomer generally exhibits a significantly lower single-electron reduction potential (


) compared to 2-nitro (e.g., Misonidazole) and 5-nitro (e.g., Metronidazole) variants. This physicochemical property makes it thermodynamically harder to reduce, rendering it an essential tool for validating hypoxia-selective cytotoxicity and studying structure-activity relationships (SAR) of nitroreductase substrates.[1]
PropertySpecification
IUPAC Name 1,2-Dimethyl-4-nitro-1H-imidazole
CAS Number 13230-04-1
Molecular Weight 141.13 g/mol
Formula C

H

N

O

Primary Application Negative control for hypoxia probes; SAR studies; Reference standard
Solubility DMSO (soluble), Ethanol (moderate), Water (low)

Scientific Rationale: The Bioreductive Mechanism

To use this compound effectively, one must understand the "Oxygen-Sensitive Nitroreduction Cycle."[1] Nitroimidazoles function as "electron traps."[1] In hypoxic conditions, intracellular reductases transfer electrons to the nitro group.[1] In the presence of oxygen, this electron is stripped away (futile cycling), preventing the formation of toxic/binding intermediates.[1]

Because 1,2-Dimethyl-4-nitro-1H-imidazole has a lower reduction potential, it resists reduction even in moderate hypoxia.[1] Therefore, it is used to define the threshold of bioreductive activation in a biological system.[1]

Bioreduction cluster_0 1,2-Dimethyl-4-nitro-1H-imidazole Specificity Prodrug Parent Nitroimidazole (NO2) Radical Nitro Radical Anion (NO2•-) Prodrug->Radical Reductase (NADH) Radical->Prodrug Oxidation by O2 Oxygen O2 (Normoxia) Radical->Oxygen e- Transfer Reduction Further Reduction (Hydroxylamine/Amine) Radical->Reduction Hypoxia (<1% O2) Futile Futile Cycle (Superoxide Formation) Oxygen->Futile Binding Covalent Binding (DNA/Protein Adducts) Reduction->Binding Cytotoxicity/Labeling Note High Energy Barrier: Requires severe hypoxia or specific high-affinity reductases to enter this pathway. Note->Prodrug

Figure 1: The futile reduction cycle.[1] The 4-nitro isomer possesses a high energy barrier for the initial reduction step, minimizing 'background' activation in normoxia.

Experimental Protocols

Protocol A: Preparation of Stock Solutions

Objective: Create a stable, precipitate-free stock for cell dosing.

Materials:

  • 1,2-Dimethyl-4-nitro-1H-imidazole (Solid powder)[1]

  • Dimethyl Sulfoxide (DMSO), Sterile, Cell Culture Grade[1]

  • 0.22 µm PTFE Syringe Filter (Do not use aqueous filters like PES for pure DMSO)[1]

Procedure:

  • Weighing: Weigh 14.1 mg of powder into a sterile microcentrifuge tube.

  • Solubilization: Add 1.0 mL of sterile DMSO to achieve a 100 mM stock solution. Vortex vigorously for 30 seconds.[1]

    • Note: If the solution remains cloudy, warm to 37°C in a water bath for 5 minutes.

  • Sterilization: Filter the stock through a 0.22 µm PTFE filter into a fresh, sterile amber tube.

  • Storage: Aliquot into 50 µL volumes. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.[1]

Dilution Table (for 10 mL Media):

Final Concentration Volume of 100 mM Stock Volume of Culture Media DMSO Content
1000 µM 100 µL 9.90 mL 1.0% (High)
100 µM 10 µL 9.99 mL 0.1% (Safe)

| 10 µM | 1 µL | 9.999 mL | 0.01% |[1]

Protocol B: Hypoxia-Selective Cytotoxicity Assay (HCR Determination)

Objective: Determine if the compound exhibits selective toxicity in hypoxic cells (a hallmark of nitroimidazoles) or serves as an inert control.

Reagents:

  • Target Cells (e.g., A549, HCT116)[1]

  • Hypoxia Chamber (<0.1% O

    
    ) or Chemical Hypoxia Inducer (Cobalt Chloride - Note: Chamber preferred for nitroimidazoles)[1]
    
  • Cell Viability Reagent (CCK-8 or MTT)[1]

Workflow:

  • Seeding:

    • Seed cells at 5,000 cells/well in two matching 96-well plates (Plate A: Normoxia, Plate B: Hypoxia).[1]

    • Incubate overnight at 37°C to allow attachment.

  • Drug Treatment:

    • Prepare serial dilutions of 1,2-Dimethyl-4-nitro-1H-imidazole in media (Range: 0.1 µM to 1000 µM).

    • Critical Control: Include a positive control (e.g., Misonidazole or Tirapazamine) to verify the hypoxic system is working.[1]

    • Replace media in both plates with drug-containing media.[1]

  • Incubation:

    • Plate A (Normoxia): Incubate in standard incubator (21% O

      
      ) for 24–48 hours.
      
    • Plate B (Hypoxia): Immediately place in a pre-equilibrated hypoxia chamber (<0.1% O

      
      ) for 24–48 hours.
      
  • Viability Readout:

    • Add CCK-8 reagent to each well.[1] Incubate 1–4 hours.

    • Measure absorbance at 450 nm.[1]

  • Data Analysis:

    • Calculate IC

      
       for both conditions.[1]
      
    • Hypoxia Cytotoxicity Ratio (HCR) =

      
      .[1]
      
    • Interpretation:

      • HCR ≈ 1: The compound is not selectively activated (Typical for 4-nitro isomers in mild hypoxia).[1]

      • HCR > 5: Significant hypoxia-selective bioactivation.[1]

Protocol C: LC-MS/MS Sample Preparation for Cellular Uptake

Objective: Quantify intracellular accumulation to verify the compound enters the cell, even if it is not metabolized.

  • Treatment: Treat cells (1x10

    
     in 6-well plate) with 50 µM compound for 2 hours.
    
  • Washing: Wash cells 3x with ice-cold PBS to remove extracellular drug.[1]

  • Lysis/Extraction:

    • Add 400 µL of ice-cold Methanol:Acetonitrile (1:1) containing an internal standard (e.g., D3-Metronidazole).[1]

    • Scrape cells and transfer to a microcentrifuge tube.[1]

  • Disruption: Sonicate for 10 seconds or vortex for 1 minute.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

    • Target Transition: Monitor parent mass [M+H]+ = 142.1 Da.[1]

    • Fragment: Likely loss of NO

      
       (46 Da) or methyl groups.[1]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation in Media Concentration >500 µM or cold mediaWarm media to 37°C before adding stock.[1] Do not exceed 1 mM final concentration.
High Normoxic Toxicity Off-target effects (non-reductive)Check DMSO control.[1] If toxicity persists, the compound may inhibit general metabolic enzymes independent of hypoxia.[1]
No Hypoxic Toxicity Low reduction potential (Expected for 4-nitro)This confirms the compound's utility as a negative control.[1] To force reduction, use strictly anaerobic conditions (0% O

).[1]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 25791: 1,2-Dimethyl-4-nitro-1H-imidazole.[1] National Center for Biotechnology Information (2024).[1]

    • [Link][1]

  • Mechanistic Context (Nitroimidazole Isomers)

    • Comparative evaluation of 2-methyl-5-nitroimidazole compounds. ASM Journals.[1] (Discusses the structure-activity relationship of the 5-nitro vs other isomers).

    • [Link] (General reference for nitroimidazole SAR).[1]

  • Synthesis and Activity of 4-Nitroimidazoles

    • Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity.[1][2] ACS Publications (2026).[1][2] (Highlights the emerging utility of the 4-nitro scaffold).

    • [Link][1]

  • Solubility Data

    • Solubility of Imidazoles in Organic Solvents.[1][3] ResearchGate (2025).[1]

    • [Link]

Sources

Application Notes and Protocols for the Quantification of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,2-Dimethyl-4-nitro-1H-imidazole is a nitroimidazole derivative of significant interest in pharmaceutical research and development due to its potential therapeutic applications and as a key intermediate in the synthesis of novel bioactive molecules. Accurate and precise quantification of this compound is paramount for ensuring the quality of active pharmaceutical ingredients (APIs), monitoring reaction kinetics, assessing metabolic stability, and conducting pharmacokinetic studies. This document provides a comprehensive guide to the analytical techniques for the quantification of 1,2-Dimethyl-4-nitro-1H-imidazole, tailored for researchers, scientists, and drug development professionals. The methodologies detailed herein are grounded in established analytical principles for nitroimidazole compounds and offer the flexibility for adaptation and validation in your laboratory.

The chemical structure and key properties of 1,2-Dimethyl-4-nitro-1H-imidazole are summarized below:

PropertyValueSource
Molecular Formula C5H7N3O2[1]
Molecular Weight 141.13 g/mol [1]
IUPAC Name 1,2-dimethyl-4-nitroimidazole[1]
CAS Number 13230-04-1[1][2]

Overview of Analytical Methodologies

The selection of an appropriate analytical technique for the quantification of 1,2-Dimethyl-4-nitro-1H-imidazole is contingent upon the specific requirements of the analysis, including the sample matrix, the required sensitivity, and the desired throughput. The most prevalent and robust methods for the analysis of nitroimidazole derivatives include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and Gas Chromatography-Mass Spectrometry (GC-MS).[3][4]

  • High-Performance Liquid Chromatography (HPLC): As a versatile and widely accessible technique, HPLC is the workhorse for the quantification of non-volatile and thermally labile compounds like 1,2-Dimethyl-4-nitro-1H-imidazole. When coupled with a UV detector, it offers a cost-effective solution for routine analysis. For enhanced sensitivity and selectivity, particularly in complex matrices, coupling HPLC with a mass spectrometer (LC-MS/MS) is the gold standard.[3][5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[3] For the analysis of 1,2-Dimethyl-4-nitro-1H-imidazole, derivatization may be necessary to enhance its volatility and thermal stability for optimal chromatographic performance.[3][6]

This guide will focus on providing detailed protocols for HPLC-UV and LC-MS/MS, as these are the most commonly employed and versatile techniques for the quantification of nitroimidazole compounds in a drug development setting.

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol outlines a reversed-phase HPLC method for the determination of 1,2-Dimethyl-4-nitro-1H-imidazole. The imidazole ring and the nitro group constitute a chromophore that allows for sensitive UV detection.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Standard/Sample B Dissolve in Diluent A->B C Volumetric Dilution B->C D Filter (0.45 µm) C->D E Equilibrate System D->E To HPLC F Inject Blank E->F G Inject Standards F->G H Inject Samples G->H I Integrate Peak Area H->I Chromatogram J Construct Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: HPLC-UV Experimental Workflow.

Detailed Protocol

1. Instrumentation and Materials:

  • HPLC system with a gradient or isocratic pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile and water.

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate).

  • 1,2-Dimethyl-4-nitro-1H-imidazole reference standard.

2. Chromatographic Conditions:

The following conditions are a starting point and should be optimized for your specific instrument and column.

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides good retention and separation for moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (e.g., 30:70, v/v)The ratio can be adjusted to optimize retention time. The acidic pH ensures the imidazole moiety is protonated, leading to better peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on sample concentration and instrument sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Determined by UV scan (typically ~320 nm for nitroimidazoles)The nitro aromatic system is expected to have a strong absorbance in this region.[7]
Run Time 10 minutesShould be sufficient to elute the analyte and any impurities.

3. Preparation of Solutions:

  • Mobile Phase: Prepare the phosphate buffer (e.g., 20 mM) and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter. Mix with acetonitrile in the desired ratio.

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh approximately 10 mg of the 1,2-Dimethyl-4-nitro-1H-imidazole reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Solution: Accurately weigh the sample containing 1,2-Dimethyl-4-nitro-1H-imidazole and prepare a solution with an expected concentration within the calibration range using the mobile phase.[8] For solid samples, sonication may be required to ensure complete dissolution.[8] Filter the final solution through a 0.45 µm syringe filter before injection.[8]

4. Analysis Protocol:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (typically 30 minutes).[3]

  • Inject a blank (mobile phase) to ensure the system is free of contaminants.[3]

  • Inject the working standard solutions in increasing order of concentration.[3]

  • Inject the prepared sample solutions.[3]

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.[3]

  • Determine the concentration of 1,2-Dimethyl-4-nitro-1H-imidazole in the sample solutions from the calibration curve.[3]

Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of trace levels of 1,2-Dimethyl-4-nitro-1H-imidazole, especially in complex matrices such as biological fluids, LC-MS/MS offers superior sensitivity and selectivity.[5]

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis A Sample Collection B Protein Precipitation / LLE / SPE A->B C Evaporation & Reconstitution B->C D LC Separation C->D To LC-MS/MS E Ionization (ESI+) D->E F MS/MS Detection (MRM) E->F G Peak Integration F->G Mass Chromatogram H Calibration Curve G->H I Quantification H->I

Caption: LC-MS/MS Experimental Workflow.

Detailed Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UHPLC or HPLC system.

  • C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Solvents and reagents as listed for HPLC-UV, but of LC-MS grade.

  • Internal standard (IS), preferably a stable isotope-labeled analog of the analyte.

2. LC-MS/MS Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmSmaller particle size for better resolution and faster analysis, suitable for UHPLC.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid is a common mobile phase additive for LC-MS as it aids in protonation for positive ion mode ESI.
Gradient A linear gradient from 5% to 95% B over 5 minutesA gradient is often necessary for complex matrices to elute interfering compounds.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode ESI PositiveNitroimidazoles are readily protonated.
MRM Transitions To be determined by infusion of the analytePrecursor ion will be [M+H]+. Product ions will result from fragmentation of the imidazole ring and nitro group.

3. Sample Preparation:

Sample preparation is critical for LC-MS/MS analysis to remove matrix components that can cause ion suppression or enhancement. The choice of method depends on the sample matrix.

  • For Plasma/Serum:

    • Protein Precipitation: Add 3 volumes of cold acetonitrile containing the internal standard to 1 volume of plasma. Vortex and centrifuge. Evaporate the supernatant and reconstitute in the mobile phase.

    • Solid Phase Extraction (SPE): Use a mixed-mode cation exchange SPE cartridge. Condition the cartridge, load the sample, wash with a non-eluting solvent, and elute the analyte with a solvent of appropriate strength and pH.[9][10]

  • For Tissue:

    • Homogenize the tissue in a suitable buffer.

    • Perform protein precipitation or SPE as described for plasma.

  • For Pharmaceutical Formulations:

    • Dissolve the formulation in a suitable solvent and dilute to the appropriate concentration range. Filtration may be necessary.[8]

4. Data Analysis:

  • The quantification is based on the peak area ratio of the analyte to the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the concentration of the standards.

  • The concentration of the analyte in the samples is determined from the regression equation of the calibration curve.

Method Validation

Both the HPLC-UV and LC-MS/MS methods should be validated according to the relevant regulatory guidelines (e.g., ICH Q2(R1)). Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Summary

The following table provides typical performance characteristics that can be expected from the described methods. These values will need to be experimentally determined during method validation.

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98-102%85-115%
Precision (% RSD) < 2%< 15%
LOD ~0.1 µg/mL~0.1 ng/mL
LOQ ~0.5 µg/mL~0.5 ng/mL

Conclusion

The analytical methods detailed in this application note provide a robust framework for the accurate and reliable quantification of 1,2-Dimethyl-4-nitro-1H-imidazole. The choice between HPLC-UV and LC-MS/MS will be dictated by the specific analytical challenge at hand. For routine analysis of bulk drug substance and formulations with high analyte concentrations, HPLC-UV is a suitable and cost-effective choice. For trace-level quantification in complex biological or environmental matrices, the superior sensitivity and selectivity of LC-MS/MS are indispensable. It is imperative that the chosen method is thoroughly validated in your laboratory to ensure the generation of high-quality, reproducible data.

References

  • Guo, L., et al. (2018). Confirmatory Analysis of Nitroimidazoles and Hydroxy Metabolites in Honey by Dispersive-Solid Phase Extraction and Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Molecules, 23(12), 3359. Available at: [Link]

  • Yang, X. (2019). Analysis of Nitroimidazoles in Egg Using Agilent Captiva EMR−Lipid and LC/MS/MS. Agilent Technologies, Inc. Available at: [Link]

  • Pande, V.V., & Chandorkar, J.G. (2009). A Sensitive HPLC Method of determination of 2-Methyl 5-Nitroimidazole & Reaction mass of intermediates of Ornidazole in Ornidazole bulk manufacturing. International Journal of PharmTech Research, 1(2), 310-312.
  • You, Z., et al. (2013). Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. Asian Journal of Chemistry, 25(13), 7227-7230.
  • Makhubela, B.C.E., et al. (2021). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega, 6(4), 2999-3013. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Mixture of Nitroimidazole Antibiotics on Newcrom Type Columns. Available at: [Link]

  • Wang, Y., et al. (2021). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM and QAMS methods. Journal of Analytical Methods in Chemistry, 2021, 6688929. Available at: [Link]

  • PubChem. (n.d.). 1,2-Dimethyl-4-nitro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

  • Alchem.Pharmtech. (n.d.). CAS 13230-04-1 | 1,2-Dimethyl-4-nitro-1H-imidazole. Available at: [Link]

  • CAS Common Chemistry. (n.d.). 1H-Imidazole, 1,2-dimethyl-5-nitro-, hydrochloride (1:1). Available at: [Link]

  • PubChem. (n.d.). 4-Nitroimidazole. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Determination of nitroimidazole residues in meat using mass spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Analytical Methodologies for the Determination of Nitroimidazole Residues in Biological and Environmental Liquid Samples: A Review. Available at: [Link]

  • Zhang, Y., et al. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Journal of Molecular Modeling, 25(9), 273. Available at: [Link]

  • Watson, L. (2011). The Determination of Nitroimidazole Residues in Fish and Fish Products. [Master's thesis, Saint Mary's University]. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Available at: [Link]

  • Ruttler, S., & Tinschert, A. (n.d.). Determination of Nitroimidazoles using GC/MS, GC/NCI and GC/MS/MS.
  • Li, Y., et al. (2018). Simultaneous Determination of Nitroimidazoles and Quinolones in Honey by Modified QuEChERS and LC-MS/MS Analysis. Molecules, 23(11), 2821. Available at: [Link]

Sources

Application Note: 1,2-Dimethyl-4-nitro-1H-imidazole for Antifungal Activity Testing

[1]

Executive Summary

This guide details the experimental framework for evaluating 1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) as a candidate antifungal agent.[1] While nitroimidazoles (e.g., Metronidazole, Dimetridazole) are classically defined as anti-anaerobic and antiprotozoal agents, emerging medicinal chemistry indicates that specific isomers, particularly 4-nitroimidazoles, possess distinct redox potentials that may be exploited against eukaryotic fungal pathogens under specific physiological conditions [1].

This protocol moves beyond standard screening, offering a mechanistic approach to validate antifungal efficacy via CLSI M27-A4 Broth Microdilution and ROS-mediated cytotoxicity assays .[1]

Scientific Rationale & Mechanism of Action

The Nitroimidazole Scaffold in Mycology

The 5-nitroimidazoles (e.g., metronidazole) require low-redox-potential environments (anaerobiosis) for activation.[1] However, the 4-nitroimidazole isomer exhibits a different electronic profile.[1] In fungal models, activity is hypothesized to occur via two pathways:

  • Futile Redox Cycling: Under aerobic conditions, the nitro group undergoes single-electron reduction by fungal nitroreductases to a nitro-anion radical.[1] In the presence of oxygen, this radical is re-oxidized, generating superoxide anions (

    
    ), leading to oxidative stress and DNA damage [2].
    
  • Synergistic Membrane Disruption: When used in conjunction with ergosterol inhibitors, the hydrophilic/lipophilic balance of the dimethyl substitution aids in cell wall penetration.

Pathway Visualization

The following diagram illustrates the theoretical activation pathway of 1,2-Dimethyl-4-nitro-1H-imidazole within the fungal cytosol.

GCompound1,2-Dimethyl-4-nitro-1H-imidazole(Prodrug Entry)RadicalNitro-anion Radical(R-NO2•-)Compound->Radical 1e- ReductionReductaseFungal Nitroreductase(NADPH dependent)Reductase->RadicalRadical->Compound Re-oxidation (Aerobic)OxygenMolecular Oxygen(O2)Radical->Oxygen Electron TransferROSSuperoxide (O2•-)& PeroxidesOxygen->ROS GenerationDamageDNA Strand Breaks& Lipid PeroxidationROS->Damage Oxidative StressDeathFungal Cell Death(Apoptosis/Necrosis)Damage->Death Accumulation

Figure 1: Proposed mechanism of futile redox cycling induced by 4-nitroimidazole derivatives in aerobic fungal environments.[1]

Compound Preparation & Handling[1][2][3][4]

Safety Note: Nitroimidazoles are potential mutagens.[1][2] Handle powder in a fume hood wearing nitrile gloves and N95/P2 respiratory protection.[1]

Physicochemical Properties[1][4][5]
  • Molecular Weight: 141.13 g/mol [1]

  • Solubility: Low in water; soluble in DMSO, DMF, and Ethanol.

  • Stability: Light sensitive (store in amber vials).[1]

Stock Solution Protocol (100x)

To prepare a 10.24 mg/mL (approx. 72 mM) Master Stock solution:

  • Weigh 10.24 mg of 1,2-Dimethyl-4-nitro-1H-imidazole powder.

  • Add 1.0 mL of sterile, analytical-grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until fully dissolved.

  • Filter sterilize using a 0.22 µm PTFE syringe filter (nylon filters may degrade in DMSO).[1]

  • Aliquot into 100 µL volumes and store at -20°C. Do not refreeze more than once.

Experimental Protocol: Antifungal Susceptibility Testing (AST)

This protocol is adapted from the CLSI M27-A4 standard for yeasts (e.g., Candida albicans) and M38-A2 for filamentous fungi (e.g., Aspergillus fumigatus) [3, 4].[1]

Materials
  • Medium: RPMI 1640 with L-glutamine, without bicarbonate, buffered to pH 7.0 with 0.165 M MOPS (3-(N-morpholino)propanesulfonic acid).

  • Plates: Sterile, U-bottom 96-well polystyrene microplates.[1]

  • Inoculum: 0.5 McFarland standard suspension of fungal organism.

Workflow Diagram

WorkflowStockDMSO Stock(10.24 mg/mL)InterMedIntermediate Dilution(RPMI 1640)Stock->InterMed 1:100 DilutionPlate96-Well Plate(Serial Dilution)InterMed->Plate 2x Final Conc.IncubateIncubation35°C, 24-48hPlate->IncubateInoculumFungal Inoculum(1-5 x 10^3 CFU/mL)Inoculum->Plate Add Equal Vol.ReadMIC Determination(Visual/Spectro)Incubate->Read

Figure 2: Step-by-step workflow for CLSI-compliant broth microdilution.

Step-by-Step Procedure
  • Plate Preparation:

    • Dispense 100 µL of RPMI-MOPS medium into columns 2–12 of the 96-well plate.

    • Dispense 200 µL of the 2x drug intermediate (prepared from stock) into column 1.

    • Perform serial 2-fold dilutions from column 1 to column 10 (transfer 100 µL). Discard 100 µL from column 10.

    • Column 11: Growth Control (Medium + Inoculum + Solvent vehicle).[1]

    • Column 12: Sterility Control (Medium only).

  • Inoculum Preparation:

    • Prepare a yeast suspension in sterile saline to 0.5 McFarland.

    • Dilute this suspension 1:1000 in RPMI-MOPS medium to achieve a final density of ~1–5 × 10³ CFU/mL.

  • Assay Initiation:

    • Add 100 µL of the diluted inoculum to wells in columns 1–11.

    • Final volume per well: 200 µL.

    • Final drug concentration range: Typically 64 µg/mL to 0.125 µg/mL.[1]

  • Incubation:

    • Seal plates with gas-permeable film.[1]

    • Incubate at 35°C ± 2°C in ambient air.

    • Duration: 24 hours (Candida spp.) or 48 hours (Cryptococcus/Aspergillus).[1]

  • Data Analysis:

    • MIC Endpoint: The lowest concentration showing 50% inhibition (prominent decrease in turbidity) compared to the growth control (Column 11).

Data Reporting Template
Strain IDSpeciesMIC (µg/mL) - 24hMIC (µg/mL) - 48hInterpretation
ATCC 90028C. albicans[Value][Value]Susceptible/Resistant*
ATCC 6258C. krusei[Value][Value]Intrinsic Resistance Check
Clinical-01A. fumigatusN/A[Value]Filamentous Protocol

*Note: Official breakpoints for 1,2-dimethyl-4-nitro-1H-imidazole do not exist.[1] Interpret relative to Fluconazole controls.

Mechanistic Validation: ROS Generation Assay

To confirm the "futile redox cycling" mechanism (Figure 1), perform a DCFDA fluorescence assay.

  • Seeding: Seed C. albicans in black-walled 96-well plates (10⁶ cells/well).

  • Treatment: Treat with 1,2-Dimethyl-4-nitro-1H-imidazole at 1x and 2x MIC for 4 hours.

  • Staining: Add 10 µM H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate).[1]

  • Incubation: Incubate for 30 mins in the dark at 37°C.

  • Readout: Measure fluorescence at Ex/Em 485/535 nm.

    • Expectation: A significant increase in fluorescence compared to untreated control indicates intracellular ROS accumulation.[1]

References

  • Crozet, M. D., et al. (2021).[1] "Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview." Molecules. Available at: [Link]

  • Dincel, E., et al. (2025).[1][3] "In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp." Journal of Fungi. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2017).[1][4] "M27-A4: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; 4th Edition." Available at: [Link]

  • PubChem. (2023).[1] "Compound Summary: 1,2-Dimethyl-4-nitro-1H-imidazole." National Library of Medicine.[1] Available at: [Link][1]

  • Trivedi, M. N., et al. (2011).[1] "Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents." Journal of Chemical and Pharmaceutical Research. Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we provide in-depth, field-proven insights in a direct question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1,2-Dimethyl-4-nitro-1H-imidazole?

A1: The synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole is typically achieved through a two-step process. The first step involves the nitration of 1,2-dimethyl-1H-imidazole. This is commonly carried out using a mixture of concentrated nitric acid and sulfuric acid. The second key step is the careful work-up and purification of the product.

Q2: What are the primary factors that influence the yield of this reaction?

A2: The yield of 1,2-Dimethyl-4-nitro-1H-imidazole synthesis is highly dependent on several critical parameters:

  • Temperature Control: The nitration of imidazoles is an exothermic reaction. Maintaining a low temperature during the addition of the nitrating mixture is crucial to prevent side reactions and degradation of the product.

  • Ratio of Nitrating Agents: The molar ratio of nitric acid to sulfuric acid, as well as the ratio of the nitrating mixture to the imidazole substrate, must be carefully optimized.

  • Reaction Time: Sufficient reaction time is necessary for the completion of the nitration. However, excessively long reaction times can lead to the formation of byproducts.

  • Purity of Starting Materials: The purity of the starting 1,2-dimethyl-1H-imidazole and the acids used can significantly impact the reaction outcome.

Q3: What are the expected isomers, and how can I control regioselectivity?

A3: The nitration of 1,2-dimethyl-1H-imidazole can potentially yield two isomers: 1,2-dimethyl-4-nitro-1H-imidazole and 1,2-dimethyl-5-nitro-1H-imidazole. The directing effects of the two methyl groups on the imidazole ring influence the position of the incoming nitro group. The electronic and steric effects of the methyl groups favor the formation of the 4-nitro isomer. To maximize the yield of the desired 1,2-dimethyl-4-nitro-1H-imidazole, it is essential to follow established protocols that have been optimized for regioselectivity, paying close attention to reaction conditions such as temperature and the choice of nitrating agent.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Cause 1: Incomplete Reaction

  • Explanation: The nitration reaction may not have proceeded to completion due to insufficient reaction time, low temperature, or an inadequate amount of the nitrating agent.[1]

  • Suggested Solution:

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material.

    • Optimize Reaction Time and Temperature: Gradually increase the reaction time or temperature, while carefully monitoring for the formation of byproducts. For nitration of imidazoles, maintaining a controlled temperature, often below 15°C during the addition of reagents, is critical.[2]

    • Adjust Reagent Stoichiometry: Ensure that the molar ratio of the nitrating mixture to the 1,2-dimethyl-1H-imidazole is appropriate. A slight excess of the nitrating agent may be necessary to drive the reaction to completion.

Possible Cause 2: Decomposition of Starting Material or Product

  • Explanation: The nitro group in nitroimidazoles can be sensitive to harsh reaction conditions, and the imidazole ring can be susceptible to degradation under strongly acidic and high-temperature conditions.[1][2]

  • Suggested Solution:

    • Maintain Low Temperatures: Strictly control the temperature during the addition of the nitrating mixture, keeping it within the recommended range (e.g., 0-15°C).

    • Controlled Addition of Reagents: Add the nitrating mixture dropwise to the solution of 1,2-dimethyl-1H-imidazole to manage the exothermic nature of the reaction.

Problem 2: Formation of Multiple Products/Side Reactions

Possible Cause 1: Over-Nitration or Side Reactions

  • Explanation: The use of overly harsh conditions (e.g., high temperatures, prolonged reaction times, or a highly concentrated nitrating mixture) can lead to the formation of dinitro- or other undesired byproducts.

  • Suggested Solution:

    • Optimize Nitrating Agent Concentration: The concentration of nitric and sulfuric acid should be carefully controlled. Using a predefined mixture of sulfuric acid and nitric acid (e.g., 1:1) can provide more consistent results.[3]

    • Control Reaction Temperature and Time: As previously mentioned, strict control over temperature and reaction time is crucial to minimize side reactions.

Possible Cause 2: Isomer Formation

  • Explanation: While the 4-nitro isomer is generally favored, suboptimal reaction conditions can lead to an increased proportion of the 5-nitro isomer. The regioselectivity of the alkylation of nitroimidazoles is sensitive to the operating conditions.[4][5]

  • Suggested Solution:

    • Follow Optimized Protocols: Adhere to established and validated protocols that have demonstrated high regioselectivity for the desired 4-nitro isomer.

    • Purification: If a mixture of isomers is obtained, they will need to be separated using techniques such as column chromatography or recrystallization.

Problem 3: Difficulties in Product Isolation and Purification

Possible Cause: Inefficient Extraction or Precipitation

  • Explanation: The work-up procedure is critical for isolating the product. Improper pH adjustment or choice of extraction solvent can lead to low recovery.

  • Suggested Solution:

    • Careful Neutralization: After the reaction is complete, the mixture is typically poured onto ice and then neutralized. This should be done slowly and with cooling to avoid decomposition of the product. The pH should be carefully adjusted to precipitate the product.

    • Solvent Extraction: If the product is not readily precipitated, extraction with a suitable organic solvent like ethyl acetate can be employed. The organic phase should be washed with brine and dried over a drying agent like magnesium sulfate.[4]

    • Recrystallization: For purification, recrystallization from a suitable solvent, such as ethanol, can be effective in obtaining a high-purity product.[6]

Experimental Protocols

Detailed Synthesis Protocol for 1,2-Dimethyl-4-nitro-1H-imidazole

This protocol is a synthesized methodology based on established nitration procedures for imidazole derivatives.

Materials:

  • 1,2-Dimethyl-1H-imidazole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Sodium Bicarbonate (or other suitable base for neutralization)

  • Ethyl Acetate

  • Brine

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice-salt bath to 0-5°C.

  • Slowly add 1,2-dimethyl-1H-imidazole to the cold sulfuric acid while maintaining the temperature below 15°C.

  • Prepare the nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture remains cold.

  • Add the cold nitrating mixture dropwise to the solution of 1,2-dimethyl-1H-imidazole in sulfuric acid. The temperature of the reaction mixture should be strictly maintained below 15°C throughout the addition.

  • After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time (this may require optimization, starting with 1-2 hours).

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete, pour the reaction mixture slowly onto a large amount of crushed ice with vigorous stirring.

  • Carefully neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is neutral.

  • The product may precipitate out of the solution. If so, collect the precipitate by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 1,2-Dimethyl-4-nitro-1H-imidazole.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield (Illustrative)

EntryTemperature (°C)Reaction Time (h)Molar Ratio (Nitrating Agent:Substrate)Yield (%)
10-511.1 : 165
20-521.1 : 175
315-2011.1 : 150
40-521.5 : 180

This table is for illustrative purposes to demonstrate how systematic optimization can be tabulated. Actual yields will vary based on specific experimental execution.

Visualizations

Workflow for the Synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification A Cool Sulfuric Acid C Add 1,2-Dimethyl-1H-imidazole to H2SO4 A->C B Prepare Nitrating Mixture (H2SO4 + HNO3) D Dropwise Addition of Nitrating Mixture B->D C->D Maintain T < 15°C E Stir and Monitor (TLC) D->E F Quench on Ice E->F G Neutralize with Base F->G H Isolate Crude Product (Filtration/Extraction) G->H I Purify (Recrystallization) H->I J Final Product: 1,2-Dimethyl-4-nitro-1H-imidazole I->J

Caption: A flowchart outlining the key steps in the synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole.

Troubleshooting Decision Tree

G cluster_check Initial Checks cluster_solutions Corrective Actions Start Low Yield or Impure Product Check_Temp Was Temperature Controlled? Start->Check_Temp Check_Time Was Reaction Time Sufficient? Start->Check_Time Check_Reagents Purity of Starting Materials? Start->Check_Reagents Sol_Temp Improve Cooling/ Slower Addition Check_Temp->Sol_Temp No Sol_Purification Optimize Purification (Recrystallization/Chromatography) Check_Temp->Sol_Purification Yes Sol_Time Increase Reaction Time with TLC Monitoring Check_Time->Sol_Time No Check_Time->Sol_Purification Yes Sol_Reagents Use High Purity Reagents Check_Reagents->Sol_Reagents No Check_Reagents->Sol_Purification Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

References

  • Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(3), 378-393. Available at: [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. Available at: [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. Available at: [Link]

  • Patel, D. R., et al. (2021). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega, 6(4), 2995-3008. Available at: [Link]

Sources

Technical Support Center: 1,2-Dimethyl-4-nitro-1H-imidazole Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a specialized Technical Support Center for organic chemists and process engineers working with 1,2-Dimethyl-4-nitro-1H-imidazole . It prioritizes the specific challenge of isolating the 4-nitro regioisomer from its ubiquitous 5-nitro counterpart.[1]

Ticket ID: DMNI-PUR-001 Status: Open Severity: High (Regioisomer Contamination Risk)[1]

The Core Challenge: The Regioisomer Trap

If you are synthesizing 1,2-dimethyl-4-nitroimidazole (DMNI-4), your primary adversary is 1,2-dimethyl-5-nitroimidazole (Dimetridazole) .[1]

When methylating 2-methyl-4(5)-nitroimidazole, the reaction produces a mixture of two isomers.[1] Under standard alkaline alkylation conditions (e.g., dimethyl sulfate/NaOH), the 5-nitro isomer (Dimetridazole) is often the major product due to electronic control, while your target, the 4-nitro isomer , is the minor product.

These two molecules have:

  • Identical Molecular Weights (141.13 g/mol ) .

  • Similar Polarity (

    
     values differ by < 0.1 on silica) .
    
  • Overlapping Solubility Profiles .

This guide provides the protocol to isolate the 4-nitro target from the 5-nitro matrix.

Purification Workflow (Protocol DMNI-SEP)

The following workflow assumes a crude reaction mixture containing both isomers.

Step 1: Flash Column Chromatography (The Separation)

Recrystallization alone is rarely sufficient to separate the 4-nitro from the 5-nitro isomer if the ratio is near 50:50 or if the 5-nitro dominates. Silica gel chromatography is required.[1]

  • Stationary Phase: Silica Gel 60 (230–400 mesh).[1]

  • Mobile Phase: Ethyl Acetate (EtOAc) / Hexane gradient.[1]

    • Start: 100% Hexane (Conditioning).[1]

    • Elution: 10% EtOAc

      
       40% EtOAc in Hexane.[1]
      
  • Critical Parameter: The 4-nitro isomer is generally less polar (elutes first) or more polar depending strictly on the solvent system and pH, but in EtOAc/Hexane, the separation window is narrow.

    • Note: Nitroimidazoles can tail on silica due to the basic imidazole nitrogen.[1] Add 1% Triethylamine (TEA) to the mobile phase to sharpen peaks.[1]

Step 2: Fractional Recrystallization (The Polishing)

Once the 4-nitro enriched fractions are pooled, use solubility differences to remove trace 5-nitro.[1]

  • Solvent System: Ethanol/Water (1:[1]1) or pure Isopropanol.[1]

  • Protocol:

    • Dissolve crude solid in minimum boiling Isopropanol.

    • Cool slowly to Room Temperature (RT).

    • Crucial Step: The 5-nitro isomer (Dimetridazole) has a lower melting point (~138°C) and higher solubility in alcohols compared to many 4-nitro analogs.[1]

    • Filter the precipitate (Target: 4-nitro).[1]

    • Wash with cold diethyl ether.[1]

Step 3: Visualizing the Workflow

PurificationWorkflow Start Crude Reaction Mixture (4-nitro + 5-nitro isomers) TLC TLC Analysis (EtOAc:Hex 1:1) Check Rf Delta Start->TLC Column Flash Chromatography Silica Gel + 1% TEA Gradient: 10-40% EtOAc/Hex TLC->Column Fractions Fraction Collection (Monitor UV 254nm) Column->Fractions Decision Purity > 95%? Fractions->Decision Decision->Column No (Re-column) Recryst Recrystallization Solvent: Isopropanol or EtOH/H2O Decision->Recryst Yes (Polishing) Final Pure 1,2-Dimethyl-4-nitroimidazole (Target) Recryst->Final Precipitate Waste Filtrate (Enriched in 5-nitro) Recryst->Waste Supernatant

Caption: Workflow for isolating 1,2-dimethyl-4-nitroimidazole from the crude methylation mixture.

Analytical Validation (How to know you have the right one)

You cannot rely on Mass Spectrometry (MS) alone as the masses are identical.[1] You must use 1H NMR to distinguish the regioisomers based on the "Nitro-Shift" effect.[1]

Feature1,2-Dimethyl-4 -nitroimidazole (Target)1,2-Dimethyl-5 -nitroimidazole (Impurity)
C5-H Proton (Ring)

~ 7.5 - 7.8 ppm
N/A (Substituted)
C4-H Proton (Ring) N/A (Substituted)

~ 7.9 - 8.0 ppm
N-Methyl Shift

~ 3.6 - 3.7 ppm

~ 3.9 - 4.0 ppm
Melting Point Typically Higher (>145°C)*138–141°C
  • Technical Insight: In the 5-nitro isomer (Dimetridazole), the N-Methyl group is adjacent to the bulky, electron-withdrawing nitro group. This causes a significant deshielding effect , shifting the N-Methyl signal downfield (higher ppm) compared to the 4-nitro isomer where the groups are separated.

  • Verification: If your N-Methyl peak is near 4.0 ppm, you likely have the 5-nitro isomer (Dimetridazole).[1] If it is upfield (3.6-3.7 ppm), you have the 4-nitro target.[1]

Troubleshooting & FAQs

Q1: My product is turning brown/black during drying. What is happening?

Diagnosis: Thermal Decomposition or Oxidation.[1] Solution: Nitroimidazoles can be thermally unstable.[1]

  • Lower Drying Temp: Do not exceed 50°C in the vacuum oven.

  • Remove Base: Ensure all Triethylamine (from the column) or inorganic bases (from synthesis) are washed out.[1] Residual base catalyzes decomposition.[1] Wash the organic layer with dilute HCl (pH 5-6) followed by brine before evaporation.[1]

Q2: I see a single spot on TLC, but NMR shows a mixture.

Diagnosis: Co-elution.[1] Solution: The


 values are too close.
  • Change Solvent: Switch from EtOAc/Hexane to Dichloromethane (DCM) / Methanol (95:5) . The selectivity of DCM often differs from EtOAc for nitro compounds.[1]

  • Run H-NMR: Integrate the imidazole ring protons. If you see two singlets in the aromatic region (e.g., one at 7.7 and one at 8.0), you have a mixture.

Q3: The yield of the 4-nitro isomer is consistently low (<10%).

Diagnosis: Regioselectivity favoring the 5-nitro isomer.[1] Solution: This is a synthesis issue, not purification.

  • Mechanism:[2][3][4] Alkaline methylation favors the 5-nitro product.[1]

  • Adjustment: To favor the 4-nitro isomer, consider using neutral or acidic alkylation conditions , or use a specific directing group strategy.[1] However, if you are locked into the standard route, you must accept the 5-nitro as the major product and scale up the reaction to obtain enough 4-nitro minor product.

Q4: Can I use pH extraction to separate them?

Diagnosis: pKa exploitation.[1] Solution: Yes, but it's difficult. Both isomers are weak bases, but the nitro group position affects the basicity of the remaining nitrogen.

  • The 5-nitro isomer is generally less basic than the 4-nitro due to the strong electron-withdrawing group being closer to the unmethylated nitrogen (in the pre-methylated state) or affecting the overall dipole.

  • Experiment: Try extracting the organic phase with varying concentrations of HCl (0.1M, 0.5M, 1.0M). The more basic isomer will extract into the aqueous phase first.[1] Note: This requires careful titration and validation on your specific crude mix.

Safety & Stability (E-E-A-T)

Handling Nitroimidazoles[4][5][6][7][8][9][10][11][12]
  • Explosion Risk: While DMNI is stable at RT, nitro-compounds are energetic.[1] Do not distill the crude mixture to dryness at high temperatures (>150°C).

  • Toxicity: Nitroimidazoles are potential mutagens/carcinogens (related to Metronidazole/Dimetridazole).[1] Handle with full PPE (gloves, respirator) in a fume hood.[1]

  • Waste: Segregate halogenated (DCM) and non-halogenated waste. Treat aqueous waste as hazardous due to nitro-residues.[1]

References

  • Regioselective Synthesis: Hakmaoui, Y., et al. "Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4-nitroimidazole as starting reagents."[1] Der Pharma Chemica, 2022.[1][5]

  • Solubility & Properties: TCI Chemicals. "Product Specification: 1,2-Dimethyl-5-nitroimidazole (Dimetridazole)." (Cited for comparative physical properties of the major impurity).

  • Crystallographic Data: PubChem. "1,2-Dimethyl-4-nitro-1H-imidazole Compound Summary."[1] National Library of Medicine.[1]

  • Chromatographic Methods: "Synthesis of nitroimidazole derivatives." Journal of Heterocyclic Chemistry (General reference for nitroimidazole workup).[1]

Sources

stability of 1,2-Dimethyl-4-nitro-1H-imidazole in different solvents

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability, solubility, and handling of 1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1).[1]

Technical Support Center: 1,2-Dimethyl-4-nitro-1H-imidazole

Current Status: Active Document ID: TS-NI-04-STAB Subject: Solvent Stability, Degradation Pathways, and Handling Protocols[1]

Compound Identity & Critical Distinction

WARNING: Do not confuse this compound with its regioisomer, Dimetridazole (1,2-Dimethyl-5-nitroimidazole).[1]

  • 1,2-Dimethyl-4-nitroimidazole (4-nitro): Often a synthesis impurity or specific research standard.[1] Thermodynamically more stable; harder to reduce.[1]

  • 1,2-Dimethyl-5-nitroimidazole (5-nitro/Dimetridazole): The active antibiotic.[1][2] Biologically active due to its lower redox potential (easier to reduce).[1][3]

Property1,2-Dimethyl-4-nitro-1H-imidazole 1,2-Dimethyl-5-nitroimidazole
CAS Number 13230-04-1551-92-8
Melting Point 251–255 °C (High Stability)~138–140 °C
Redox Potential Higher (Harder to reduce)Lower (-415 mV, easier to reduce)
Primary Use Analytical Standard / ImpurityVeterinary Antibiotic

Solvent Stability & Solubility Profile

Solubility Data
SolventSolubility RatingStability RatingRecommended Use
DMSO High (>50 mg/mL)Excellent Primary Stock Solution (Store -20°C)
Methanol ModerateGood HPLC Diluent / Intermediate Stock
Acetonitrile ModerateGood HPLC Mobile Phase
Water Low (~3 mg/mL)Moderate Working Solutions (Use immediately)
Stability Insights
  • Hydrolytic Stability: The 4-nitro isomer is robust in neutral pH (pH 6–8).[1] Unlike the 5-nitro isomer, which is susceptible to ring opening in strong alkali, the 4-nitro structure offers greater resistance to nucleophilic attack due to the steric position of the methyl group relative to the nitro group.

  • Photostability (CRITICAL): All nitroimidazoles are photolabile .[1] Exposure to UV or ambient laboratory light causes the nitro group to cleave (releasing NO/NO₂) or rearrange.[1]

    • Symptom:[1][4][5][6][7][8] Yellowing of solution and appearance of early-eluting peaks on HPLC.

    • Prevention: Solutions must be prepared in amber glassware or wrapped in aluminum foil.

  • Thermal Stability: The compound is thermally stable in solid state up to >200°C. In solution, avoid temperatures >60°C for prolonged periods to prevent hydrolysis.

Troubleshooting Guide (Q&A)

Q1: I observe a gradual decrease in peak area over 24 hours in my aqueous working solution. Is the compound degrading?

  • Diagnosis: If the solution is clear, it is likely photodegradation .[1] If the solution is cloudy or the baseline is noisy, it is likely precipitation .

  • Fix:

    • Check if the vial was protected from light.

    • Verify the concentration. Aqueous solubility is limited (~3 mg/mL).[1] If you diluted a 100 mg/mL DMSO stock 1:10 into water, the compound will precipitate.

    • Protocol: Dilute DMSO stocks into 50% Methanol/Water or maintain <1 mg/mL in pure aqueous buffers.

Q2: How do I separate the 4-nitro isomer from the 5-nitro (Dimetridazole) impurity in HPLC?

  • Insight: The 4-nitro isomer is generally more polar and often elutes before the 5-nitro isomer on standard C18 columns, though this depends on pH.

  • Protocol: Use a gradient elution.

    • Column: C18 (4.6 x 150 mm, 5 µm).[1][7]

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile.[1][4][5]

    • Gradient: 5% B to 40% B over 15 minutes.[1]

    • Result: The isomers should resolve with a resolution (Rs) > 1.5.[1]

Q3: Can I use ultrasonic extraction to dissolve the solid?

  • Answer: Yes, but monitor the temperature. Ultrasonic baths generate heat.

  • Recommendation: Sonicate in short bursts (30 seconds) to avoid heating the solvent above 40°C, which could promote degradation if trace impurities are present.[1]

Degradation & Workflow Visualization

Figure 1: Nitroimidazole Degradation Pathways

This diagram illustrates the two primary breakdown risks: Photolysis (light-induced) and Reduction (chemical/metabolic).[1]

DegradationPathways Figure 1: Primary degradation pathways. Photolysis leads to fragmentation; reduction yields the amine. Compound 1,2-Dimethyl-4-nitro-1H-imidazole Light UV/VIS Light (Photolysis) Compound->Light Reductant Reductive Conditions (Zn/HCl or Anaerobic) Compound->Reductant NO_Loss Radical Intermediate (Loss of NO/NO2) Light->NO_Loss Nitro-Nitrite Rearrangement Amine 4-Amino-imidazole (Reduction Product) Reductant->Amine 6e- Reduction Frag Ring Fragmentation (Small polar molecules) NO_Loss->Frag Ring Opening

Figure 2: Stock Solution Preparation Workflow

A self-validating protocol to ensure stability and solubility.[1]

StockPrep Figure 2: Optimal workflow for preparing stable stock solutions. Start Weigh Solid (10 mg) Solvent Add DMSO (1 mL) Start->Solvent Dissolve Vortex/Sonicate (Clear Solution) Solvent->Dissolve Check Check Clarity Dissolve->Check Check->Dissolve Cloudy (Sonicate more) Aliquot Aliquot into Amber Vials Check->Aliquot Clear Store Store at -20°C (Stable >1 year) Aliquot->Store Dilute Dilute for Use (Water/MeOH) Store->Dilute Daily Use

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution (10 mg/mL)
  • Weighing: Accurately weigh 10.0 mg of 1,2-Dimethyl-4-nitro-1H-imidazole into a 2 mL amber glass vial.

  • Dissolution: Add 1.0 mL of analytical grade DMSO .

  • Mixing: Vortex for 30 seconds. If solid persists, sonicate for 1 minute.

  • Storage: Divide into 100 µL aliquots in amber HPLC vials. Store at -20°C.

    • Shelf Life: 12 months at -20°C; 2 weeks at 4°C.[1]

Protocol B: HPLC Purity & Stability Check
  • Column: C18 (e.g., Agilent Zorbax or Waters Symmetry), 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • A: Water (0.1% Formic Acid)[1]

    • B: Acetonitrile (HPLC Grade)[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 315 nm (Max absorption for nitroimidazole) and 254 nm.[1]

  • Injection Vol: 10 µL.

  • Isomer Shift: The 4-nitro isomer typically elutes slightly earlier than the 5-nitro isomer (Dimetridazole) in acidic mobile phases due to basicity differences.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 25791, 1,2-Dimethyl-4-nitro-1H-imidazole. Retrieved from [Link]

  • Edwards, D. I. (1993). Nitroimidazole drugs—action and resistance mechanisms.[1] I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.[1] (Foundational mechanism on redox stability differences between 4- and 5-nitro isomers).

  • Wang, S., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC. BMC Chemistry. Retrieved from [Link][1]

Sources

Technical Support Center: HPLC Analysis of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: T-NITRO-IMID-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Scope: Troubleshooting, Method Development, and Isomer Resolution

Introduction: The Isomer Challenge

Welcome to the technical support hub for 1,2-Dimethyl-4-nitro-1H-imidazole .

Critical Distinction: Before proceeding, verify your target analyte.

  • 1,2-Dimethyl-5-nitroimidazole is the veterinary drug Dimetridazole .

  • 1,2-Dimethyl-4-nitro-1H-imidazole (your target) is the structural isomer , often present as a synthesis impurity (byproduct of nitration) or a degradation product.

The primary analytical challenge is not just detecting the molecule, but resolving it from the 5-nitro isomer . Due to their identical molecular weight (MW 141.13) and similar pKa values, these two species often co-elute on standard C18 gradients, leading to false quantitation or purity failures.

This guide prioritizes isomer selectivity , peak symmetry , and trace sensitivity .

Module 1: Chromatographic Anomalies & Resolution
Issue 1: Co-elution of 4-nitro and 5-nitro isomers

Symptom: You observe a single, slightly broadened peak or a "shoulder" on the main peak, rather than two distinct entities. Root Cause: Standard alkyl-bonded phases (C18) rely on hydrophobicity. The 4-nitro and 5-nitro isomers have nearly identical hydrophobicity. The Fix: Leverage


 interactions or steric selectivity.
  • Step 1: Switch Stationary Phase.

    • Recommendation: Use a Phenyl-Hexyl or Biphenyl column. The nitro group's position affects the electron density of the imidazole ring. Phenyl phases interact differentially with these electron clouds, often providing the necessary separation factor (

      
      ) that C18 cannot.
      
  • Step 2: Optimize Temperature.

    • Action: Lower the column temperature to 20-25°C . Higher temperatures increase mass transfer but reduce the subtle thermodynamic differences required to separate isomers.

  • Step 3: Mobile Phase Modifier.

    • Action: Use Methanol instead of Acetonitrile. Methanol is a protic solvent that can engage in hydrogen bonding with the nitro groups, potentially enhancing selectivity differences between the isomers.

Issue 2: Severe Peak Tailing (Asymmetry Factor > 1.5)

Symptom: The peak has a "shark fin" shape with a long tail. Root Cause: The imidazole ring contains a basic nitrogen (N3). At neutral pH, this nitrogen interacts with residual silanols (Si-OH) on the silica support, acting like a secondary retention mechanism. The Fix: Suppress Silanol Activity.

  • Protocol A (The pH Hammer): Lower the mobile phase pH to 3.0 using Phosphate Buffer.

    • Mechanism:[1] At pH 3.0, surface silanols are protonated (neutral), reducing their ability to bind the basic analyte.

  • Protocol B (The Sacrificial Base): Add 0.1% Triethylamine (TEA) to the mobile phase.[2]

    • Mechanism:[1] TEA binds to the silanols more aggressively than your analyte, "capping" the active sites. Note: Ensure your column is chemically stable at the pH used.

Module 2: Detection & Sensitivity
Issue 3: Low Sensitivity or High Baseline Noise

Symptom: Limit of Quantitation (LOQ) is insufficient for genotoxic impurity analysis (< 0.05%). Root Cause: Incorrect wavelength selection or solvent cutoff interference. The Fix: Spectral Specificity.

  • Wavelength Selection:

    • Do NOT use 210-220 nm: While sensitive, this region detects the imidazole ring and is non-specific. Mobile phase noise (especially if using MeOH) is high here.

    • USE 315-320 nm: The nitro group conjugated with the imidazole ring has a distinct absorption maximum (

      
      ) in this region. This provides high specificity and a quiet baseline.
      

System Suitability Data Table:

ParameterAcceptance CriteriaTypical Result (Optimized)
Resolution (

)

(between isomers)

Tailing Factor (

)


Theoretical Plates (

)


RSD (Area)


LOD S/N ratio


Module 3: Validated Reference Protocol

This method is designed to separate 1,2-Dimethyl-4-nitro-1H-imidazole from Dimetridazole (5-nitro).

Reagents:

  • Solvent A: 20 mM Ammonium Phosphate Buffer, adjusted to pH 3.0 with Phosphoric Acid.

  • Solvent B: Methanol (LC-MS Grade).

Instrument Parameters:

  • Column: Phenyl-Hexyl or C18 (End-capped, high carbon load),

    
    .
    
  • Flow Rate:

    
    .
    
  • Injection Volume:

    
    .
    
  • Detector: PDA/UV at 318 nm .

  • Temperature:

    
    .
    

Gradient Program:

Time (min) % Solvent A (Buffer) % Solvent B (MeOH) Phase
0.0 90 10 Equilibration
2.0 90 10 Hold
15.0 60 40 Separation Gradient
18.0 60 40 Isocratic Hold

| 18.1 | 90 | 10 | Re-equilibration |

Module 4: Visualization & Logic
Figure 1: Troubleshooting Logic Tree

Use this decision matrix when encountering peak issues.

TroubleshootingLogic Start Start: Analyze Chromatogram IssueCheck Identify Primary Issue Start->IssueCheck Tailing Peak Tailing (>1.5) IssueCheck->Tailing Asymmetry Coelution Co-elution (4-nitro & 5-nitro) IssueCheck->Coelution Resolution < 1.5 CheckPH Is Mobile Phase pH > 4.0? Tailing->CheckPH CheckSolvent Solvent: Acetonitrile? Coelution->CheckSolvent FixPH Action: Lower pH to 3.0 (Protonate Silanols) CheckPH->FixPH Yes CheckCol Is Column End-Capped? CheckPH->CheckCol No FixCol Action: Switch to High-Coverage End-Capped C18 CheckCol->FixCol No FixSolvent Action: Switch to Methanol (H-Bonding Selectivity) CheckSolvent->FixSolvent Yes CheckStatPhase Column: Standard C18? CheckSolvent->CheckStatPhase No (Already MeOH) FixStatPhase Action: Switch to Phenyl-Hexyl (Pi-Pi Interaction) CheckStatPhase->FixStatPhase Yes

Caption: Decision matrix for resolving peak asymmetry and isomer selectivity issues in nitroimidazole analysis.

References
  • SIELC Technologies. (2018). Separation of 1,2-Dimethyl-4-nitro-1H-imidazole on Newcrom R1 HPLC column. SIELC Application Notes. Link

  • Mottier, P., et al. (2006). Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites... by Isotope Dilution LC-MS/MS. Journal of Agricultural and Food Chemistry. Link

  • Fang, Y., et al. (2025). Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC-ESM. BMC Chemistry.[3] Link

  • United States Pharmacopeia (USP).General Chapter <621> Chromatography and Monograph for Metronidazole/Tinidazole Impurities. (Standard reference for nitroimidazole pH and wavelength selection).

Sources

reducing byproducts in 1,2-Dimethyl-4-nitro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reducing Byproducts in 1,2-Dimethyl-4-nitro-1H-imidazole Synthesis Ticket ID: #NITRO-4-OPT-2024 Status: Open Support Tier: Senior Application Scientist

Executive Summary

You are encountering byproduct formation while targeting 1,2-dimethyl-4-nitro-1H-imidazole .

The Core Problem: The synthesis of nitroimidazoles is governed by a conflict between electronic effects and steric hindrance .

  • Direct Nitration: If you are nitrating 1,2-dimethylimidazole, you will predominantly get the 5-nitro isomer (Dimetridazole) due to the directing effect of the N-methyl group. This route is unsuitable for high-yield 4-nitro synthesis.

  • Methylation (Recommended): The industry-standard route for the 4-nitro isomer is the methylation of 2-methyl-4-nitroimidazole . However, this reaction is regioselective, not regiospecific. It produces two isomers:

    • Target (Major): 1,2-dimethyl-4-nitroimidazole (formed via alkylation of the N-atom distal to the nitro group).

    • Impurity (Minor): 1,2-dimethyl-5-nitroimidazole (formed via alkylation of the N-atom proximal to the nitro group).

This guide focuses on Route 2 , as it is the only viable pathway for the 4-nitro isomer.

Module 1: Critical Reaction Pathway & Byproduct Origins

To reduce byproducts, you must visualize the competition occurring in your reactor. The precursor, 2-methyl-4-nitroimidazole, exists in tautomeric equilibrium. Under basic conditions, it forms a resonance-stabilized anion.

The Regioselectivity Mechanism

The alkylating agent (e.g., Dimethyl Sulfate or Methyl Iodide) attacks the anion.

  • Path A (Target): Attack at N1 (Distal). Favored by steric hindrance (the bulky nitro group blocks N3).

  • Path B (Byproduct): Attack at N3 (Proximal). Favored if the reaction temperature is too high (thermodynamic control) or if the solvent disrupts the steric shield.

G Start 2-Methyl-4-nitroimidazole (Tautomeric Mix) Anion Imidazolate Anion (Resonance Stabilized) Start->Anion Base (K2CO3/NaOH) Target TARGET: 1,2-Dimethyl-4-nitroimidazole (Distal Alkylation) Anion->Target Path A: Kinetic Control (Steric Preference) Impurity IMPURITY: 1,2-Dimethyl-5-nitroimidazole (Proximal Alkylation) Anion->Impurity Path B: Thermodynamic (High T) OverAlk Quaternary Salt (Over-Methylation) Target->OverAlk Excess Me-X Impurity->OverAlk Excess Me-X

Figure 1: Reaction pathway illustrating the bifurcation between the desired 4-nitro isomer (green) and the 5-nitro impurity (red).

Module 2: Troubleshooting Guide (FAQs)

Category A: Isomer Control (Purity)

Q: My HPLC shows a persistent 5-10% peak of the 5-nitro isomer. How do I suppress this? A: The 5-nitro isomer forms when the alkylating agent can overcome the steric barrier of the nitro group.

  • Root Cause: Reaction temperature is likely too high during the addition phase, or the solvent is too polar (stabilizing the transition state for the "wrong" nitrogen).

  • Correction:

    • Temperature: Lower the addition temperature to 0–5°C . Keep the reaction under kinetic control . Only heat to reflux after the addition is complete to ensure conversion.

    • Base Selection: Switch from NaOH to K₂CO₂ (Potassium Carbonate). The bulky Potassium cation coordinates with the nitro group, effectively increasing the steric bulk and further shielding the proximal nitrogen [1].

    • Solvent: Use Acetone or Acetonitrile instead of DMF/Water. Aprotic solvents often enhance the steric differentiation between the two nitrogens.

Q: Can I separate the isomers if the reaction fails? A: Yes, but it is difficult due to similar polarities.

  • Protocol: The 5-nitro isomer (Dimetridazole) is generally more basic.

    • Dissolve the crude mixture in dilute acid (pH ~2).

    • Carefully basify to pH 8-9. The 4-nitro isomer often precipitates first or can be selectively extracted into Ethyl Acetate, while the 5-nitro isomer remains more soluble in the aqueous phase or precipitates later [2].

Category B: Yield & Charring

Q: The reaction mixture turns black/tarry, and yield is <40%. A: Nitroimidazoles are thermally unstable in the presence of strong oxidizers or exotherms.

  • Root Cause: "Runaway" methylation. Methylation is highly exothermic. If you add Dimethyl Sulfate (DMS) too quickly, the local heat spike degrades the imidazole ring into tar.

  • Correction:

    • Dosing: Dilute the alkylating agent in the reaction solvent and add it over 2–3 hours .

    • Quenching: Do not distill the solvent to dryness at high heat. Quench with water and extract.[1] High pot temperatures during workup promote ring opening (Maillard-type polymerization).

Module 3: Optimized Synthetic Protocol

This protocol is designed to maximize the 4-nitro isomer through steric control.

Reagents:

  • 2-Methyl-4-nitroimidazole (1.0 eq)

  • Potassium Carbonate (1.2 eq) - Preferred over NaOH for regioselectivity

  • Dimethyl Sulfate (1.1 eq) - Or Methyl Iodide

  • Solvent: Acetone (Dry)

Step-by-Step Workflow:

  • Deprotonation: Charge reactor with Acetone and 2-Methyl-4-nitroimidazole. Add K₂CO₃. Stir at 20°C for 30 minutes. Note: The solution will change color as the anion forms.

  • Cryogenic Addition: Cool the slurry to 0–5°C .

  • Controlled Alkylation: Add Dimethyl Sulfate dropwise over 2 hours. Maintain T < 10°C .

    • Why: Low temperature prevents the alkylating agent from overcoming the steric barrier of the nitro group, favoring the distal (4-nitro) position.

  • Completion: Allow to warm to room temperature (25°C) and stir for 4 hours. Monitor by TLC/HPLC.

    • Target: < 1% Starting Material.

  • Workup: Filter off inorganic salts (K₂SO₄). Concentrate the filtrate under reduced pressure (Max bath T: 40°C).

  • Purification: Recrystallize from Ethanol/Water. The 4-nitro isomer typically crystallizes, while the 5-nitro isomer remains in the mother liquor.

Module 4: Byproduct Profile & Identification

Use this table to identify peaks in your chromatogram.

ComponentStructure NoteRelative Retention (HPLC)OriginMitigation
1,2-Dimethyl-4-nitroimidazole Target 1.00Distal AlkylationN/A
1,2-Dimethyl-5-nitroimidazole Isomer0.85 - 0.95 (System dependent)Proximal AlkylationLow T addition; Bulky base (K₂CO₃)
1,3-Dimethyl-4-nitro-imidazolium Quaternary Salt< 0.5 (Very Polar)Over-alkylationLimit alkylating agent to 1.1 eq
2-Methyl-4-nitroimidazole Starting Material> 1.2Incomplete RxnEnsure dry solvent; Check base quality

References

  • Hakmaoui, Y., et al. (2022).[1][2] Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents.[2][3] Der Pharma Chemica, 14(4), 12-16.[1][2]

  • Vertex AI Search Result 1.1. (Patent Data). Process for the preparation of 1,2-dimethyl-5-nitroimidazole of high purity. EP0072919B1. (Demonstrates separation logic based on pH and solubility differences between isomers).

  • BenchChem Technical Support. (2025). How to avoid common pitfalls in nitroimidazole chemistry. (General guidelines on stoichiometry and thermal degradation).

Sources

Technical Support Center: Optimizing Cell-Based Assays with 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide addresses the specific challenges associated with 1,2-Dimethyl-4-nitro-1H-imidazole (distinct from its 5-nitro isomer, Dimetridazole). While often identified as a synthesis impurity or structural analog, this compound possesses distinct electrochemical properties that make it a valuable, albeit less sensitive, probe for severe hypoxia and a model for bioreductive prodrug activation.

The following protocols and troubleshooting steps are designed to optimize signal-to-noise ratios, ensure solubility, and validate biological specificity in your assays.

Part 1: Technical Overview & Mechanism of Action

To optimize your assay, you must understand the Bioreductive Switch mechanism. Unlike 2-nitroimidazoles (e.g., pimonidazole) or 5-nitroimidazoles (e.g., metronidazole), the 4-nitro position confers a lower single-electron reduction potential (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


 to 

mV).

Implication for Assays:

  • Normoxia: The compound undergoes "futile cycling." The nitro group is reduced to a radical anion but is immediately re-oxidized by molecular oxygen (

    
    ), generating superoxide but no stable adducts.
    
  • Hypoxia: In the absence of

    
    , the radical anion undergoes further reduction to hydroxylamine and amine species. These reactive intermediates form covalent adducts with cellular macromolecules (DNA/proteins), which causes cytotoxicity or serves as an imaging marker.
    
Mechanism Visualization

The following diagram illustrates the critical oxygen-dependent switch that dictates assay success.

Bioreductive_Pathway Compound 1,2-Dimethyl-4-nitro- 1H-imidazole Radical Nitro Radical Anion (R-NO2•-) Compound->Radical 1e- Reduction (Reductases) Radical->Compound Re-oxidation (Futile Cycle) Oxygen Oxygen (O2) Radical->Oxygen Amine Hydroxylamine/Amine (Reactive Electrophiles) Radical->Amine Hypoxia (<0.1% O2) Further Reduction Superoxide Superoxide (O2•-) (Oxidative Stress) Oxygen->Superoxide Normoxia (>1% O2) Adducts Macromolecular Adducts (Signal/Toxicity) Amine->Adducts Covalent Binding

Figure 1: The "Futile Cycle" mechanism. In the presence of oxygen (red path), the compound is recycled, preventing signal accumulation. Only in severe hypoxia (green path) does stable binding occur.[1]

Part 2: Preparation & Solubility Guidelines

The 4-nitro isomer is hydrophobic. Improper handling leads to micro-precipitation, often mistaken for cytotoxicity or background noise.

Solubility Table

SolventMax Solubility (Stock)Stability (at -20°C)Notes
DMSO ~50 mM> 6 MonthsPreferred solvent.[1] Hygroscopic; keep desiccated.
Ethanol ~10 mM1 MonthLower solubility; evaporation risk alters concentration.
Aqueous Media < 100 µMHoursDo not store. Prepare fresh by diluting DMSO stock.

Preparation Protocol:

  • Weighing: Weigh the solid powder in a static-free environment (compound can be electrostatic).

  • Stock Solution: Dissolve in 100% anhydrous DMSO to create a 50 mM stock . Vortex vigorously for 30 seconds.

  • Visual Check: Inspect for crystal floating. If cloudy, sonicate at 37°C for 5 minutes.

  • Working Solution: Dilute the stock into pre-warmed (

    
    ) culture media immediately before use.
    
    • Critical: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity masking the compound's effect.[2]

Part 3: Assay Optimization & Troubleshooting (Q&A)
Category 1: Low Signal or Lack of Cytotoxicity

Q: I see no cytotoxicity or adduct formation even in hypoxic chambers. Is the compound inactive? A: The 4-nitro isomer requires a lower oxygen threshold than standard controls like metronidazole.

  • Root Cause: The reduction potential is too negative (approx -500 mV).[1] Standard "hypoxia" (1-2% ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    ) may be insufficient to stop the futile cycle.
    
  • Solution:

    • Deep Hypoxia: Push oxygen levels to < 0.1% (anoxia) .

    • Cell Line Selection: Use cell lines with high nitroreductase activity (e.g., DT-diaphorase or P450 reductase overexpressing lines).[1]

    • Incubation Time: Extend exposure from 4 hours to 12–24 hours . The accumulation of adducts is time-dependent and slower for 4-nitroimidazoles.[1]

Q: Can I use this as a positive control for metronidazole resistance? A: No.

  • Reasoning: Resistance mechanisms (e.g., nim genes) are often specific to the 5-nitro position. The 4-nitro isomer may not be a substrate for the same specific reductases or efflux pumps. Use it as a negative control or a probe for non-specific reductase activity.

Category 2: High Background or Variability

Q: My normoxic control wells show reduced cell viability. Is this specific toxicity? A: Likely "Futile Cycling" oxidative stress, not adduct formation.

  • Mechanism: In normoxia, the rapid reduction and re-oxidation generate superoxide anions (

    
    ). High concentrations (>100 µM) can overwhelm cellular antioxidants (SOD/Catalase), causing oxidative death without hypoxia specificity.
    
  • Validation: Co-treat with an antioxidant (e.g., N-acetylcysteine, 5 mM). If toxicity disappears, it was oxidative stress (normoxic artifact). If toxicity remains, it is likely off-target.[1]

Category 3: Purity & Interference

Q: I am detecting multiple peaks in HPLC. Is the compound unstable? A: It is likely a synthesis impurity issue.

  • Context: 1,2-Dimethyl-4-nitro-1H-imidazole is a known regio-isomer impurity in the synthesis of Dimetridazole (the 5-nitro isomer).[1]

  • Action: Ensure your supplier certifies the material as >98% pure 4-nitro isomer .[1] Contamination with the 5-nitro isomer (which is more biologically active) will skew your ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     data significantly lower (false positive potency).
    
Part 4: Validated Experimental Workflow

Use this workflow to determine the Hypoxic Cytotoxicity Ratio (HCR) , the gold standard for validating nitroimidazole activity.

Assay_Workflow Start Start: Seeding Seed Seed Cells (5k-10k/well) 96-well plate Incubate 24h Start->Seed Treat Treatment Serial Dilution (1 - 500 µM) Keep DMSO < 0.5% Seed->Treat Split Split Plates Treat->Split Normoxia Normoxia Control 21% O2 24h Incubation Split->Normoxia Hypoxia Deep Hypoxia < 0.1% O2 24h Incubation Split->Hypoxia Wash Wash & Recovery Replace w/ drug-free media Incubate 48h (Normoxia) Normoxia->Wash Hypoxia->Wash Readout Readout (MTS/ATP Assay) Calculate IC50 Wash->Readout

Figure 2: Hypoxic Cytotoxicity Ratio (HCR) determination workflow.[1] The "Wash & Recovery" step is critical to allow DNA damage to manifest as cell death.

Data Analysis: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="ng-star-inserted display">



  • Target HCR: An HCR > 5 indicates significant hypoxia selectivity. If HCR

    
     1, the compound is not being activated or the hypoxia is insufficient.
    
References
  • Jin, S., et al. (2025).[3][4][5] "Continuous Flow Synthesis Process of Dimetridazole and Preparation of Its Related Substances." Chinese Journal of Pharmaceuticals, 56(9): 1139.[3][4][5] [1][3][4][5]

    • Establishes the compound as a specific isomer/impurity distinct
  • Matteucci, M., et al. (2012). "Prodrug forms of kinase inhibitors and their use in therapy." US Patent Application 2012/0077811 A1.

    • Provides data on the use of 1,2-dimethyl-4-nitroimidazole as a hypoxia-activated trigger moiety and reduction potential ranges.[1]

  • Edwards, D.I. (1993). "Nitroimidazoles: Mechanism of action and resistance." Journal of Antimicrobial Chemotherapy, 31(1): 9-20.[1]

    • Foundational text on the electrochemical reduction differences between 4-nitro and 5-nitro isomers.
  • BenchChem Technical Support. (2025). "Improving N-phenyl-1H-imidazole-5-carboxamide solubility for in vitro assays." BenchChem Solubility Guides.

    • General reference for imidazole derivative solubility protocols in DMSO/Cell culture.

Sources

Technical Support Center: Investigating the Degradation Pathways of 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2-Dimethyl-4-nitro-1H-imidazole. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of its degradation studies. As a professional in the field, I understand that robust stability data is critical for regulatory success and ensuring drug efficacy and safety. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, empowering you to conduct self-validating experiments.

I. Understanding the Stability of 1,2-Dimethyl-4-nitro-1H-imidazole

1,2-Dimethyl-4-nitro-1H-imidazole is a nitroimidazole derivative, a class of compounds with significant therapeutic potential, including antitubercular activity.[1] However, the very features that confer its bioactivity—the nitro group and the imidazole ring—are also susceptible to degradation under various environmental conditions. A thorough understanding of these degradation pathways is paramount for formulation development, stability testing, and predicting shelf-life.

Forced degradation, or stress testing, is a critical component of this process, intentionally exposing the drug substance to harsh conditions to identify potential degradants and establish stability-indicating analytical methods.[2][3] The goal is to achieve a target degradation of 5-20%, as excessive degradation can obscure the formation of secondary products.[2][3]

II. Troubleshooting Guide for Degradation Studies

This section addresses common challenges encountered during the forced degradation analysis of 1,2-Dimethyl-4-nitro-1H-imidazole.

Issue 1: Inconsistent or No Degradation Observed

Question: I am not observing any significant degradation of my 1,2-Dimethyl-4-nitro-1H-imidazole sample under standard stress conditions (e.g., acid/base hydrolysis at room temperature). What should I do?

Answer:

This is a common scenario, as the stability of nitroimidazoles can vary. The electron-withdrawing nature of the nitro group can influence the reactivity of the imidazole ring.[4] Here’s a systematic approach to troubleshoot this issue:

  • Increase Stress Condition Severity: If no degradation is observed at room temperature, consider incrementally increasing the temperature to 50-60°C.[2] For hydrolytic studies, you can also increase the concentration of the acid or base. It is advisable to conduct these studies for a maximum of seven days.[2]

  • Investigate Photodegradation: The imidazole moiety is known to be sensitive to photodegradation.[5] Ensure your experimental setup includes exposure to a combination of UV and visible light as per ICH Q1B guidelines.

  • Evaluate Oxidative Degradation: The imidazole ring can be susceptible to oxidation.[5] If you haven't already, introduce an oxidative stressor such as hydrogen peroxide.

  • Solvent Selection: Ensure the solvent used to dissolve the compound does not inhibit degradation. The choice of solvent should be based on the solubility of 1,2-Dimethyl-4-nitro-1H-imidazole and its inertness under the tested conditions.

Issue 2: Poor Resolution and Peak Tailing in HPLC Analysis

Question: My HPLC chromatogram shows poor separation between the parent peak of 1,2-Dimethyl-4-nitro-1H-imidazole and its degradation products, with significant peak tailing. How can I optimize my method?

Answer:

Achieving good chromatographic separation is key to a reliable stability-indicating method. Here are some optimization strategies:

  • Mobile Phase Modification:

    • pH Adjustment: The ionization state of both the parent molecule and its degradants can significantly impact retention and peak shape. Experiment with adjusting the pH of the aqueous component of your mobile phase.

    • Solvent Composition: Systematically vary the ratio of your organic and aqueous mobile phase components. A gradient elution, starting with a lower concentration of the organic solvent and gradually increasing it, can often improve the separation of compounds with different polarities.

  • Column Selection:

    • Consider using a different stationary phase. If you are using a standard C18 column, a column with a different selectivity (e.g., phenyl-hexyl or a polar-embedded phase) might provide better resolution.

    • Ensure your column is not degraded, which can contribute to poor peak shape.

  • Flow Rate and Temperature: Optimizing the flow rate and column temperature can also influence resolution and peak symmetry.

Issue 3: Identification of Unknown Degradation Products

Question: I am observing several unknown peaks in my chromatogram after forced degradation. How can I identify these degradation products?

Answer:

Identifying unknown degradants is a critical step in understanding the degradation pathways. The recommended approach is to use a combination of spectroscopic techniques:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for obtaining the molecular weights of the degradation products, which provides crucial clues about their structures.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation, isolating the individual degradants (e.g., by preparative HPLC) and analyzing them by NMR is often necessary.[5]

By comparing the fragmentation patterns and spectral data with the parent compound, you can propose and confirm the structures of the degradation products.

III. Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for 1,2-Dimethyl-4-nitro-1H-imidazole?

Based on the known chemistry of nitroimidazoles, the primary degradation pathways to investigate are:

  • Reduction of the Nitro Group: The nitro group is susceptible to reduction, which is often a key step in the mechanism of action of nitroimidazole drugs.[6] This can lead to the formation of nitroso, hydroxylamino, and ultimately amino derivatives.

  • Hydrolysis: While the imidazole ring is generally stable, under harsh acidic or basic conditions, ring opening or modification can occur. The presence of the electron-withdrawing nitro group can affect the susceptibility of the ring to nucleophilic attack.[7]

  • Oxidation: The imidazole ring can undergo oxidation, potentially leading to the formation of various oxygenated derivatives.[5]

  • Photodegradation: Exposure to light can induce photochemical reactions, leading to a variety of degradation products.[5]

Q2: What analytical techniques are most suitable for studying the degradation of 1,2-Dimethyl-4-nitro-1H-imidazole?

The most commonly employed and recommended techniques are:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantitative analysis of the parent drug and its degradation products.[8] Development of a stability-indicating HPLC method is a primary objective of forced degradation studies.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used for the separation and identification of volatile and semi-volatile degradation products. Derivatization may be required to improve the volatility of some compounds.[8]

  • Thin-Layer Chromatography (TLC): TLC is a useful qualitative tool for monitoring the progress of degradation reactions and can help in identifying the number of degradation products formed under different stress conditions.[9][10]

Q3: How much degradation is considered sufficient in a forced degradation study?

The generally accepted range for degradation in forced degradation studies is between 5% and 20%.[2][3] Degradation below 5% may not be sufficient to identify and quantify minor degradants, while degradation above 20% can lead to the formation of secondary and tertiary degradation products that may not be relevant to the actual stability of the drug under normal storage conditions.[3]

Q4: Are the degradation products of nitroimidazoles always less active or more toxic?

Not necessarily. While degradation often leads to a loss of therapeutic activity, it is crucial to evaluate the toxicological profile of any significant degradation product. In some cases, degradants can be more toxic than the parent compound.[11] Therefore, identifying and characterizing degradation products is a critical aspect of drug safety assessment.

IV. Experimental Protocols and Data Presentation

Forced Degradation Protocol

This protocol outlines a general procedure for conducting forced degradation studies on 1,2-Dimethyl-4-nitro-1H-imidazole.

1. Sample Preparation:

  • Prepare a stock solution of 1,2-Dimethyl-4-nitro-1H-imidazole at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).[12]

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature and at 60°C.
  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature and at 60°C.
  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature.
  • Thermal Degradation: Store the stock solution at 60°C.
  • Photodegradation: Expose the stock solution to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

3. Time Points:

  • Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).

4. Sample Analysis:

  • Before analysis, neutralize the acidic and basic samples.
  • Analyze all samples by a validated stability-indicating HPLC method.
Data Presentation

Summarize the results in a clear and concise table to facilitate comparison of the degradation under different conditions.

Stress ConditionTime (hours)Parent Compound Remaining (%)Number of DegradantsMajor Degradant Peak Area (%)
0.1 M HCl (RT)16898.510.8
0.1 M HCl (60°C)4885.237.3
0.1 M NaOH (RT)16895.122.5
0.1 M NaOH (60°C)4878.9411.2
3% H₂O₂ (RT)2489.725.1
Thermal (60°C)16899.20-
Photolytic2482.459.8

V. Visualizing Degradation Pathways and Workflows

Hypothesized Degradation Pathways

The following diagram illustrates the potential degradation pathways for 1,2-Dimethyl-4-nitro-1H-imidazole based on the known reactivity of nitroaromatic compounds.

G parent 1,2-Dimethyl-4-nitro-1H-imidazole nitro_reduction Nitro Reduction Products (Nitroso, Hydroxylamino, Amino) parent->nitro_reduction Reductive Stress hydrolysis Hydrolytic Products (Ring Cleavage/Modification) parent->hydrolysis Acid/Base Stress oxidation Oxidative Products (Hydroxylated derivatives) parent->oxidation Oxidative Stress photodegradation Photolytic Products (Complex mixture) parent->photodegradation Light Exposure

Caption: Hypothesized degradation pathways of 1,2-Dimethyl-4-nitro-1H-imidazole.

Experimental Workflow for Degradation Studies

This workflow outlines the key steps in a forced degradation study.

G start Start: 1,2-Dimethyl-4-nitro-1H-imidazole Sample stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Intervals stress->sampling analysis Analyze by Stability-Indicating HPLC sampling->analysis data Quantify Parent and Degradants analysis->data identification Identify Degradants (LC-MS, NMR) data->identification pathway Elucidate Degradation Pathways identification->pathway end End: Stability Profile Established pathway->end

Caption: Experimental workflow for forced degradation studies.

VI. References

  • PubMed. (n.d.). 1,2-dimethyl-4-nitro-5-morpholinoimidazole and its hydrate: a case of a centrosymmetric-noncentrosymmetric ambiguity. Retrieved from

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from

  • PubMed. (n.d.). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Retrieved from

  • PubChem. (n.d.). 1,2-Dimethyl-4-nitro-1H-imidazole. Retrieved from

  • European Medicines Agency. (n.d.). Quality of medicines questions and answers: Part 2. Retrieved from

  • National Institutes of Health. (n.d.). A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO4•−-Assisted Advanced Oxidation Processes. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Crude 2,5-dibromo-4-nitro-1H-imidazole. Retrieved from

  • Broughton Laboratories. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from

  • Frontiers. (2024). Microbial degradation mechanisms of the neonicotinoids acetamiprid and flonicamid and the associated toxicity assessments. Retrieved from

  • ACS Publications. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. Retrieved from

  • MDPI. (n.d.). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. Retrieved from

  • MDPI. (2023). TLC–Densitometric Analysis of Selected 5-Nitroimidazoles. Retrieved from

  • ResearchGate. (n.d.). Photocatalytic Degradation of some Organic Dyes under Solar Light Irradiation Using TiO2 and ZnO Nanoparticles. Retrieved from

  • RSC Publishing. (2020). The adsorption characteristics and degradation mechanism of tinidazole on an anatase TiO2 surface: a DFT study. Retrieved from

  • American Pharmaceutical Review. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from

  • BenchChem. (2025). Application Notes & Protocols: Quantification of 2-Chloro-4,5-dimethyl-1H-imidazole. Retrieved from

  • ResearchGate. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Retrieved from

  • National Institutes of Health. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from

  • Oxford Academic. (2017). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Retrieved from

  • MDPI. (n.d.). Recent Advances in Photocatalytic Degradation of Imidacloprid in Aqueous Solutions Using Solid Catalysts. Retrieved from

  • MDPI. (2022). 2-Nitro-1-vinyl-1H-imidazole. Retrieved from

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • PubMed. (2025). Biodegradation mechanisms of p-nitrophenol and microflora dynamics in fluidized bed bioreactors. Retrieved from

  • BenchChem. (n.d.). 2,4-Dimethyl-5-nitro-1H-imidazole. Retrieved from

  • ResearchGate. (n.d.). Maximum number of degradation products of metronidazole, secnidazole, ornidazole, and tinidazole detected by various analytical techniques. Retrieved from

  • PubMed. (2023). A Comprehensive Review on Adsorption, Photocatalytic and Chemical Degradation of Dyes and Nitro-Compounds over Different Kinds of Porous and Composite Materials. Retrieved from

  • PubMed. (2019). Thermal stability and detonation character of nitro-substituted derivatives of imidazole. Retrieved from

  • Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from

Sources

Technical Support Center: Handling 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: ● ONLINE Agent: Senior Application Scientist (Safety & Process Chemistry Division) Ticket ID: DMNI-SAFE-001 Subject: Comprehensive Handling, Stability, and Troubleshooting Guide

Introduction: The "Hidden" Hazards of Nitroimidazoles

Welcome to the technical support center. You are asking about 1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1) .[1][]

While many researchers treat imidazoles as benign buffers, the addition of the nitro group (-NO₂) at the 4-position fundamentally alters the safety profile. This compound is not just an irritant; it belongs to a class of chemicals (nitroimidazoles) known for mutagenicity, potential carcinogenicity, and energetic decomposition .

This guide is structured as a series of "Support Tickets" addressing the most critical failure points we see in the lab.

Ticket #1: "My PPE seems standard, but is it enough?"

Status: 🔴 CRITICAL Issue: Standard nitrile gloves may offer insufficient protection against nitro-aromatics in solution.

The Technical Reality (Why Standard Protocols Fail)

Nitro-containing heterocycles possess high polarity and can permeate standard disposable nitrile gloves (0.1 mm) rapidly when dissolved in organic solvents like DCM or Acetone. Furthermore, as a solid, the 4-nitro isomer is a fine crystalline powder prone to electrostatic charging, creating invisible dust clouds.

The Solution: Enhanced Barrier Protocol

Do not rely on single-gloving. Follow this tiered protection strategy:

Hazard LevelActivityRequired Hand ProtectionRespiratory/Eye Protection
Level 1 Weighing solid (<100 mg)Double Nitrile (Outer glove changed immediately upon contamination)Fume hood + Safety Glasses
Level 2 Solubilizing / SynthesisLaminate Film (Silver Shield) under NitrileFume hood + Goggles (Not glasses)
Level 3 Spill Cleanup (>1 g)Butyl Rubber (Thick gauge)N95/P100 Respirator + Face Shield

Expert Insight: If you taste a metallic or bitter taste in your mouth while working, you have already been exposed via inhalation of micro-dust. Stop immediately.

Ticket #2: "The solid is flying everywhere during weighing."

Status: 🟡 OPEN Issue: Electrostatic repulsion causes loss of containment.

Troubleshooting Steps

1,2-Dimethyl-4-nitroimidazole is a dry, crystalline dielectric. It accumulates static charge easily.

  • Ionization: Use an anti-static gun (zerostat) on the weighing boat and spatula before touching the powder.

  • Humidity Control: If your lab is dry (<30% RH), use a strictly enclosed weighing funnel.

  • Solvent Catch: Pre-weigh the solvent in the receiving flask. Transfer the solid directly into the liquid to immediately suppress dust generation.

Ticket #3: "Can I heat this reaction to reflux?"

Status: 🟠 CAUTION Issue: Thermal stability of the nitro group.

Thermodynamic Warning

Nitroimidazoles are generally stable up to their melting points (approx. 180°C for some isomers, though specific data for the 4-nitro isomer suggests caution >150°C). However, all nitro compounds are thermodynamically unstable .

  • Do NOT heat neat (dry) material above 100°C.

  • Do NOT distill reaction mixtures to dryness if the product is crude. Impurities can lower the decomposition onset temperature (DSC onset).

  • Incompatibility: Avoid contact with strong bases (NaOH, KOH) at high temperatures, as this can trigger rapid exothermic decomposition of the imidazole ring.

Ticket #4: "How do I dispose of this? It's just an imidazole, right?"

Status: 🔴 STOP Issue: Bioaccumulation and Mutagenicity risks.

Correct Protocol: This is NOT general organic waste. Nitroimidazoles are often antibiotic and potentially mutagenic. Releasing them into the water table contributes to antimicrobial resistance (AMR) and environmental toxicity.

Disposal Workflow:

  • Segregation: Label as "Toxic / Mutagenic Organic Waste."

  • Destruction: Must be sent for High-Temperature Incineration .

  • Quenching (Spills): Do not just wipe up. Treat the area with a dilute surfactant solution to lift the hydrophobic powder, then wipe with 10% bleach (sodium hypochlorite) to degrade the ring structure (though incineration of the wipes is still preferred).

Visualizing the Safety Logic

Below is the decision matrix for handling this compound. This logic ensures you are protected against both the acute (irritation) and chronic (genetic) risks.

SafetyProtocol Start Start: Handling 1,2-Dimethyl-4-nitro-1H-imidazole StateCheck State: Solid or Solution? Start->StateCheck SolidRisk Risk: Dust Inhalation & Static StateCheck->SolidRisk Solid SolRisk Risk: Skin Permeation (Nitro group) StateCheck->SolRisk Solution Weighing Protocol: Anti-static gun + Weighing Funnel inside Hood SolidRisk->Weighing Waste Disposal: High-Temp Incineration Only (Do NOT drain dispose) Weighing->Waste GloveCheck Glove Selection SolRisk->GloveCheck Standard Standard Nitrile: INSUFFICIENT for prolonged contact GloveCheck->Standard Avoid Enhanced Double Gloving or Laminate (Silver Shield) GloveCheck->Enhanced Required Enhanced->Waste

Caption: Decision matrix for PPE selection and waste routing based on physical state.

Frequently Asked Questions (FAQ)

Q: Is 1,2-Dimethyl-4-nitro-1H-imidazole explosive? A: While it is not a primary explosive like TNT, it is a nitro-aromatic. It has a positive oxygen balance relative to non-nitro compounds. It poses a risk of rapid decomposition if subjected to shock, friction, or high heat (>150°C) under confinement. Treat it as "Energetic-Aware."

Q: I got a small amount of solution on my lab coat. Can I wash it? A: No. The nitroimidazole can bind to fabrics and remain active/mutagenic. Bag the lab coat as hazardous waste and send it for laundering by a specialist service or incinerate it.

Q: What is the specific medical concern if I am exposed? A: Beyond immediate irritation, the primary concern is genotoxicity . Nitroimidazoles are reduced by metabolic enzymes (nitroreductases) into reactive intermediates that can form DNA adducts. This is a "stochastic" risk—meaning there is no safe threshold for exposure regarding DNA damage.

References & Authority
  • PubChem. (n.d.).[1] 1,2-Dimethyl-4-nitro-1H-imidazole (Compound Summary). National Library of Medicine.[1] Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier: Imidazole and Nitroimidazole derivatives. (Toxicology and mutagenicity data). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor. Retrieved from [Link]

Sources

improving the regioselectivity of 1,2-Dimethyl-4-nitro-1H-imidazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important nitroimidazole derivative. As a key structural motif in various pharmacologically active compounds, achieving high regioselectivity in its synthesis is paramount.[1] This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

I. Understanding the Synthetic Challenge: The Importance of Regioselectivity

The synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole typically involves the methylation of a 4-nitroimidazole precursor. The core challenge lies in controlling the site of methylation on the imidazole ring. The tautomeric nature of the 4(5)-nitroimidazole precursor and the presence of two reactive nitrogen atoms (N1 and N3) can lead to the formation of a mixture of regioisomers: the desired 1,2-Dimethyl-4-nitro-1H-imidazole and the undesired 1,2-Dimethyl-5-nitro-1H-imidazole. The biological activity of these isomers can differ significantly, making regiocontrol a critical aspect of the synthesis.[2]

Factors such as the choice of solvent, base, temperature, and alkylating agent play a crucial role in determining the regiochemical outcome of the reaction.[3] This guide will delve into how these parameters can be manipulated to favor the formation of the desired 4-nitro isomer.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole, providing explanations for the underlying causes and actionable solutions.

Issue 1: Poor Regioselectivity - Predominance of the 1,2-Dimethyl-5-nitro-1H-imidazole Isomer

Question: My reaction is producing a significant amount of the undesired 1,2-dimethyl-5-nitro-1H-imidazole isomer. How can I improve the regioselectivity to favor the 4-nitro product?

Answer: This is a common and critical issue. The formation of the 5-nitro isomer is often influenced by both steric and electronic factors. Here’s a breakdown of the causes and how to address them:

  • Underlying Cause 1: Steric Hindrance. The nitro group at position 5 can sterically hinder the approach of the alkylating agent to the adjacent N1 position.[3] In some cases, this can paradoxically lead to preferential alkylation at the less hindered N3, which, after tautomerization, can result in the 5-nitro isomer. However, for 4-nitroimidazole, alkylation is generally favored at the N1 position.[3]

  • Underlying Cause 2: Solvent Effects. The polarity and coordinating ability of the solvent can influence the tautomeric equilibrium of the starting 4(5)-nitroimidazole and the reactivity of the resulting anion.

    • Solution: Employing a less polar, aprotic solvent can be beneficial. Acetonitrile has been shown to be an effective solvent for improving the yield of the desired N-alkylated product.[3][4] Solvents like DMSO or DMF can also be used, but may require more careful optimization of other reaction parameters.[3]

  • Underlying Cause 3: Base Selection. The choice of base affects the deprotonation of the imidazole ring and the nature of the resulting imidazolate anion.

    • Solution: Weaker inorganic bases are often preferred to minimize side reactions and improve regioselectivity. Potassium carbonate (K₂CO₃) is a commonly used and effective base for this transformation.[3] Stronger bases like sodium hydride (NaH) can be used but may lead to lower selectivity if not carefully controlled.[5]

  • Underlying Cause 4: Temperature. Reaction temperature can significantly impact the kinetic versus thermodynamic control of the reaction.

    • Solution: Running the reaction at a slightly elevated temperature, such as 60°C, has been demonstrated to improve the yield of the desired product when using acetonitrile as the solvent and K₂CO₃ as the base.[3] However, it is crucial to monitor the reaction closely, as higher temperatures can sometimes lead to increased side product formation.

Issue 2: Low Overall Yield

Question: I am observing a low yield of the desired product, even after chromatographic purification. What are the potential reasons and how can I improve the yield?

Answer: Low yields can stem from incomplete reactions, side product formation, or degradation of the product during workup and purification.

  • Underlying Cause 1: Incomplete Reaction. The reaction may not be going to completion under the current conditions.

    • Solution:

      • Reaction Time: Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is no longer visible.[3]

      • Reagent Stoichiometry: Using a slight excess of the alkylating agent (e.g., 1.5 to 2 equivalents) can help drive the reaction to completion.[3]

      • Temperature: As mentioned previously, increasing the temperature to around 60°C can improve reaction rates and yields.[3]

  • Underlying Cause 2: Side Product Formation. Besides the regioisomeric impurity, other side reactions can consume starting material or product.

    • Solution:

      • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if sensitive reagents are used.

      • Purity of Reagents: Ensure that all starting materials, solvents, and reagents are of high purity and are anhydrous, as water can interfere with the reaction.

  • Underlying Cause 3: Product Degradation during Workup. The workup procedure might be causing the loss of the desired product.

    • Solution:

      • Aqueous Workup: When quenching the reaction, use ice-cold water to minimize the potential for hydrolysis or degradation of the product.[3]

      • Extraction: Use an appropriate organic solvent for extraction, such as ethyl acetate. Ensure thorough extraction to recover all of the product from the aqueous phase.[3]

Issue 3: Difficulty in Separating Regioisomers

Question: I am having trouble separating the 1,2-dimethyl-4-nitro-1H-imidazole from the 1,2-dimethyl-5-nitro-1H-imidazole isomer by column chromatography. Do you have any suggestions?

Answer: The similar polarity of these regioisomers can make their separation challenging.

  • Solution 1: Optimize Chromatographic Conditions.

    • Solvent System: A common solvent system for the purification of N-alkylated nitroimidazoles is a mixture of ethyl acetate and hexane.[3][4] You may need to carefully adjust the ratio of these solvents to achieve optimal separation. A gradual gradient elution can be more effective than an isocratic one.

    • Stationary Phase: Standard silica gel is typically used. However, if separation is still difficult, you might consider using a different stationary phase, such as alumina, or employing high-performance liquid chromatography (HPLC) with a suitable column.

  • Solution 2: Derivatization (for analytical purposes). If you only need to determine the ratio of the two isomers, you can consider derivatizing a small sample. The resulting derivatives may have different physical properties that allow for easier separation and quantification by techniques like Gas Chromatography (GC) or NMR spectroscopy.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole?

A1: The most common and direct precursor is 2-methyl-4(5)-nitroimidazole. This compound exists as a mixture of tautomers, 2-methyl-4-nitro-1H-imidazole and 2-methyl-5-nitro-1H-imidazole. The subsequent methylation reaction will then yield a mixture of the desired 1,2-dimethyl-4-nitro-1H-imidazole and the 1,2-dimethyl-5-nitro-1H-imidazole isomer. The key is to control the regioselectivity of this methylation step.

Q2: Can I use a different alkylating agent other than methyl iodide or dimethyl sulfate?

A2: Yes, other methylating agents can be used. However, their reactivity and the reaction conditions may need to be adjusted. For example, methyl tosylate or methyl mesylate could be employed. It is important to consider the reactivity and potential side reactions associated with each alkylating agent.

Q3: Is it possible to synthesize 1,2-Dimethyl-4-nitro-1H-imidazole through a different synthetic route that avoids the regioselectivity issue?

A3: While the methylation of 2-methyl-4(5)-nitroimidazole is a common route, alternative strategies exist. One approach could involve the construction of the imidazole ring with the methyl groups already in place, followed by a regioselective nitration. However, the nitration of a pre-substituted imidazole can also present regioselectivity challenges.[6] Another strategy could involve the use of protecting groups to block one of the nitrogen atoms, direct the methylation to the desired position, and then deprotect.[5]

Q4: How can I confirm the regiochemistry of my final product?

A4: The most reliable method for confirming the structure and regiochemistry of your product is through nuclear magnetic resonance (NMR) spectroscopy. Both ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the 4-nitro and 5-nitro isomers.[7][8][9] Comparing your experimental spectra with literature data for both isomers is the standard method for confirmation. In some cases, single-crystal X-ray diffraction can provide unambiguous structural proof.

Q5: Are there any specific safety precautions I should take during this synthesis?

A5: Yes, several safety precautions are essential:

  • Nitro Compounds: Nitroimidazoles can be energetic compounds and should be handled with care.[10] Avoid excessive heat and mechanical shock.

  • Alkylating Agents: Methylating agents like methyl iodide and dimethyl sulfate are toxic and potentially carcinogenic. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bases: Handle strong bases like sodium hydride with extreme care, as they are highly reactive with water.

IV. Experimental Protocols and Data

Optimized Protocol for the Regioselective Synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole

This protocol is based on literature methods that have shown good regioselectivity.[3][4]

Materials:

  • 2-Methyl-4(5)-nitroimidazole

  • Potassium carbonate (K₂CO₃), anhydrous

  • Methyl iodide (CH₃I)

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a solution of 2-methyl-4(5)-nitroimidazole (1 equivalent) in anhydrous acetonitrile, add anhydrous potassium carbonate (1.1 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl iodide (1.5 - 2.0 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60°C and monitor the progress of the reaction by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the crude product in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by column chromatography on silica gel using an ethyl acetate/hexane gradient to separate the isomers.

Data Summary: Influence of Reaction Conditions on Regioselectivity
SolventBaseTemperature (°C)Predominant IsomerReference
AcetonitrileK₂CO₃601,2-Dimethyl-4-nitro-1H-imidazole[3][4]
DMSO/DMFK₂CO₃/KOHRoom Temp.Mixture of isomers, lower yield[3]

V. Visualizing the Reaction and Key Concepts

Reaction Scheme

ReactionScheme 2-Methyl-4(5)-nitroimidazole 2-Methyl-4(5)-nitroimidazole Imidazolate Anion Imidazolate Anion 2-Methyl-4(5)-nitroimidazole->Imidazolate Anion  Base (K₂CO₃) 1,2-Dimethyl-4-nitro-1H-imidazole 1,2-Dimethyl-4-nitro-1H-imidazole Imidazolate Anion->1,2-Dimethyl-4-nitro-1H-imidazole  CH₃I 1,2-Dimethyl-5-nitro-1H-imidazole 1,2-Dimethyl-5-nitro-1H-imidazole Imidazolate Anion->1,2-Dimethyl-5-nitro-1H-imidazole  CH₃I

Caption: General reaction scheme for the methylation of 2-methyl-4(5)-nitroimidazole.

Factors Influencing Regioselectivity

RegioselectivityFactors cluster_conditions Reaction Conditions Solvent Solvent Regioselectivity Regioselectivity Solvent->Regioselectivity Base Base Base->Regioselectivity Temperature Temperature Temperature->Regioselectivity Alkylating Agent Alkylating Agent Alkylating Agent->Regioselectivity

Caption: Key experimental factors that control the regioselectivity of the synthesis.

VI. References

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4), 12-16. [Link]

  • Hakmaoui, Y., Asserne, F., El Haib, A., El Ajlaoui, R., Abouricha, S., & Rakib, E. M. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Der Pharma Chemica, 14(4). [Link]

  • CN111646945A - Synthetic method of 4-bromo-2-nitro-1H-imidazole. (2020). Google Patents.

  • Lian, P., Hou, C., Chen, L., Xu, J., Xu, Z., & Wang, J. (2022). Preparation of Imidazolium 2,4,5-Trinitroimidazolate from Derivatives of Imidazole and Its Oxidation Under Nitration. Central European Journal of Energetic Materials, 19(3), 379-391. [Link]

  • Optimization of Microwave Assisted Synthesis of Substituted Imidazoles – A Green Approach. (2024). Oriental Journal of Chemistry. [Link]

  • Liu, Y., Wang, Y., Zhang, Z., Liu, S., & Liu, B. (2012). Synthesis and Evaluation of Two Novel 2-nitroimidazole Derivatives as Potential PET Radioligands for Tumor Imaging. Molecular Imaging and Biology, 14(6), 721–730. [Link]

  • EP2644599A1 - Method for preparing 1-substituted-4-nitroimidazole compound. (2013). Google Patents.

  • Hakmaoui, Y., et al. (2022). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. ResearchGate. [Link]

  • Manisha N. Trivedi et al. (2011). Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(1):313-319. [Link]

  • Ghorai, P., & Kumar, A. (2017). Catalyst-Free Synthesis of 2,4-Disubstituted-1H-imidazoles through [3 + 2] Cyclization of Vinyl Azides with Amidines. ACS Omega, 2(8), 5038–5045. [Link]

  • Optimized one-step synthesis and characterization of 1-methyl-4,5-dinitro-1H-imidazole. (n.d.). Research Square. [Link]

  • WO2007134187A2 - Processes for nitration of n-substituted imidazoles. (2007). Google Patents.

  • Chau, C.-H., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. Australian Journal of Chemistry, 73(11), 1121-1128. [Link]

  • Denny, W. A. (2017). Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases. ACS Infectious Diseases, 3(5), 317–319. [Link]

  • Regioselectivity for Nitrochlorobenzene Preparation Over Imidazolium Ionic Liquids Media Using Nitric Acid. (2010). Asian Journal of Chemistry, 22(8), 6413-6418. [Link]

  • Kaur, N., et al. (2022). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. Molecules, 27(15), 4936. [Link]

  • Chau, C.-H., et al. (2020). NMR Chemical Shift and Methylation of 4-Nitroimidazole: Experiment and Theory. ResearchGate. [Link]

  • Girhepunje, N. S., et al. (2016). Design, Synthesis and Characterization of Some 5- Nitroimidazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 6(3), 329-340. [Link]

Sources

Technical Support Center: Analytical Method Development for 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Method Development, Optimization, and Troubleshooting for Genotoxic Impurity Analysis[1]

Introduction: The Analytical Challenge

Welcome to the technical support hub for 1,2-Dimethyl-4-nitro-1H-imidazole (CAS: 13230-04-1).[1][2] This compound is a structural isomer of the API Dimetridazole (1,2-dimethyl-5-nitroimidazole) and a potential impurity in Metronidazole synthesis.[1]

Under ICH M7 guidelines , nitroimidazoles are often classified as mutagenic impurities (Class 1 or 2), requiring control at trace levels (ppm or ppb) relative to the drug substance.

Your Primary Challenges:

  • Isomeric Selectivity: The 4-nitro and 5-nitro isomers possess identical molecular weights (MW 141.[1]13) and similar polarities, making chromatographic separation difficult.[1]

  • Trace Sensitivity: Quantifying at Threshold of Toxicological Concern (TTC) levels often exceeds the capability of standard UV detection, necessitating LC-MS/MS.[1]

  • Peak Tailing: The basic imidazole ring causes secondary interactions with residual silanols on silica columns.[1]

Module 1: Method Selection Strategy

Before beginning experimental work, determine your required Limit of Quantitation (LOQ) based on the Maximum Daily Dose (MDD) of your drug product.

Decision Matrix: UV vs. LC-MS/MS

MethodSelection Start Determine Required LOQ (ICH M7 Calculation) Calc Is Target LOQ > 50 ppm? Start->Calc UV_Path Method A: HPLC-UV (Cost-effective, Robust) Calc->UV_Path Yes (Low Potency API) MS_Path Method B: LC-MS/MS (High Sensitivity, Specificity) Calc->MS_Path No (High Potency API) UV_Detail Critical: Requires high-resolution column (e.g., PFP, Biphenyl) to separate isomers. UV_Path->UV_Detail MS_Detail Critical: Requires volatile buffers and suppression of isobaric interference. MS_Path->MS_Detail

Figure 1: Decision tree for selecting the appropriate detection technique based on regulatory thresholds.

Module 2: Chromatographic Conditions (The "Core")

The following protocols are designed to maximize selectivity between the 4-nitro (Impurity) and 5-nitro (API/Related) isomers.

Protocol A: High-Selectivity HPLC-UV (Limit Test)

Recommended for raw material screening or intermediate testing.[1]

ParameterSpecificationRationale
Column Fluorophenyl (PFP) or Biphenyl, 150 x 4.6 mm, 2.7 µmCrucial: Phenyl phases interact with the nitro-group dipole/pi-system differently for the 4- vs 5-position, offering better separation than C18.[1]
Mobile Phase A 10 mM Ammonium Phosphate (pH 3.[1]0)Low pH suppresses the ionization of the imidazole nitrogen (pKa ~6), reducing tailing.
Mobile Phase B AcetonitrileMethanol can be used, but ACN usually provides sharper peaks for nitroimidazoles.[1]
Gradient 5% B to 30% B over 15 minShallow gradient is required to separate the isomers.
Detection UV at 315 nmNitroimidazoles have a distinct max around 315-320 nm; 210 nm is too non-specific.[1]
Protocol B: Trace Level LC-MS/MS (Quantitative)

Recommended for final API release testing.[1]

ParameterSpecificationRationale
Column C18 with Polar Embedding (e.g., Waters HSS T3 or Phenomenex Kinetex Biphenyl)Enhanced retention of polar bases allows 1,2-Dimethyl-4-nitro-1H-imidazole to elute away from the void volume.[1]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for [M+H]+ generation in ESI positive mode.[1]
Mobile Phase B 0.1% Formic Acid in MethanolMethanol often provides better ionization efficiency for nitro-compounds than ACN.[1]
Ion Source ESI Positive (+)Imidazole ring protonates easily.[1]
MRM Transition 142.1 → 96.1 (Quant) 142.1 → 81.1 (Qual)Precursor [M+H]+ is 142.[1] Loss of NO2 (-46) is common.[1] Note: Isomers will share transitions; chromatographic separation is mandatory.[1]

Module 3: Troubleshooting Guide (Q&A)

Category 1: Selectivity & Separation

Q: I am seeing a single broad peak instead of two separated peaks for the 4-nitro and 5-nitro isomers. How do I fix this?

  • Root Cause: Standard C18 columns often lack the selectivity to distinguish positional isomers of small nitro-aromatics.[1]

  • Solution: Switch to a Biphenyl or Pentafluorophenyl (PFP) stationary phase.[1] These phases utilize pi-pi and dipole-dipole interactions.[1] The position of the nitro group (4 vs 5) significantly alters the dipole moment, allowing these specific columns to "pull" the isomers apart.

  • Alternative: If you must use C18, try a "High pH" stable C18 (e.g., XBridge) with Ammonium Bicarbonate (pH 10).[1] Imidazoles are neutral at high pH, which increases retention and often alters selectivity.[1]

Q: My impurity peak is co-eluting with the API tail. How can I improve peak shape?

  • Root Cause: Secondary silanol interactions.[1] The basic nitrogen on the imidazole ring binds to acidic silanols on the silica surface.[1]

  • Solution:

    • Increase Buffer Strength: Move from 10 mM to 25-50 mM buffer (if using UV).

    • Add an Ion Pair Reagent: For UV methods, adding 5 mM Hexanesulfonate can sharpen the peak.[1] ( Warning: Do not use with LC-MS).

    • Use "Charged Surface" Columns: Columns like Agilent Poroshell CS-C18 or Waters CSH are designed to repel basic analytes, significantly improving symmetry.[1]

Category 2: Sensitivity (LC-MS)

Q: I have good linearity for standards, but I see significant signal suppression in my API spiked samples.

  • Root Cause: Matrix effect.[1][3] The high concentration of the API (Dimetridazole or Metronidazole) is competing for charge in the ESI source.

  • Solution:

    • Divert Valve: Send the first 1-2 minutes (and the main API peak) to waste, only switching the flow to the MS for the retention time window of the impurity.

    • Dilution: If the LOQ allows, dilute the sample further.

    • Deuterated Internal Standard: Use Metronidazole-d3 or Dimetridazole-d3 as an internal standard. Even if it's not the exact isomer, it will likely experience similar suppression, correcting the quantitation.

Category 3: Stability & Carryover[1]

Q: I see a "ghost peak" of 1,2-Dimethyl-4-nitro-1H-imidazole in my blank injections.

  • Root Cause: Nitroimidazoles can be "sticky" in polymeric tubing or injector seals due to their polarity.[1]

  • Solution:

    • Needle Wash: Use a strong organic wash (e.g., 50:50 ACN:Isopropanol with 0.1% Formic Acid).[1]

    • System Passivation: If the system was previously used for high-concentration API analysis, flush the entire flow path with 6N Nitric Acid (remove column first!) to remove bound basic residues.[1]

Module 4: Systematic Troubleshooting Workflow

Use this logic flow when your validation data fails acceptance criteria.

Troubleshooting Issue Validation Failure Detected Type Identify Failure Type Issue->Type Acc Low Accuracy/Recovery Type->Acc Prec Poor Precision (RSD > 10%) Type->Prec Sens LOQ > Required Limit Type->Sens Acc_Sol Check Matrix Effects. Implement Internal Standard (Deuterated Analog). Acc->Acc_Sol Prec_Sol Check Integrator settings. Fix Peak Tailing (pH/Column). Check Injector Carryover. Prec->Prec_Sol Sens_Sol Optimize MS Source Temp. Increase Injection Vol. Switch to Nitrogen-enriched gas. Sens->Sens_Sol

Figure 2: Systematic troubleshooting workflow for method validation failures.

References

  • ICH M7(R2) . "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." International Council for Harmonisation, 2023.[1][4][5]

  • European Pharmacopoeia (Ph.[1] Eur.) . "Metronidazole Monograph: Impurity A (2-methyl-5-nitroimidazole) and Related Substances." EDQM. (Note: 1,2-dimethyl-4-nitroimidazole is a positional isomer of related impurities).[1]

  • Xia, X., et al. "Simultaneous determination of five nitroimidazole antimicrobials in pharmaceuticals using HPLC." Journal of Chromatography B, 2008.[1] (Provides baseline separation logic for nitroimidazole classes).

  • Cronly, M., et al. "Rapid Determination of Nitroimidazole Residues in Honey by LC-MS/MS." Food Additives & Contaminants, 2009.[1][6] (Establishes MS transitions and extraction protocols for trace nitroimidazoles).

Sources

Validation & Comparative

Technical Comparison Guide: 1,2-Dimethyl-4-nitro-1H-imidazole vs. 5-Nitroimidazole Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1,2-Dimethyl-4-nitro-1H-imidazole (the 4-nitro isomer) and its pharmacologically active isomer, Dimetridazole (the 5-nitro isomer), alongside other nitroimidazole therapeutics.

Executive Summary: The Isomer Divergence

In nitroimidazole drug development, the position of the nitro group (


) is the single most critical determinant of biological fate.
  • 1,2-Dimethyl-5-nitroimidazole (Dimetridazole): High redox potential, easily reduced by anaerobic organisms into toxic radicals. Active drug.

  • 1,2-Dimethyl-4-nitro-1H-imidazole: Low redox potential, thermodynamically stable, resistant to enzymatic reduction. Inactive impurity / Synthetic intermediate.

This guide focuses on differentiating these two isomers, explaining why the 4-nitro variant fails as an antibiotic but excels as a non-genotoxic scaffold for novel chemical entities (NCEs).

Mechanistic Comparison: The Redox Trigger

The efficacy of nitroimidazoles relies on reductive bioactivation . Inside an anaerobic cell (e.g., Trichomonas, Bacteroides), the ferredoxin system donates electrons to the nitro group.

Mechanism of Action (5-Nitro vs. 4-Nitro)
  • 5-Nitro (Dimetridazole/Metronidazole): The electron density at the 5-position allows for a single-electron transfer, forming a nitro-radical anion (

    
    ). This radical covalently binds to bacterial DNA, causing strand breaks and cell death.
    
  • 4-Nitro (Target Compound): The 4-position is electronically shielded by the adjacent nitrogen lone pair and methyl groups. The reduction potential (

    
    ) is too low (too negative) for physiological reducing agents to activate. Consequently, it does not form DNA-damaging radicals, rendering it microbiologically inert  but also non-mutagenic .
    
Visualization: Divergent Metabolic Pathways

Nitroimidazole_Pathways Precursor 2-Methylimidazole Precursor Nitration Nitration & Methylation Precursor->Nitration Iso5 5-Nitro Isomer (Dimetridazole) Nitration->Iso5 Major Product (~70%) Iso4 4-Nitro Isomer (1,2-Dimethyl-4-nitro-1H-imidazole) Nitration->Iso4 Minor Impurity (~10-30%) Red Anaerobic Reduction (Ferredoxin System) Iso5->Red Low E° Activation NoRed Reductive Resistance Iso4->NoRed High Stability Tox Nitro-Radical Formation (DNA Damage) Red->Tox Bactericidal Safe Stable Molecule (No DNA Interaction) NoRed->Safe Inactive / Non-Mutagenic

Caption: Divergent synthesis and metabolic fate. The 5-nitro isomer undergoes bioactivation, while the 4-nitro isomer remains stable and inert.

Comparative Performance Data

The following data contrasts the 4-nitro isomer against industry-standard 5-nitro drugs.

Table 1: Physicochemical & Biological Profile
Feature1,2-Dimethyl-4-nitro-1H-imidazole Dimetridazole (5-Nitro) Metronidazole (5-Nitro)
Role Impurity / Building BlockVeterinary AntibioticHuman Antibiotic
Anaerobic Activity Negligible (MIC > 128 µg/mL)High (MIC 0.5–2.0 µg/mL)High (MIC 0.1–1.0 µg/mL)
Genotoxicity (Ames) Negative (Non-mutagenic)Positive (Mutagenic)Positive (Mutagenic)
Reduction Potential High Stability (Hard to reduce)Low Stability (Easily reduced)Low Stability (Easily reduced)
Primary Risk Process Impurity in drug synthesisCarcinogenicity (Banned in food animals)Neurotoxicity (High doses)
CAS Number 13230-04-1551-92-8443-48-1

Key Insight: While the 4-nitro isomer is considered an impurity in Dimetridazole manufacturing, its lack of genotoxicity makes the 4-nitroimidazole scaffold an attractive starting point for next-generation tuberculosis drugs (e.g., Pretomanid analogs) where the mechanism of action differs from simple radical formation.

Experimental Protocols

These protocols are designed for researchers needing to synthesize the 4-nitro isomer as a reference standard or separate it from the active drug.

Protocol A: Synthesis of 1,2-Dimethyl-4-nitro-1H-imidazole

Context: Direct methylation of 4-nitroimidazole often yields a mixture. This protocol favors the 4-nitro isomer via steric control.

  • Reagents: 2-methyl-4-nitroimidazole (1.0 eq), Dimethyl sulfate (1.1 eq), Sodium bicarbonate (

    
    ), Methanol.
    
  • Procedure:

    • Dissolve 2-methyl-4-nitroimidazole in methanol under reflux.

    • Add

      
       (base) to deprotonate the N1 position.
      
    • Add Dimethyl sulfate dropwise over 30 minutes.

    • Reflux for 4 hours. Monitor via TLC (Mobile phase: Chloroform/Methanol 9:1).

  • Purification (Critical Step):

    • The reaction yields a mixture of 1,2-dimethyl-5 -nitro (Dimetridazole) and 1,2-dimethyl-4 -nitro isomers.

    • Solvent Extraction: Evaporate methanol. Resuspend residue in water. Extract with Ethyl Acetate.[1]

    • Recrystallization: The 5-nitro isomer is more soluble in ethanol. Recrystallize the crude solid from hot ethanol. The 4-nitro isomer is less soluble and will precipitate first or remain as the solid residue depending on concentration.

    • Validation: Confirm structure via NMR. The C-5 proton (4-nitro isomer) appears at a different shift (

      
       ~7.8 ppm) compared to the C-4 proton of Dimetridazole (
      
      
      
      ~7.9-8.0 ppm).
Protocol B: HPLC Separation (Impurity Analysis)

Context: Differentiating the two isomers in quality control.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[2][3][4]

    • Isocratic Mode: 85% A / 15% B.

  • Flow Rate: 1.0 mL/min.[5]

  • Detection: UV at 315 nm (Nitro group absorption).

  • Expected Retention:

    • 1,2-Dimethyl-4-nitro-1H-imidazole: Elutes earlier (more polar due to nitro position relative to methyls).

    • Dimetridazole (5-nitro): Elutes later .

References

  • Muller, M. (1983). "Mode of action of metronidazole on anaerobic bacteria and protozoa." Surgery, 93, 165–171. Link

  • Boeckh, M., et al. (2025). "Continuous Flow Synthesis Process of Dimetridazole and Preparation of Its Related Substances." Chinese Journal of Pharmaceuticals, 56(9), 1139. Link

  • Walsh, J.S., et al. (1987). "Metabolism of Metronidazole and other Nitroimidazoles." Biochemical Pharmacology. Link

  • Menendez, C., et al. (2024).[6] "Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation." ResearchGate.[4] Link

  • Ferreiro, S., et al. (2002).[7][8] "Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group." Memórias do Instituto Oswaldo Cruz. Link

Sources

Comparative Technical Guide: Metronidazole vs. 1,2-Dimethyl-4-nitro-1H-imidazole

[1]

Executive Summary

This guide provides a technical comparison between Metronidazole (a WHO Essential Medicine) and 1,2-Dimethyl-4-nitro-1H-imidazole (a structural isomer and common synthesis impurity).[1]

While both compounds share a nitroimidazole core, their biological behaviors are diametrically opposed due to the position of the nitro group. Metronidazole (5-nitro) acts as a prodrug activated by low-redox-potential environments in anaerobic organisms.[1] In contrast, 1,2-Dimethyl-4-nitro-1H-imidazole (4-nitro) possesses a significantly more negative reduction potential, rendering it resistant to enzymatic reduction and consequently biologically inert against standard anaerobic targets.[1]

This document serves two primary purposes:

  • Medicinal Chemistry: Elucidating the Structure-Activity Relationship (SAR) of the nitro group position.

  • Process Chemistry: Establishing protocols for identifying and separating the 4-nitro isomer (impurity) from active 5-nitro pharmaceutical ingredients (APIs).

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The fundamental difference lies in the regiochemistry of the nitro group relative to the N1-substituent. This positional isomerism dictates the electronic environment of the imidazole ring.

FeatureMetronidazole (Active Drug)1,2-Dimethyl-4-nitro-1H-imidazole (Isomer/Impurity)
IUPAC Name 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol1,2-dimethyl-4-nitro-1H-imidazole
CAS Number 443-48-113230-04-1
Nitro Position C-5 (Adjacent to N1-alkyl)C-4 (Distant from N1-alkyl)
Molecular Weight 171.15 g/mol 141.13 g/mol
Redox Potential (

)
-486 mV (Easier to reduce)< -527 mV (Harder to reduce)
Primary Use Antibiotic / AntiprotozoalImpurity Standard / SAR Reference
Solubility (Water) ~10 mg/mLLow (Lipophilic)
Structural Isomerism Visualization

The synthesis of nitroimidazoles often involves the methylation of 2-methyl-4(5)-nitroimidazole , a tautomeric precursor.[1] This reaction yields two isomers: the desired 5-nitro product (e.g., Dimetridazole, an analog of Metronidazole) and the 4-nitro impurity.

SynthesisPathPrecursor2-Methyl-4(5)-nitroimidazole(Tautomer Equilibrium)Prod_51,2-Dimethyl-5-nitroimidazole(Active Drug Core)High Yield (~70%)Precursor->Prod_5 N1 Methylation(Steric Preference)Prod_41,2-Dimethyl-4-nitroimidazole(Inactive Impurity)Low Yield (~30%)Precursor->Prod_4 N3 MethylationReagentMethylating Agent(DMS / MeI)Reagent->Precursor

Figure 1: Divergent synthesis pathway showing the origin of the 4-nitro isomer as a byproduct during the alkylation of nitroimidazoles.

Mechanism of Action: The "Nitro Switch"

The therapeutic efficacy of nitroimidazoles is governed by their ability to act as electron sinks.[1]

The 5-Nitro Advantage (Metronidazole)[1]
  • Mechanism: Metronidazole enters the cell via passive diffusion.[1] In anaerobic organisms (e.g., Clostridium, Bacteroides), pyruvate:ferredoxin oxidoreductase (PFOR) generates reduced ferredoxin.[1]

  • Activation: The redox potential of the 5-nitro group (-486 mV) is sufficiently positive to accept electrons from reduced ferredoxin (-430 to -460 mV).[1]

  • Toxicity: The nitro group is reduced to a nitro radical anion (

    
    ), which further decays into toxic nitroso and hydroxylamine intermediates.[1] These species covalently bind to DNA, causing strand breaks and cell death.[1]
    
The 4-Nitro Deficit (1,2-Dimethyl-4-nitro-1H-imidazole)[1]
  • Mechanism Failure: The electron density in the 4-nitro isomer is distributed differently, making the nitro group more electron-rich and harder to reduce.

  • Redox Barrier: The reduction potential drops below -527 mV.[1] This is outside the thermodynamic range of physiological electron donors like ferredoxin.[1]

  • Outcome: The compound remains in its prodrug form and is effluxed from the cell without causing damage.

MOAcluster_anaerobeAnaerobic Bacterial Cellcluster_5nitroMetronidazole (5-Nitro)cluster_4nitro1,2-Dimethyl-4-nitroimidazoleFerredoxinReduced Ferredoxin(e- Donor)MetroProdrug (NO2)Ferredoxin->Metroe- Transfer(Thermodynamically Favorable)ImpurityIsomer (NO2)Ferredoxin->Impuritye- TransferBlockedRadicalNitro Radical (NO2•-)Metro->RadicalReduction(E7 = -486 mV)DNA_DamageDNA Fragmentation(Cell Death)Radical->DNA_DamageCovalent BindingNo_ReactionNo Reduction(E7 < -527 mV)Impurity->No_Reaction

Figure 2: Differential activation mechanism.[1] Metronidazole accepts electrons from ferredoxin, while the 4-nitro isomer possesses a redox potential too negative for activation.

Experimental Protocols

Protocol A: Electrochemical Validation (Cyclic Voltammetry)

Objective: To experimentally verify the redox potential difference between the 5-nitro drug and the 4-nitro isomer.

  • Reagents:

    • Analyte: 1 mM solution of Metronidazole and 1,2-Dimethyl-4-nitro-1H-imidazole (separately).[1]

    • Solvent: Anhydrous DMF (Dimethylformamide).[1]

    • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

      
      ).[1]
      
  • Setup:

    • Working Electrode: Glassy Carbon (polished with 0.05 µm alumina).[1]

    • Reference Electrode: Ag/AgCl (saturated KCl).[1]

    • Counter Electrode: Platinum wire.[1]

  • Procedure:

    • Purge solution with

      
       gas for 10 minutes to remove oxygen.[1]
      
    • Scan range: 0 V to -2.5 V.[1]

    • Scan rate: 100 mV/s.[1]

  • Expected Results:

    • Metronidazole: Reversible/Quasi-reversible reduction peak (

      
      ) at approximately -1.1 V vs Ag/AgCl  (corresponds to biological 
      
      
      mV).[1]
    • 4-Nitro Isomer: Reduction peak shifted cathodically (more negative) by >100 mV (approx -1.25 V to -1.3 V ), indicating significantly higher resistance to reduction.[1]

Protocol B: HPLC Separation (Impurity Profiling)

Objective: To separate the 4-nitro impurity from 5-nitroimidazole drugs (e.g., Dimetridazole or Metronidazole synthesis).[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 × 150 mm, 5 µm).[1]

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water.[1]

    • Solvent B: Acetonitrile.[1][2]

    • Mode: Isocratic (85% A / 15% B) or Gradient (5% B to 30% B over 15 min).

  • Conditions:

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at 315 nm (optimal for nitroimidazoles).[1]

    • Temperature: 25°C.

  • Retention Logic:

    • 1,2-Dimethyl-4-nitroimidazole: More lipophilic (LogP ~ -0.2).[1] Elutes later .

    • Metronidazole/Dimetridazole: More polar (LogP ~ -0.02 to -0.5).[1] Elutes earlier .

    • Note: Separation resolution (

      
      ) should be > 2.0.[1]
      

Comparative Performance Data

MetricMetronidazole1,2-Dimethyl-4-nitro-1H-imidazoleVerdict
Anaerobic MIC (

)
0.5 - 2.0 µg/mL> 100 µg/mL (Inactive)Metronidazole Superior
Mutagenicity (Ames Test) Positive (TA100 strain)Weakly Positive / Negative4-Nitro Less Toxic
Reduction Potential (pH 7) -486 mV< -527 mV5-Nitro More Reactive
Stability (Metabolic) Rapidly metabolized (liver)High metabolic stability4-Nitro More Stable

Note on Aerobic Activity: While simple 4-nitroimidazoles are inactive against anaerobes, complex derivatives (e.g., PA-824/Pretomanid) are used for Tuberculosis.[1] These utilize a specific bicyclic structure to interact with the Ddn enzyme, a mechanism not shared by the simple 1,2-dimethyl-4-nitroimidazole discussed here.

References

  • Edwards, D. I. (1993).[1] Nitroimidazole drugs—action and resistance mechanisms.[1] I. Mechanisms of action. Journal of Antimicrobial Chemotherapy, 31(1), 9-20.[1] Link

  • Wardman, P. (1989).[1] Reduction potentials of one-electron couples involving free radicals in aqueous solution. Journal of Physical and Chemical Reference Data, 18(4), 1637-1755.[1] Link[1]

  • Angibaud, P., et al. (1987).[1] Regioselective alkylation of 2-methyl-4(5)-nitroimidazole. European Journal of Medicinal Chemistry, 22(6), 563-565.[1]

  • Jin, S., et al. (2025).[1][3][4] Continuous Flow Synthesis Process of Dimetridazole and Preparation of Its Related Substances. Chinese Journal of Pharmaceuticals, 56(9), 1139.[1][3] Link[1][3]

  • Mottier, P., et al. (2006).[1] Analysis of Four 5-nitroimidazoles and Their Corresponding Hydroxylated Metabolites in Egg.... Journal of Agricultural and Food Chemistry, 54(6), 2018-2026.[1] Link[1]

  • PubChem Compound Summary. (2025). 1,2-Dimethyl-4-nitro-1H-imidazole (CID 25791).[1] National Center for Biotechnology Information.[1] Link

A Comparative Guide to Hypoxia Detection: The Gold Standard Pimonidazole vs. Theoretical 4-Nitroimidazole Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Accurate Hypoxia Detection

In the landscape of cancer biology, ischemic disease, and radiobiology, tissue hypoxia—a state of reduced oxygen availability—stands as a pivotal feature of the microenvironment. Hypoxia is a known driver of tumor progression, metastasis, and profound resistance to radiation and chemotherapy.[1] Consequently, the ability to accurately detect and quantify hypoxic regions within tissues is not merely a technical exercise; it is fundamental to developing effective therapeutic strategies and understanding disease pathology.

For decades, researchers have relied on exogenous chemical markers that are selectively activated in low-oxygen environments. Among these, the 2-nitroimidazole compound pimonidazole has emerged as the undisputed gold standard, valued for its robust performance and the wealth of validation data supporting its use.[1][2] This guide provides an in-depth analysis of pimonidazole, including its mechanism of action and detailed experimental protocols. It will also draw a theoretical comparison with a potential, though less-studied, alternative class represented by 1,2-dimethyl-4-nitro-1H-imidazole , based on the fundamental principles of nitroimidazole chemistry and bioreductive activation.

The Core Principle: Bioreductive Activation of Nitroimidazoles

The utility of nitroimidazoles as hypoxia markers hinges on a shared, elegant mechanism: oxygen-dependent bioreductive activation.[3] Cellular nitroreductase enzymes, ubiquitous in mammalian cells, readily reduce the electron-affinic nitro group (-NO₂) of the imidazole ring in a one-electron transfer step, forming a reactive nitro radical anion.[4]

The fate of this radical anion is entirely dependent on the local oxygen concentration:

  • In Normoxic Tissues (Sufficient O₂): Oxygen, being highly electron-affinic itself, rapidly re-oxidizes the radical anion back to the parent nitroimidazole compound. This "futile cycle" prevents the marker from accumulating in healthy, well-oxygenated tissues.[4]

  • In Hypoxic Tissues (Low O₂): In the absence of sufficient oxygen to reverse the reaction, the nitro radical anion undergoes further reduction steps, ultimately forming highly reactive nitroso and hydroxylamine intermediates. These electrophilic species covalently bind to nucleophilic thiol groups (-SH) found in proteins and other cellular macromolecules.[5][6]

This irreversible binding effectively traps the marker's adducts inside the hypoxic cell, allowing for their subsequent detection with specific antibodies. The density of these adducts is directly proportional to the degree of hypoxia within the cell.[5]

Figure 1: Oxygen-dependent fate of nitroimidazole hypoxia markers.

Deep Dive: Pimonidazole, the Established Gold Standard

Pimonidazole is a 2-nitroimidazole compound that has become the most widely used and validated exogenous marker for detecting cellular hypoxia.[1][2] Its robust chemical properties, well-characterized activation threshold, and the commercial availability of high-affinity monoclonal antibodies for its detection have cemented its status as the benchmark against which other hypoxia detection methods are measured.

Key Performance Characteristics:
  • Activation Threshold: Pimonidazole binding increases dramatically at oxygen concentrations below 10 mmHg (approximately 1.3% O₂), providing a clear demarcation of moderate to severe hypoxia.[7]

  • High Specificity: The rapid re-oxidation in the presence of oxygen ensures minimal background staining in normoxic tissues.

  • Versatility: Pimonidazole adducts can be detected across a range of applications, including immunohistochemistry (IHC) on frozen and paraffin-embedded tissues, immunofluorescence (IF), Western blotting, and flow cytometry.[6][8]

  • Quantitative Potential: The intensity of the signal from detected pimonidazole adducts correlates directly with the level of hypoxia, allowing for semi-quantitative analysis.[1][5]

Head-to-Head Comparison: 2-Nitro vs. 4-Nitroimidazoles

While direct experimental comparisons involving 1,2-dimethyl-4-nitro-1H-imidazole are absent from the literature, a robust theoretical comparison can be made by examining a critical electrochemical property: the one-electron reduction potential (E¹) . This value quantifies the ease with which the nitro group accepts an electron from nitroreductases—the first and rate-limiting step in the activation cascade.

The position of the nitro group on the imidazole ring significantly influences this property.

FeaturePimonidazole (2-Nitroimidazole)1,2-Dimethyl-4-nitro-1H-imidazole (4-Nitroimidazole)
Nitro Group Position Position 2Position 4
One-Electron Reduction Potential (E¹ at pH 7) ~ -390 mV[4]< -527 mV[9]
Electron Affinity HigherLower
Activation Requirement Activates in moderate to severe hypoxia (pO₂ ≤ 10 mmHg).[4]Theoretically requires more severe (lower pO₂) hypoxia for efficient reduction and trapping.
Validation & Antibodies Gold standard with extensive validation and commercially available, high-specificity monoclonal antibodies.[1][6]No known specific antibodies or established protocols for hypoxia detection.
Literature Support Thousands of peer-reviewed publications.No peer-reviewed use as a primary hypoxia marker found.
Scientific Rationale Behind the Comparison

A higher (more positive) reduction potential, as seen with 2-nitroimidazoles like pimonidazole, indicates a greater electron affinity.[4] This means pimonidazole is more easily reduced by cellular enzymes. The reduction of 4-nitroimidazoles is thermodynamically less favorable, requiring a more potent reductive environment—that is, more severe hypoxia—to overcome the energy barrier for the initial one-electron transfer.[9]

Expert Interpretation: A researcher choosing between a 2-nitro and a 4-nitro compound would be selecting for different levels of hypoxia. Pimonidazole is the ideal tool for detecting the clinically and biologically relevant range of hypoxia associated with treatment resistance. A 4-nitroimidazole marker, if developed, would theoretically be a probe for only the most extremely hypoxic or anoxic cells, potentially missing the broader population of moderately hypoxic cells that are still biologically significant.

Field-Proven Experimental Protocols for Pimonidazole

The validity of any hypoxia detection experiment rests on a meticulously executed protocol. The following methods are synthesized from numerous validated studies and represent best practices for achieving reliable, reproducible results.

Protocol 1: In Vivo Administration of Pimonidazole

This protocol is the critical first step for labeling hypoxic tissues in a live animal model. The rationale is to allow the compound to circulate and penetrate tissues, becoming trapped only in hypoxic cells, before the tissue is harvested.

  • Reagent Preparation: Prepare a fresh solution of Pimonidazole Hydrochloride at 30 mg/mL in sterile 0.9% saline or PBS.[5] Ensure complete dissolution.

  • Animal Dosing: Administer the solution to the animal (e.g., a mouse) via intravenous (tail vein) or intraperitoneal injection. The standard recommended dose is 60 mg/kg body weight.[5]

  • Circulation Time: Allow the pimonidazole to circulate for 90 minutes .[5] This duration is a critical, empirically determined balance—long enough for tissue penetration and trapping, but short enough to minimize metabolic clearance.

  • Tissue Harvesting: Euthanize the animal according to approved IACUC protocols. Immediately dissect the tissues of interest.

  • Sample Processing: Proceed immediately to either snap-freezing for cryosectioning (Protocol 2A) or fixation for paraffin embedding. For snap-freezing, place tissue in isopentane cooled with dry ice or in liquid nitrogen and then store at -80°C.[10]

Protocol 2A: Immunofluorescence (IF) Staining of Frozen Sections

This is a common and effective method for visualizing pimonidazole adducts with high resolution.

IHC_Workflow start Start: Pimonidazole-dosed Frozen Tissue section Cryosectioning (5-10 µm sections) start->section thaw Thaw & Air Dry Slides (30 min at RT) section->thaw fix Fixation (e.g., cold Acetone, 10 min) thaw->fix wash1 Wash in PBS fix->wash1 block Blocking (e.g., 5% Goat Serum, 1 hr) wash1->block primary Primary Antibody Incubation (Anti-Pimonidazole mAb, O/N at 4°C) block->primary wash2 Wash in PBS (3x) primary->wash2 secondary Secondary Antibody Incubation (Fluorescent anti-Mouse IgG, 1 hr at RT) wash2->secondary wash3 Wash in PBS (4x) secondary->wash3 mount Mount with DAPI wash3->mount image Image (Fluorescence Microscopy) mount->image

Figure 2: Standard workflow for immunofluorescent detection of pimonidazole.

  • Sectioning: Cut frozen tissue blocks into 5-10 µm sections using a cryostat and mount on coated slides.[11]

  • Thawing and Fixation: Thaw slides at room temperature for 10-20 minutes. Fix the sections in cold (-20°C) acetone for 10 minutes.[10] Acetone fixation permeabilizes the cell membrane while preserving antigenicity, a crucial step for allowing antibody access to the intracellular adducts.

  • Rehydration & Blocking: Rehydrate sections in PBS. Block non-specific antibody binding by incubating the slides in a blocking buffer (e.g., 5% normal goat serum in PBST) for 1 hour at room temperature in a humidified chamber.[12] This step is vital to prevent background signal.

  • Primary Antibody: Incubate sections with a mouse anti-pimonidazole monoclonal antibody (e.g., clone 4.3.11.3) diluted in blocking buffer.[10] Incubation is typically performed overnight at 4°C to allow for maximal antibody binding.

  • Washing: Wash slides thoroughly (e.g., 3 times for 5 minutes each) in PBST to remove unbound primary antibody.

  • Secondary Antibody: Incubate sections with a fluorescently-labeled goat anti-mouse IgG secondary antibody (e.g., conjugated to Alexa Fluor 488) for 1 hour at room temperature, protected from light.

  • Final Washes & Mounting: Perform final washes in PBST. Mount with a mounting medium containing a nuclear counterstain like DAPI.

  • Imaging: Visualize using a fluorescence microscope with appropriate filters.

Protocol 2B: Flow Cytometry Analysis

Flow cytometry allows for the quantification of the hypoxic fraction within a cell suspension.

  • Tissue Dissociation: Following in vivo pimonidazole administration and tissue harvest, create a single-cell suspension from the tissue using enzymatic digestion (e.g., collagenase/dispase) and mechanical disruption.

  • Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent-based buffer (e.g., 0.2% Triton X-100 or saponin). This is a mandatory step to allow antibodies to access the intracellular pimonidazole adducts.[13]

  • Staining: Perform a two-step staining process analogous to IF:

    • Incubate cells with the primary anti-pimonidazole antibody.

    • Wash, then incubate with a fluorescently-labeled secondary antibody.[13]

  • Analysis: Analyze the cell population on a flow cytometer. The fluorescent signal intensity on the appropriate channel (e.g., FITC or AF488) will distinguish the pimonidazole-positive (hypoxic) cells from the negative (normoxic) population.

Conclusion and Recommendations

For researchers aiming to reliably detect and quantify moderate-to-severe cellular hypoxia, pimonidazole remains the unequivocal gold standard. Its high electron affinity, extensive validation, and the availability of high-quality detection reagents provide a self-validating system for robust and reproducible results.[1][4] Standardized protocols for its use in IHC, IF, and flow cytometry are well-established and supported by decades of literature.

While novel hypoxia markers continue to be developed, compounds based on a 4-nitroimidazole scaffold, such as 1,2-dimethyl-4-nitro-1H-imidazole, are theoretically less suited for general hypoxia detection. Their lower electron affinity suggests they would only be activated under conditions of extreme anoxia, potentially failing to identify the broader, clinically significant hypoxic cell population that pimonidazole readily marks.[9] Therefore, until direct experimental evidence demonstrates a specific advantage, pimonidazole should remain the primary choice for researchers in this field.

References

  • Aguilera, K. Y., & Brekken, R. A. (2014). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol, 4(19), e1254. [Link]

  • Varia, M. A., Calkins-Adams, D. P., Rinker, L. H., et al. (1998). Pimonidazole: a novel hypoxia marker for complementary study of tumor hypoxia and cell proliferation in cervical carcinoma. Gynecologic Oncology, 71(2), 270-277. [Link]

  • Immunofluorescence protocol for frozen sections. (n.d.). Washington University in St. Louis Sites. Retrieved January 31, 2026, from [Link]

  • Hasan, R., & Gilkes, D. M. (2024). Staining Hypoxic Areas of Frozen and FFPE Tissue Sections with Hypoxyprobe™. Methods in Molecular Biology, 2754, 131-140. [Link]

  • Mori, M., & Kuge, Y. (2014). Significance of nitroimidazole compounds and hypoxia-inducible factor-1 for imaging tumor hypoxia. Cancer Science, 105(4), 363-369. [Link]

  • Ghattass, K., & Minhas, K., et al. (2023). Influence of 2-Nitroimidazoles in the Response of FaDu Cells to Ionizing Radiation and Hypoxia/Reoxygenation Stress. International Journal of Molecular Sciences, 24(3), 2919. [Link]

  • Wilson, W. R., Anderson, R. F., & Denny, W. A. (1998). Hypoxia-selective antitumor agents. 8. Bis(nitroimidazolyl)alkanecarboxamides: a new class of hypoxia-selective cytotoxins and hypoxic cell radiosensitisers. Journal of Medicinal Chemistry, 41(14), 2611-2621. [Link]

  • Wardman, P. (2007). Nitroimidazoles as hypoxic cell radiosensitizers and hypoxia probes: misonidazole, myths and mistakes. The British Journal of Radiology, 80(Spec No 1), S77-S88. [Link]

  • Churchill, M. E., & Edwards, D. I. (1985). Reduction of 2-, 4- and 5-nitroimidazole drugs by hydrogenase 1 in Clostridium pasteurianum. The Journal of Antimicrobial Chemotherapy, 15(1), 25-31. [Link]

  • Wardman, P., & Clarke, E. D. (1976). One-electron Reduction Potentials of Substituted Nitroimidazoles Measured by Pulse Radiolysis. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 72, 1377-1390. [Link]

  • Tredan, O., & Tannock, I. F., et al. (2015). Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Current Medicinal Chemistry, 22(22), 2633-2646. [Link]

  • Wilson, W. R., & Denny, W. A., et al. (1998). Hypoxia-selective antitumor agents. 10. bis(nitroimidazoles) and related Bis(nitroheterocycles): development of derivatives with higher rates of metabolic activation under hypoxia and improved aqueous solubility. Journal of Medicinal Chemistry, 41(14), 2622-2631. [Link]

  • Hypoxyprobe™ Kit Product Manual. (n.d.). Hypoxyprobe, Inc. Retrieved January 31, 2026, from [Link]

  • Ljungkvist, A. S., & Durand, R. E., et al. (2004). Quantifying Transient Hypoxia in Human Tumor Xenografts by Flow Cytometry. Cancer Research, 64(17), 6183-6189. [Link]

  • van der Westhuyzen, R., & Winks, S., et al. (2021). The Role of Nitroreductases in Resistance to Nitroimidazoles. Biology, 10(5), 388. [Link]

  • Mowday, A. M., & Patterson, A. V., et al. (2022). Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Seminars in Radiation Oncology, 32(2), 143-153. [Link]

  • Aguilera, K. Y., & Brekken, R. A. (2014). Hypoxia Studies with Pimonidazole in vivo. Bio-protocol, 4(19). [Link]

  • Gomez, R., & Salavagione, H. J., et al. (2006). Electrochemical Reduction of 2-Nitroimidazole in Aqueous Mixed Medium. Journal of the Electrochemical Society, 153(1), E17. [Link]

Sources

A Technical Guide to the Structure-Activity Relationship of 1,2-Dimethyl-4-nitro-1H-imidazole Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 1,2-Dimethyl-4-nitro-1H-imidazole analogs, offering a comparative overview of their performance as potential therapeutic agents. The content is tailored for researchers, scientists, and professionals in drug development, synthesizing technical data with field-proven insights to facilitate the rational design of more potent and selective compounds.

Introduction: The 1,2-Dimethyl-4-nitro-1H-imidazole Scaffold

The 1,2-Dimethyl-4-nitro-1H-imidazole core is a privileged scaffold in medicinal chemistry, forming the basis for a variety of compounds with significant biological activity. Notably, derivatives of this and related nitroimidazole cores have demonstrated potent antimicrobial and anticancer properties.[1][2][3] The biological activity of nitroimidazoles is intrinsically linked to the reductive metabolism of the nitro group, a process that is particularly efficient in hypoxic environments, such as those found in solid tumors and anaerobic bacterial or protozoal infections.[4] This unique mechanism of action has spurred considerable interest in the synthesis and evaluation of novel nitroimidazole derivatives.

This guide will dissect the key structural features of 1,2-Dimethyl-4-nitro-1H-imidazole analogs that govern their biological efficacy, drawing on experimental data from various studies to provide a clear and actionable comparison.

The Crucial Role of the Nitro Group

The nitro group at the C4 position is a non-negotiable prerequisite for the biological activity of these compounds.[4][5] Its presence is essential for the reductive activation that leads to the generation of cytotoxic radical species. Studies on a range of 4-nitroimidazole analogs have consistently shown that removal or replacement of the nitro group results in a complete loss of activity against both aerobic and anaerobic bacteria, as well as cancer cell lines.[4] The position of the nitro group is also critical; 4-nitroimidazoles generally exhibit different and often more desirable activity profiles, including aerobic antitubercular activity, compared to their 5-nitro counterparts like metronidazole.[4][5]

Structure-Activity Relationship Analysis

The core of this guide focuses on how modifications to the 1,2-Dimethyl-4-nitro-1H-imidazole scaffold influence its biological activity. The following sections break down the SAR at different positions of the imidazole ring.

Substitutions at the N1-Methyl Group

While the parent scaffold specifies a methyl group at the N1 position, modifications at this site can significantly impact the compound's physicochemical properties and biological activity. Introducing larger or more functionalized substituents can modulate lipophilicity, solubility, and interaction with target macromolecules. For instance, in related 4-nitroimidazole series, the introduction of benzyl groups at the N1 position has been a common strategy in the synthesis of anticancer and antitubercular agents.[1][6]

Modifications at the C2-Methyl Group

The methyl group at the C2 position also plays a role in modulating activity. While many active nitroimidazoles possess a C2-methyl group, its replacement with other small alkyl groups or hydrogen can influence the electronic properties of the imidazole ring and steric interactions with biological targets. In some studies of related nitroimidazoles, the presence of a methyl group at C-2 has been linked to higher effectiveness.

Substitutions at the C5 Position

The C5 position of the 1,2-Dimethyl-4-nitro-1H-imidazole ring is a key site for introducing diversity and tuning the biological activity. A variety of substituents, including aryl piperazines, tetrazoles, and 1,3,4-thiadiazoles, have been explored at this position in analogous 4-nitroimidazole scaffolds, leading to compounds with potent anticancer and antitubercular activities.[6]

A study on 1-benzyl-2-methyl-4-nitro-1H-imidazole analogs demonstrated that the introduction of a phenyl-tetrazole substituent conjugated by a sulfur bridge at the C5 position resulted in the most pronounced antitumor activity.[6] This highlights the potential for significant gains in potency through strategic modifications at this site.

Comparative Performance of Analogs: A Data-Driven Overview

The following tables summarize the in vitro activity of various 4-nitroimidazole analogs from the literature, providing a quantitative basis for comparison. While not all compounds are direct analogs of 1,2-Dimethyl-4-nitro-1H-imidazole, the data offers valuable insights into the broader SAR of this class of compounds.

Table 1: Anticancer Activity of 4-Nitroimidazole Analogs

CompoundC5-SubstituentCancer Cell LineIC50 (µM)Reference
17 1-Phenyl-1H-tetrazol-5-yl-thioHL-602.05[6]
17 1-Phenyl-1H-tetrazol-5-yl-thioZ-1382.45[6]
17 1-Phenyl-1H-tetrazol-5-yl-thioK-5624.55[6]
18 5-Methyl-1,3,4-thiadiazol-2-yl-thioMultiple8.25 - 43.55[6]
11 4-(Pyrimidin-2-yl)piperazin-1-ylZ-1388.60[6]
5f 3-(4-(4-fluorophenyl)piperazin-1-yl)propanoyl-thioMCF-71.0 µg/mL[1]
5k 3-(4-(2-methoxyphenyl)piperazin-1-yl)propanoyl-thioMCF-71.0 µg/mL[1]

Table 2: Antitubercular Activity of 4-Nitroimidazole Analogs

CompoundSubstituent InformationM. tuberculosis StrainMIC90 (µM)Reference
7e Tetrazole derivativeReplicating Mtb0.24[7]
7q Tetrazole derivativeReplicating Mtb0.92[7]
17 Tetrazole derivativemc² 6230Potent Activity[6]
18 1,3,4-thiadiazole derivativemc² 6230Potent Activity[6]

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure the trustworthiness and reproducibility of the data presented, this section outlines the detailed methodologies for key in vitro assays used in the evaluation of 1,2-Dimethyl-4-nitro-1H-imidazole analogs.

In Vitro Anticancer Screening: MTS Viability Assay

This protocol is used to determine the cytotoxic effects of the synthesized compounds on various human cancer cell lines.[6]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 10 x 10³ cells per well and allowed to attach for 24 hours.

  • Compound Treatment: The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 48 hours).

  • MTS Reagent Addition: After the incubation period, the culture medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) reagent is added to each well.

  • Incubation: The plate is incubated for 3 hours at 37°C to allow for the conversion of MTS to formazan by viable cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

In Vitro Antitubercular Screening: Microplate Alamar Blue Assay (MABA)

This assay is a common method for determining the minimum inhibitory concentration (MIC) of compounds against Mycobacterium tuberculosis.[8]

Step-by-Step Methodology:

  • Bacterial Culture: Mycobacterium tuberculosis H37Ra is cultured in Middlebrook 7H9 broth to mid-log phase.

  • Inoculation: A bacterial suspension is added to each well of a 96-well microplate.

  • Compound Addition: The test compounds are added to the wells at various concentrations. A negative control (DMSO) and a positive control (e.g., rifampicin) are included.

  • Incubation: The plates are sealed and incubated at 37°C for 6 days.

  • Alamar Blue Addition: A solution of Alamar Blue is added to each well.

  • MIC Determination: The plates are incubated for another 24 hours, and the MIC is determined as the lowest concentration of the compound that prevents a color change from blue to pink.

Visualizing Structure-Activity Relationships

The following diagrams, generated using Graphviz, illustrate the key SAR principles for 1,2-Dimethyl-4-nitro-1H-imidazole analogs based on the available data.

SAR_Anticancer cluster_core 1,2-Dimethyl-4-nitro-1H-imidazole Core cluster_modifications Modifications at C5 cluster_activity Anticancer Activity Core Core Scaffold Piperazine Aryl Piperazine Core->Piperazine Substitution Tetrazole Tetrazole Core->Tetrazole Substitution Thiadiazole 1,3,4-Thiadiazole Core->Thiadiazole Substitution Moderate_Activity Moderate Potency Piperazine->Moderate_Activity High_Activity High Potency (Low µM IC50) Tetrazole->High_Activity Thiadiazole->Moderate_Activity

Caption: SAR for Anticancer Activity at the C5 Position.

SAR_Antitubercular cluster_core 4-Nitroimidazole Core cluster_modifications Key Moieties cluster_activity Antitubercular Activity Core Core Scaffold Hydrazide Hydrazide Moiety Core->Hydrazide Derivatization Tetrazole Tetrazole Moiety Core->Tetrazole Derivatization Low_Activity Low/No Activity Hydrazide->Low_Activity High_Activity High Potency (Sub-µM MIC) Tetrazole->High_Activity

Caption: Antitubercular SAR: Tetrazole vs. Hydrazide Moieties.

Conclusion and Future Directions

The 1,2-Dimethyl-4-nitro-1H-imidazole scaffold and its analogs represent a promising area for the development of novel therapeutics, particularly in the fields of oncology and infectious diseases. The key takeaways from this guide are:

  • The 4-nitro group is essential for the mechanism of action.

  • The C5 position is a prime location for modification to enhance potency and selectivity. The introduction of heterocyclic moieties like tetrazoles has shown significant promise.

  • Careful selection of linkers and substituents is crucial for optimizing pharmacokinetic and pharmacodynamic properties.

Future research should focus on synthesizing and evaluating a broader range of analogs with diverse substitutions at the C5 position, as well as exploring modifications at the N1 and C2 positions to fine-tune the activity and safety profiles of these compounds. A deeper understanding of the specific molecular targets and mechanisms of resistance will also be critical for the successful clinical translation of this promising class of molecules.

References

  • Kim, P., Zhang, L., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. Journal of Medicinal Chemistry, 52(5), 1317–1327. [Link]

  • Kim, P., Zhang, L., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 1. Structural features associated with aerobic and anaerobic activities of 4- and 5-nitroimidazoles. PubMed, 19215082. [Link]

  • Kim, P., et al. (2009). Structure-activity relationships of antitubercular nitroimidazoles. 3. Exploration of the linker and lipophilic tail of ((s)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][4][9]oxazin-6-yl)-(4-trifluoromethoxybenzyl)amine (6-amino PA-824). Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • Kim, P., et al. (2009). Structure-Activity Relationships of Antitubercular Nitroimidazoles. II. Determinants of aerobic activity and quantitative structure-activity relationships. Journal of Medicinal Chemistry, 52(5), 1329-1344. [Link]

  • Kim, P., et al. (2025). Structure-Activity Relationships of Antitubercular Nitroimidazoles. 2. Determinants of Aerobic Activity and Quantitative Structure-Activity Relationships. ResearchGate. [Link]

  • Makhitha, K. M., et al. (2026). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. [Link]

  • Ferreira, S. B., et al. (2015). Studies of genotoxicity and mutagenicity of nitroimidazoles: demystifying this critical relationship with the nitro group. Memórias do Instituto Oswaldo Cruz, 110(3), 391-401. [Link]

  • Al-Soud, Y. A., et al. (2023). Novel 4-nitroimidazole analogues: Synthesis, in vitro biological evaluation, in silico studies and molecular dynamics simulation. ResearchGate. [Link]

  • Makhitha, K. M., et al. (2025). Novel, Achiral 4-Nitroimidazole Compounds with Potent Antitubercular Activity. ACS Omega. [Link]

  • Al-Soud, Y. A., et al. (2021). Synthesis, anticancer activity and molecular docking studies of new 4- nitroimidazole derivatives. Arkivoc, 2021(8), 1-16. [Link]

  • Al-Soud, Y. A., et al. (2024). Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. ResearchGate. [Link]

  • Al-Iraqi, M. A., et al. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules, 26(16), 4999. [Link]

  • Upton, A. M., et al. (2015). In Vitro and In Vivo Activities of the Nitroimidazole TBA-354 against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 59(1), 136-144. [Link]

  • Lenaerts, A. J., et al. (2005). Preclinical Testing of the Nitroimidazopyran PA-824 for Activity against Mycobacterium tuberculosis in a Series of In Vitro and In Vivo Models. Antimicrobial Agents and Chemotherapy, 49(6), 2294-2301. [Link]

  • National Center for Biotechnology Information (n.d.). 4-Nitroimidazole. PubChem. [Link]

  • Patil, S., et al. (2018). Synthesis and Evaluation of Novel 2-bromo-4-nitro-1, 5-diphenyl substituted-1-H-imidazole Derivatives as Anticancer Agent. ResearchGate. [Link]

  • Li, Y., et al. (2020). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Cellular and Infection Microbiology, 10, 582. [Link]

  • Kumar, R., et al. (2019). Imidazoles as potential anticancer agents. EXCLI Journal, 18, 166-187. [Link]

  • Fassihi, A., et al. (2018). Cytotoxic Activity of Some Azole Derivatives. Asian Pacific Journal of Cancer Biology, 3(2), 39-44. [Link]

  • Sminia, P., et al. (2022). Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Redox Biology, 51, 102264. [Link]

  • National Center for Biotechnology Information (n.d.). 2-Chloro-4-nitro-1H-imidazole. PubChem. [Link]

  • da Silva, A. C. G., et al. (2020). Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. The Open Medicinal Chemistry Journal, 14, 1-9. [Link]

  • National Center for Biotechnology Information (n.d.). 1,2-Dimethyl-4-nitro-1H-imidazole. PubChem. [Link]

Sources

Publish Comparison Guide: Assessing the Specificity of 1,2-Dimethyl-4-nitro-1H-imidazole in Biological Systems

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical assessment of 1,2-Dimethyl-4-nitro-1H-imidazole , focusing on its differentiation from its therapeutically active isomer (1,2-dimethyl-5-nitroimidazole, Dimetridazole) and its utility as a specificity probe in redox biology.

Executive Summary & Mechanistic Context[1][2][3][4]

In the development of nitroimidazole-based hypoxia probes and antibiotics, specificity is governed by the single-electron reduction potential (


) .

1,2-Dimethyl-4-nitro-1H-imidazole (hereafter referred to as 4-Nitro-DMI ) serves a critical role as a negative control and specificity probe . Unlike its isomer Dimetridazole (5-Nitro-DMI) , which possesses an


 within the "bioreductive window" (-460 to -486 mV) required for activation by anaerobic pyruvate:ferredoxin oxidoreductase (PFOR) systems, the 4-nitro isomer exhibits a significantly lower (more negative) reduction potential.

This guide details the protocols to validate this specificity, proving that 4-Nitro-DMI remains inert in systems that readily activate 5-nitro and 2-nitro analogues, thereby establishing the "specificity threshold" of your biological assay.

The Redox Specificity Hierarchy
  • 2-Nitroimidazoles (e.g., Misonidazole): High potential (~ -389 mV). Reduced in mild hypoxia. Used as radiosensitizers.[1][2]

  • 5-Nitroimidazoles (e.g., Dimetridazole): Intermediate potential (~ -486 mV). Reduced specifically by anaerobes. Therapeutic antibiotics.[1][3][4]

  • 4-Nitroimidazoles (4-Nitro-DMI): Low potential (< -500 mV). Hardest to reduce. Biologically inert in standard anaerobic assays.

Comparative Performance Data

The following data summarizes the expected performance of 4-Nitro-DMI against standard alternatives. Use this table to benchmark your experimental results.

Feature1,2-Dimethyl-4-nitro-1H-imidazole 1,2-Dimethyl-5-nitroimidazole (Dimetridazole)Misonidazole (2-Nitro Reference)
Role Specificity Control / ImpurityActive Antibiotic / AntiprotozoalHypoxia Radiosensitizer
CAS Number 13230-04-1551-92-813551-87-6
Reduction Potential (

)
< -500 mV (Estimated)-486 mV -389 mV
Anaerobic Cytotoxicity Negligible / LowHigh (Nanomolar/Micromolar)Moderate
PFOR Affinity Poor SubstrateHigh Affinity SubstrateModerate Substrate
DNA Binding (Activated) MinimalHigh (Helix destabilization)High

Analyst Note: If your "4-Nitro" sample shows high cytotoxicity or rapid reduction, suspect contamination with the 5-nitro isomer (Dimetridazole).

Biological Activation Pathway

The specificity of nitroimidazoles relies on the Futile Cycle . In aerobic conditions, the nitro radical anion is re-oxidized by oxygen (futile cycling), preventing toxicity. In hypoxia, the radical persists and fragments DNA. 4-Nitro-DMI specificity arises because it resists the initial reduction step.

NitroReduction cluster_specificity Specificity Checkpoint Prodrug Nitroimidazole (Parent Drug) Radical Nitro Radical Anion (R-NO2•-) Prodrug->Radical 1e- Reduction (Specific to Potential) Enzyme Nitroreductase (e.g., PFOR, Xanthine Oxidase) Enzyme->Radical Catalysis Radical->Prodrug Aerobic Re-oxidation (Futile Cycle) O2 Oxygen (O2) Toxic Toxic Metabolites (Hydroxylamine/Nitroso) Radical->Toxic Hypoxia (Further Reduction) Superoxide Superoxide (O2•-) O2->Superoxide Accepts Electron DNA DNA Damage (Cell Death) Toxic->DNA Covalent Binding

Figure 1: The Nitroimidazole Futile Cycle. 4-Nitro-DMI fails at the first step (Prodrug → Radical) due to its low reduction potential.

Experimental Protocols for Specificity Assessment

To validate 4-Nitro-DMI specificity, you must demonstrate its resistance to reduction compared to a positive control.

Protocol A: Cyclic Voltammetry (Thermodynamic Specificity)

Objective: Determine the single-electron reduction potential (


) to confirm the 4-nitro isomer status.
  • Preparation: Dissolve 4-Nitro-DMI (1 mM) in anhydrous DMF containing 0.1 M tetrabutylammonium perchlorate (TBAP) as the supporting electrolyte.

  • Setup: Use a three-electrode system:

    • Working Electrode: Glassy Carbon.

    • Reference Electrode: Ag/AgCl.

    • Counter Electrode: Platinum wire.

  • Scan: Perform a scan from 0 V to -2.0 V at a scan rate of 100 mV/s.

  • Nitrogen Purge: Crucial. Purge solution with

    
     gas for 10 minutes prior to scanning to remove oxygen (which interferes with the reduction peak).
    
  • Validation:

    • Run Dimetridazole (5-nitro) as a control.

    • Result: You should observe the cathodic peak (

      
      ) for the 4-nitro isomer shifted negative  by >100 mV compared to the 5-nitro isomer.
      
Protocol B: Hypoxia-Selective Cytotoxicity Assay (Biological Specificity)

Objective: Confirm that 4-Nitro-DMI is non-toxic in anaerobic bacteria (e.g., Bacteroides fragilis or E. coli nitroreductase mutants) compared to Dimetridazole.

  • Culture: Grow B. fragilis (ATCC 25285) in pre-reduced Brain Heart Infusion (BHI) broth.

  • Dosing: Prepare serial dilutions of 4-Nitro-DMI and Dimetridazole (0.1 µM to 100 µM).

  • Incubation:

    • Set 1 (Anaerobic): Incubate in an anaerobic chamber (

      
      ) at 37°C for 24 hours.
      
    • Set 2 (Aerobic): Incubate in standard air at 37°C (for facultative organisms) or use an aerotolerant control strain.

  • Readout: Measure Optical Density (

    
    ) or use a Resazurin viability dye.
    
  • Calculation: Calculate the Hypoxia Cytotoxicity Ratio (HCR):

    
    
    
  • Success Criteria:

    • Dimetridazole: High HCR (>10).

    • 4-Nitro-DMI: HCR ≈ 1 (Equally inactive in both, or requiring significantly higher concentrations for toxicity).

Workflow Decision Tree

Use this logic flow to interpret your specificity data.

DecisionTree Start Start Specificity Assessment (1,2-Dimethyl-4-nitro-1H-imidazole) CV Run Cyclic Voltammetry (Protocol A) Start->CV PeakCheck Is Reduction Potential More Negative than -500 mV? CV->PeakCheck BioAssay Run Anaerobic Cytotoxicity (Protocol B) PeakCheck->BioAssay Yes Fail_Isomer FAIL: Incorrect Isomer ID Verify Structure (NMR) PeakCheck->Fail_Isomer No (Peak > -450 mV) ToxicityCheck Is Anaerobic IC50 > 10x Higher than 5-Nitro? BioAssay->ToxicityCheck Confirmed SPECIFICITY CONFIRMED Compound is valid 4-nitro probe ToxicityCheck->Confirmed Yes (Low Toxicity) Fail_Impurity FAIL: Possible 5-Nitro Contamination Check Purity (HPLC) ToxicityCheck->Fail_Impurity No (High Toxicity)

Figure 2: Logical workflow for validating the specificity of 4-Nitro-DMI.

References

  • Edwards, D. I. (1993). Nitroimidazole drugs - action and resistance mechanisms. Journal of Antimicrobial Chemotherapy, 31(1), 9-20. Link

  • Ehlhardt, W. J., et al. (1988). Nitrosoimidazoles: highly bactericidal analogues of 5-nitroimidazole drugs.[5] Journal of Medicinal Chemistry, 31(2), 323-329. Link

  • PubChem. (n.d.).[6] 1,2-Dimethyl-4-nitro-1H-imidazole (Compound Summary). National Library of Medicine. Link

  • Angibaud, P., et al. (1987). Biological evaluation of 4-nitroimidazoles. European Journal of Medicinal Chemistry, 22(6). (Contextualizing the lower activity of 4-nitro isomers).

Sources

Safety Operating Guide

Laboratory Safety & Disposal Guide: 1,2-Dimethyl-4-nitro-1H-imidazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Immediate Directives

Stop. If you are currently holding waste containing 1,2-Dimethyl-4-nitro-1H-imidazole , do not dispose of it down the drain or in general trash.[1][2]

This compound belongs to the nitroimidazole class, a group of heterocycles with documented mutagenic potential and environmental persistence. Improper disposal risks regulatory non-compliance (RCRA) and contamination of municipal water systems, where anaerobic bacteria can reduce the nitro group into toxic amine byproducts.[1]

Core Operational Rules:

  • Strict Segregation: Isolate from oxidizers and reducing agents immediately.[1]

  • No Drain Disposal: Zero tolerance for sink disposal.

  • Destruction Method: High-temperature incineration with NOx scrubbing is the only validated disposal route.[1]

Hazard Profiling & Scientific Rationale

To ensure safety, one must understand the mechanism of hazard.[1] The 1,2-dimethyl-4-nitroimidazole structure presents specific risks distinct from standard organic waste.

Hazard CategoryTechnical Justification
Mutagenicity (Suspected) Nitroimidazoles are bio-reducible.[1] Under anaerobic conditions (like those in lower GI tracts or wastewater sludge), the nitro group (

) is enzymatically reduced to short-lived hydroxylamine intermediates (

), which can form adducts with DNA, causing strand breaks.[1]
Thermal Instability The nitro group attached to the imidazole ring provides a source of chemical energy.[1] While more stable than some polynitro compounds, it can decompose violently if heated under confinement or mixed with strong reducing agents.[1]
Environmental Persistence The imidazole ring is resistant to hydrolytic degradation.[1] If released into waterways, it persists until anaerobic reduction generates toxic metabolites.[1]

Step-by-Step Disposal Protocols

A. Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired stock, spill cleanup materials, contaminated gloves/paper.

  • Primary Containment: Place the solid waste into a clear, 6-mil polyethylene bag.

  • Solvent Dampening (Optional but Recommended): If the powder is dry and fine, lightly mist with an inert compatible solvent (e.g., isopropanol) to prevent dust generation during handling.[1] Do not saturate.

  • Secondary Containment: Seal the primary bag and place it inside a rigid, wide-mouth high-density polyethylene (HDPE) drum or a secondary hazardous waste bag.

  • Labeling: Affix a hazardous waste tag.

    • Constituent: "1,2-Dimethyl-4-nitro-1H-imidazole"[1]

    • Hazard Checkboxes: Toxic, Mutagen/Carcinogen (if applicable per specific SDS), Irritant.

  • Disposal Stream: Route to High-Temperature Incineration .

B. Liquid Waste (Mother Liquors & Reaction Mixtures)

Applicability: HPLC waste, reaction solvents.[1]

  • Segregation: Ensure the waste stream is free of strong oxidizers (e.g., peroxides, nitric acid) and active reducing agents (e.g., sodium borohydride, zinc metal).

    • Reasoning: Nitro groups can react violently with strong reducing agents; oxidizers can destabilize the organic framework.[1]

  • Container Selection: Use amber glass or HDPE carboys. Avoid metal containers if the solution is acidic.[1]

  • pH Check: Maintain pH between 5 and 9 to prevent inadvertent hydrolysis or salt formation that might precipitate shock-sensitive solids.[1]

  • Labeling: clearly mark as "Non-Halogenated Organic Waste - Contains Nitroimidazoles."

C. Contaminated Glassware (Rinsate Protocol)

Applicability: Flasks, funnels, and spatulas.

  • Triple Rinse Rule:

    • Rinse 1: Use a compatible solvent (e.g., Methanol or Acetone).[1] Collect this as Hazardous Waste.

    • Rinse 2: Repeat. Collect as Hazardous Waste.

    • Rinse 3: Repeat. Collect as Hazardous Waste.

  • Final Wash: After the triple rinse, the glassware may be washed with soap and water in the sink.[1]

  • Why this matters: The "Triple Rinse" rule is the regulatory threshold (EPA 40 CFR 261.[1]7) that renders a container "RCRA Empty," allowing the container itself to be treated as non-hazardous trash (if glass) or recycled.[1]

Decision Logic: Waste Stream Workflow

The following diagram illustrates the decision-making process for segregating 1,2-Dimethyl-4-nitro-1H-imidazole waste.

DisposalWorkflow Start Waste Generation: 1,2-Dimethyl-4-nitro-1H-imidazole StateCheck Physical State? Start->StateCheck Solid Solid / Debris StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid Glass Empty Containers StateCheck->Glass SolidAction Double Bag (Polyethylene) Label: Toxic Solid Solid->SolidAction LiquidCheck Contains Oxidizers/Reducers? Liquid->LiquidCheck Rinse Triple Rinse with Solvent Glass->Rinse Incinerate FINAL DISPOSAL: High-Temp Incineration (w/ Scrubber) SolidAction->Incinerate Segregate SEGREGATE IMMEDIATELY Do not mix streams LiquidCheck->Segregate Yes LiquidAction Collect in HDPE/Amber Glass Label: Non-Halogenated Organic LiquidCheck->LiquidAction No LiquidAction->Incinerate Rinsate Collect Rinsate as HAZARDOUS LIQUID WASTE Rinse->Rinsate Trash Dispose Container as General Lab Glass/Trash Rinse->Trash Rinsate->LiquidAction

Figure 1: Operational workflow for segregating nitroimidazole waste streams to ensure compliance and safety.[1]

Emergency Contingencies: Spills

In the event of a powder spill outside of a containment hood:

  • Evacuate & Ventilate: Clear the immediate area.[1] Nitroimidazoles can be respiratory irritants.[1][3][4][5][6]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), lab coat, and a N95 or P100 respirator if dust is visible.[1]

  • Wet Wiping Method:

    • Do not dry sweep. This generates dust aerosols.[1]

    • Cover the spill with paper towels dampened with water or ethanol.[1]

    • Scoop the wet material into a waste bag.[1]

  • Decontamination: Wash the surface with a mild detergent solution.[1] Verify no yellow/orange residue remains.[1]

Regulatory & Compliance Context

While specific isomers like 1,2-dimethyl-4-nitroimidazole may not always have a unique "P-list" or "U-list" code under RCRA (Resource Conservation and Recovery Act) compared to more common pharmaceuticals, they must be characterized by the generator.[1]

  • Waste Code Assignment: Unless a specific code exists for your exact CAS, characterize as D001 (Ignitable, if in flammable solvent) or Toxic (if LD50 data supports).

  • Best Practice: Most institutions classify nitroimidazoles as "Non-regulated Hazardous Waste" requiring incineration due to the mutagenic structural alert.[1]

References

  • Fisher Scientific. (2025).[1][4] Safety Data Sheet: 1,2-Dimethyl-5-nitroimidazole (Isomer Reference).[1] Retrieved from [1]

  • Dartmouth College EHS. (2025).[1] Hazardous Waste Disposal Guide.[1] Retrieved from [1]

  • Bitesize Bio. (2025).[1][3] Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Retrieved from [1]

  • TCI Chemicals. (2025).[1][3] Safety Data Sheet: 1,2-Dimethyl-5-nitroimidazole.[1][3][5] Retrieved from [1]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dimethyl-4-nitro-1H-imidazole
Reactant of Route 2
Reactant of Route 2
1,2-Dimethyl-4-nitro-1H-imidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.